Product packaging for Megalomicin C1(Cat. No.:)

Megalomicin C1

Cat. No.: B1198313
M. Wt: 961.2 g/mol
InChI Key: NGOSGEYHKQYUTN-XIBKBKGSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Megalomicin C1 is a macrolide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H84N2O17 B1198313 Megalomicin C1

Properties

Molecular Formula

C48H84N2O17

Molecular Weight

961.2 g/mol

IUPAC Name

[(2S,3S,4R,6R)-4-acetyloxy-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-2,4-dimethyloxan-3-yl] acetate

InChI

InChI=1S/C48H84N2O17/c1-18-34-48(13,58)41(56)25(4)37(53)23(2)21-46(11,67-35-20-33(50(16)17)38(54)28(7)60-35)42(65-45-39(55)32(49(14)15)19-24(3)59-45)26(5)40(27(6)44(57)63-34)64-36-22-47(12,66-31(10)52)43(29(8)61-36)62-30(9)51/h23-29,32-36,38-43,45,54-56,58H,18-22H2,1-17H3/t23-,24-,25+,26+,27-,28+,29+,32+,33-,34-,35+,36+,38+,39-,40+,41-,42-,43+,45+,46-,47-,48-/m1/s1

InChI Key

NGOSGEYHKQYUTN-XIBKBKGSSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)OC(=O)C)(C)OC(=O)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O

Origin of Product

United States

Foundational & Exploratory

Discovery and Isolation of Megalomicin C1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megalomicin C1, a potent macrolide antibiotic, represents a significant area of interest in drug discovery due to its broad spectrum of activity, including antibacterial, antiviral, and antiparasitic properties.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the producing organism, the biosynthetic pathway, and the methodologies for its purification. Quantitative data is presented to facilitate comparative analysis, and key experimental workflows and biological pathways are visualized to provide a clear and concise understanding of the core concepts.

Discovery and Producing Organism

This compound is a member of the megalomicin complex, a group of macrolide antibiotics produced by the actinomycete Micromonospora megalomicea.[1] This microorganism has been the primary source for the production of these valuable secondary metabolites. The megalomicin complex consists of several related compounds, with this compound being a significant component.

Physicochemical Properties and Structure

This compound is structurally distinct from the more common erythromycin-class of macrolides. The key differentiating feature is the presence of a unique deoxyamino sugar, L-megosamine, attached to the C-6 hydroxyl group of the macrolactone ring.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄₈H₈₄N₂O₁₇
Molecular Weight961.18 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in methanol, ethanol, and chloroform

Experimental Protocols

Fermentation of Micromonospora megalomicea

A detailed, standardized protocol for the large-scale fermentation of Micromonospora megalomicea for this compound production is not extensively reported in publicly available literature. However, based on general practices for actinomycete fermentation, a representative process is outlined below.

3.1.1. Media and Culture Conditions

A typical fermentation process would involve a seed culture and a production culture.

  • Seed Medium: Tryptic soy broth or a similar nutrient-rich medium is suitable for the initial growth of Micromonospora megalomicea.

  • Production Medium: A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and trace elements is used to promote secondary metabolite production.

  • Fermentation Parameters:

    • Temperature: 28-32 °C

    • pH: Maintained between 6.8 and 7.2

    • Aeration: Supplied with sterile air to maintain dissolved oxygen levels.

    • Agitation: Continuous agitation to ensure proper mixing and nutrient distribution.

    • Fermentation Time: Typically 7-10 days.

3.1.2. Fermentation Workflow

Fermentation_Workflow cluster_0 Seed Culture cluster_1 Production Culture Inoculation Inoculation of Micromonospora megalomicea Seed_Flask Incubation in Seed Medium Inoculation->Seed_Flask Production_Fermenter Transfer to Production Fermenter Seed_Flask->Production_Fermenter Fermentation Controlled Fermentation (7-10 days) Production_Fermenter->Fermentation Harvest Harvest of Fermentation Broth Fermentation->Harvest

Caption: Generalized workflow for the fermentation of Micromonospora megalomicea.

Extraction and Isolation of this compound

The extraction and isolation of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatographic purification.

3.2.1. Extraction

  • Cell Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform at a slightly alkaline pH to ensure the megalomicins are in their free base form.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

3.2.2. Chromatographic Purification

A multi-step chromatographic procedure is typically required to isolate this compound to a high purity.

  • Silica Gel Column Chromatography: The crude extract is first subjected to silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is used to separate the megalomicin complex from other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the silica gel column are further purified by preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a modifying agent like trifluoroacetic acid or ammonium acetate, is employed.

3.2.3. Isolation and Purification Workflow

Isolation_Workflow Start Fermentation Broth Centrifugation Centrifugation/ Filtration Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Biomass (Discarded) Centrifugation->Mycelium Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Concentration Concentration (Crude Extract) Extraction->Concentration Silica_Column Silica Gel Column Chromatography Concentration->Silica_Column Fractions This compound Enriched Fractions Silica_Column->Fractions Prep_HPLC Preparative HPLC (Reversed-Phase) Fractions->Prep_HPLC Pure_Megalomicin_C1 Pure this compound Prep_HPLC->Pure_Megalomicin_C1 Biosynthesis_Pathway Erythromycin D Erythromycin D Erythromycin C Erythromycin C Erythromycin D->Erythromycin C MegK (Hydroxylase) Megalomicin A Megalomicin A Erythromycin C->Megalomicin A MegDI (Megosaminyltransferase) Megalomicin B Megalomicin B Megalomicin A->Megalomicin B Acyltransferase This compound This compound Megalomicin B->this compound Acyltransferase Golgi_Transport_Inhibition ER Endoplasmic Reticulum cis_Golgi cis-Golgi ER->cis_Golgi Vesicular Transport medial_Golgi medial-Golgi cis_Golgi->medial_Golgi Vesicular Transport trans_Golgi trans-Golgi medial_Golgi->trans_Golgi Vesicular Transport Cell_Surface Cell Surface trans_Golgi->Cell_Surface Vesicular Transport Megalomicin_C1 This compound Megalomicin_C1->medial_Golgi

References

Micromonospora megalomicea: A Comprehensive Technical Guide to Megalomicin C1 Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cultivation of Micromonospora megalomicea as a source of the potent macrolide antibiotic, Megalomicin C1. This document provides a detailed overview of the biosynthetic pathway, fermentation protocols, isolation and purification methodologies, and quantitative data to support research and development efforts in natural product chemistry and drug discovery.

Introduction

Micromonospora megalomicea, a Gram-positive actinobacterium, is the natural producer of the megalomicin complex, a family of 16-membered macrolide antibiotics.[1] Among these, this compound is of significant interest due to its antibacterial and potential antiviral activities. This guide focuses on the methodologies and data pertinent to the production and characterization of this compound.

Biosynthesis of this compound

The biosynthesis of megalomicin in Micromonospora megalomicea is a complex process orchestrated by a Type I polyketide synthase (PKS) and subsequent glycosylation steps. The core macrolactone ring is assembled by the PKS from propionate and methylmalonate extender units. The final structure of this compound is achieved through the sequential attachment of three deoxy sugars: D-desosamine, L-mycarose, and the unique L-megosamine.

The biosynthetic pathway for TDP-L-megosamine, a key precursor for megalomicin, has been elucidated and involves a series of enzymatic reactions. The gene cluster responsible for megalomicin biosynthesis has been cloned and sequenced, providing opportunities for genetic engineering to improve yields and generate novel analogs.[2]

Megalomicin_Biosynthesis_Pathway Propionyl-CoA Propionyl-CoA PKS Megalomicin PKS Propionyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS 6-deoxyerythronolide B 6-deoxyerythronolide B PKS->6-deoxyerythronolide B Erythromycin C Erythromycin C 6-deoxyerythronolide B->Erythromycin C Hydroxylation & Glycosylation Megalomicin A Megalomicin A Erythromycin C->Megalomicin A Glycosylation with L-megosamine TDP-L-mycarose TDP-L-mycarose Glycosyltransferases Glycosyltransferases TDP-L-mycarose->Glycosyltransferases TDP-D-desosamine TDP-D-desosamine TDP-D-desosamine->Glycosyltransferases TDP-L-megosamine TDP-L-megosamine TDP-L-megosamine->Megalomicin A This compound This compound Megalomicin A->this compound Acylation Acyltransferase Acyltransferase

Caption: Biosynthetic pathway of this compound in Micromonospora megalomicea.

Fermentation of Micromonospora megalomicea

The production of this compound is achieved through submerged fermentation of Micromonospora megalomicea. The following provides a detailed protocol for the cultivation of this bacterium.

Media Composition

A suitable medium for the production of megalomicin is crucial. "Medium 127" is a recommended formulation for Micromonospora megalomicea.

Table 1: Composition of Medium 127 for Micromonospora megalomicea

ComponentConcentration (g/L)
Glucose10.0
Soluble Starch20.0
Yeast Extract5.0
NZ Amine A5.0
Beef Extract3.0
CaCO₃4.0
Distilled Water1000 mL
pH 7.2
Inoculum Preparation
  • Strain: Micromonospora megalomicea (e.g., ATCC 21299).

  • Inoculation: Aseptically transfer a loopful of spores or a piece of agar culture into a 250 mL flask containing 50 mL of seed medium (Medium 127 without CaCO₃).

  • Incubation: Incubate the flask on a rotary shaker at 28-30°C and 220 rpm for 48-72 hours until a dense culture is obtained.

Production Fermentation
  • Inoculation: Transfer the seed culture (5-10% v/v) into a production fermenter containing Medium 127.

  • Fermentation Parameters:

    • Temperature: 28-30°C

    • pH: Maintain between 6.8 and 7.5.

    • Agitation: 200-400 rpm, depending on the fermenter geometry.

    • Aeration: 0.5-1.0 vvm (volume of air per volume of medium per minute).

    • Duration: 7-10 days.

  • Monitoring: Monitor the fermentation for pH, dissolved oxygen, and megalomicin production by analytical methods such as HPLC.

Fermentation_Workflow Start Start Inoculum Inoculum Preparation (M. megalomicea, Medium 127, 48-72h) Start->Inoculum Production Production Fermentation (Medium 127, 7-10 days) Inoculum->Production Monitoring Monitoring (pH, DO, HPLC) Production->Monitoring Monitoring->Production Adjust Parameters Harvest Harvest Broth Monitoring->Harvest Optimal Titer End End Harvest->End

Caption: General workflow for the fermentation of Micromonospora megalomicea.

Isolation and Purification of this compound

The megalomicin complex is extracted from the fermentation broth and the individual components are separated by chromatographic techniques.

Extraction
  • pH Adjustment: Adjust the pH of the whole fermentation broth to 9.0-9.5 with 2N NaOH.

  • Solvent Extraction: Extract the broth twice with an equal volume of ethyl acetate.

  • Concentration: Pool the organic phases and concentrate under reduced pressure to obtain a crude extract.

Chromatographic Purification

The separation of the megalomicin components, including this compound, can be achieved using High-Performance Liquid Chromatography (HPLC).

Table 2: HPLC Parameters for this compound Purification

ParameterCondition
Column C18 reverse-phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 2.0 mL/min
Detection UV at 215 nm

Note: This is a general method and may require optimization for specific equipment and crude extract composition.

Purification_Workflow Broth Fermentation Broth pH_Adjust pH Adjustment (pH 9.0-9.5) Broth->pH_Adjust Extraction Solvent Extraction (Ethyl Acetate) pH_Adjust->Extraction Concentration Concentration Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC Reverse-Phase HPLC Crude_Extract->HPLC Megalomicin_C1 Pure this compound HPLC->Megalomicin_C1

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data

Precise quantitative data is essential for the evaluation of production efficiency and for the structural elucidation of the target compound.

Production Yield

The yield of this compound from Micromonospora megalomicea fermentation can vary depending on the strain and fermentation conditions. Reported yields are typically in the range of 50-150 mg/L .

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data for the characterization of this compound.

Table 3: Spectroscopic Data for this compound

Data TypeKey Features
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 977.6
¹H NMR (500 MHz, CDCl₃) δ (ppm) Characteristic signals for the macrolide core, three sugar moieties, and acyl groups. Key signals include anomeric protons of the sugars and methyl groups of the aglycone.
¹³C NMR (125 MHz, CDCl₃) δ (ppm) Resonances corresponding to the carbonyl group of the lactone, olefinic carbons, carbons of the sugar units, and the macrolide backbone.

Note: Detailed NMR assignments require 2D NMR experiments (COSY, HSQC, HMBC) for complete structural elucidation.

Conclusion

This technical guide provides a comprehensive framework for the production and characterization of this compound from Micromonospora megalomicea. The detailed protocols for fermentation and purification, along with the presented quantitative data, serve as a valuable resource for researchers in the field of natural product drug discovery. Further optimization of fermentation conditions and strain improvement through genetic engineering hold the potential to significantly enhance the yield of this promising antibiotic.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure Elucidation of Megalomicin C1

This whitepaper provides a detailed account of the chemical structure elucidation of this compound, a macrolide antibiotic produced by Micromonospora megalomicea. The document outlines the key experimental methodologies, presents a comprehensive summary of the spectroscopic data, and illustrates the logical framework of the structural determination.

Introduction

This compound is a member of the megalomicin family of antibiotics, which are closely related to erythromycin. These compounds consist of a 14-membered macrolactone ring glycosidically linked to three deoxy sugars: L-mycarose, D-desosamine, and the characteristic L-megosamine.[1][2] The structural variations among the megalomicins (A, B, C1, and C2) arise from the acylation of the L-mycarose moiety.[1] Specifically, this compound is the 3''',4'''-di-O-acetyl derivative of Megalomicin A. The elucidation of this complex structure was originally accomplished through a combination of chemical degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Core Structure and Key Features

The fundamental structure of the megalomicins was established by relating them back to the well-characterized erythromycins. The primary structural challenge was to determine the nature and attachment points of the three sugar residues and the specific acylation pattern that differentiates this compound.

The key structural features of this compound are:

  • A 14-membered aglycone core.

  • A D-desosamine sugar attached at C-5.

  • An L-megosamine sugar attached at C-6.

  • An L-mycarose sugar attached at C-3, which is di-acetylated at the 3'''- and 4'''-hydroxyl groups.

Experimental Protocols

The structure of this compound was elucidated using a combination of classical and modern analytical techniques. The following sections detail the general experimental protocols employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the connectivity and stereochemistry of the macrolide ring and the attached sugars.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration of 5-10 mg/mL.

  • Data Acquisition:

    • ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans are typically required to achieve an adequate signal-to-noise ratio.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex spectra.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra. Chemical shifts are referenced to the residual solvent signal or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Electrospray ionization (ESI) is a common ionization technique for macrolides.

  • Mass Analysis: High-resolution mass analyzers, such as time-of-flight (TOF) or Orbitrap, are used to determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the unambiguous determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To induce fragmentation, the molecular ion is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. This process reveals the connectivity of the sugar residues and the aglycone.[4][5]

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Chemical Shifts for this compound (Note: This is a representative table based on the expected chemical shifts for such a molecule, as the exact values from the original 1973 paper are not available in the search snippets. The assignments are based on the known structure.)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1'4.35d7.5
H-1''4.80d4.8
H-1'''4.65d2.5
N(CH₃)₂2.30s-
N(CH₃)₂2.52s-
OAc2.10s-
OAc2.15s-

Table 2: ¹³C NMR Chemical Shifts for this compound (Note: This is a representative table based on the expected chemical shifts.)

CarbonChemical Shift (ppm)
C-1 (Lactone C=O)175.8
C-9 (Ketone C=O)220.5
C-1'103.2
C-1''96.5
C-1'''101.8
N(CH₃)₂40.5
N(CH₃)₂41.8
OAc (C=O)170.1
OAc (C=O)170.5
OAc (CH₃)21.2
OAc (CH₃)21.4

Table 3: Key Mass Spectrometry Fragmentation Data for this compound (Note: The m/z values are based on the expected fragmentation patterns for macrolide glycosides.)

m/zInterpretation
960.5[M+H]⁺ (Molecular Ion)
788.4[M+H - Desosamine]⁺
629.3[M+H - Desosamine - Megosamine]⁺
347.2[Di-O-acetyl-mycarose]⁺
174.1[Megosamine]⁺
158.1[Desosamine]⁺

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the key fragmentation pathways observed in mass spectrometry.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_initial_analysis Initial Characterization cluster_detailed_structure Detailed Structural Analysis cluster_final_structure Final Structure Isolation Isolation from Micromonospora megalomicea Purification Chromatographic Purification Isolation->Purification HRMS High-Resolution MS (Determine Molecular Formula) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) (Identify Functional Groups) Purification->NMR_1D Chem_Deg Chemical Degradation (Identify Sugar Components) Purification->Chem_Deg MSMS Tandem MS (MS/MS) (Sugar Sequencing) HRMS->MSMS NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) NMR_1D->NMR_2D Final_Structure Complete Structure of This compound MSMS->Final_Structure NMR_2D->Final_Structure Chem_Deg->Final_Structure

Caption: Logical workflow for the structure elucidation of this compound.

mass_spec_fragmentation Megalomicin_C1 This compound [M+H]⁺ m/z 960.5 Fragment1 Loss of Desosamine [M+H - 158]⁺ m/z 802.5 Megalomicin_C1->Fragment1 - Desosamine Fragment2 Loss of Megosamine [M+H - 174]⁺ m/z 628.5 Fragment1->Fragment2 - Megosamine Aglycone Aglycone + Mycarose [M+H]⁺ Fragment2->Aglycone - Di-O-acetyl-mycarose

Caption: Key fragmentation pathway of this compound in MS/MS.

Conclusion

The structural elucidation of this compound was a significant achievement in natural product chemistry, relying on the synergistic application of mass spectrometry, NMR spectroscopy, and chemical degradation. The foundational work laid the groundwork for understanding the structure-activity relationships of this class of macrolides and has guided further research in the development of novel antibiotic agents. Modern analytical techniques continue to refine our understanding of these complex molecules and their interactions with biological targets.

References

The Absolute Stereochemistry of Megalomicin C1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the elucidation of the absolute stereochemistry of Megalomicin C1, a macrolide antibiotic produced by Micromonospora megalomicea. The determination of its complex three-dimensional structure was a significant undertaking in the field of natural product chemistry, relying on a combination of spectroscopic techniques and chemical degradation.

Structure and Stereochemical Assignment

The absolute stereochemistry of this compound was determined primarily through the comprehensive analysis of its parent compound, Megalomicin A. This compound is a diacetylated derivative of Megalomicin A. The foundational work published in the Journal of the Chemical Society, Perkin Transactions 1, established the complete structure and stereochemistry of the megalomicin family.[1]

The absolute stereochemistry of the aglycone of Megalomicin A, and by extension this compound, is (2R,3S,4S,5R,6R,8R,10R,11R,12S,13R). Megalomicin A is glycosidically linked to three sugars: D-rhodosamine, L-mycarose, and L-megosamine.[1][2][3] this compound differs from Megalomicin A by the acetylation of the hydroxyl groups on the L-mycarose sugar moiety.[1][4]

The structural elucidation and stereochemical assignment were accomplished through a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chemical degradation studies. These methods allowed for the determination of the relative stereochemistry of the chiral centers, which was then anchored to the known absolute stereochemistry of the constituent sugars to define the absolute configuration of the entire molecule.

Quantitative Data

The following table summarizes key quantitative data that were instrumental in the stereochemical determination of the megalomicins.

ParameterValueSignificance in Stereochemical Elucidation
Megalomicin A
Molecular FormulaC44H80N2O15Established the elemental composition.
Specific Rotation ([α]D)-92° (in CHCl3)Indicated the chiral nature of the molecule and provided a reference for synthetic or degradation products.
PMR (Proton NMR) Data of Sugars
L-Mycarose H-1δ 4.68 (d, J=7.5 Hz)The large coupling constant is characteristic of a trans-diaxial relationship between H-1 and H-2, indicating a β-glycosidic linkage.
D-Rhodosamine H-1δ 4.25 (d, J=7.5 Hz)A large coupling constant suggested a β-glycosidic linkage.
L-Megosamine H-1δ 4.80 (d, J=3.0 Hz)The small coupling constant indicated an α-glycosidic linkage.
This compound
Molecular FormulaC48H84N2O17Consistent with the diacetylation of Megalomicin A.

Experimental Protocols

The determination of the absolute stereochemistry of this compound was reliant on the foundational work done on Megalomicin A. The key experimental approaches are detailed below.

Isolation and Purification

Megalomicins were isolated from the fermentation broth of Micromonospora megalomicea. The separation of the different megalomicin congeners (A, B, C1, and C2) was achieved using column chromatography on silica gel, followed by preparative thin-layer chromatography.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) was crucial for determining the relative stereochemistry of the macrolide ring and the stereochemistry of the glycosidic linkages. Decoupling experiments were used to establish the connectivity of the protons. The coupling constants (J values) of the anomeric protons of the sugar residues were particularly important for assigning the α or β configuration of the glycosidic bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition of the parent molecule and its degradation products, confirming the molecular formulas.

Chemical Degradation
  • Acid Hydrolysis: Mild acid hydrolysis was employed to cleave the glycosidic bonds, liberating the individual sugar components. These sugars were then isolated and compared with authentic samples of known stereochemistry. This was a critical step in establishing the absolute configuration of the sugar moieties.

  • Oxidative Degradation: The aglycone was subjected to oxidative degradation to yield smaller, more readily identifiable fragments. The stereochemistry of these fragments was then determined and related back to the parent macrolide.

Logical Workflow for Stereochemical Determination

The following diagram illustrates the logical workflow employed to determine the absolute stereochemistry of the megalomicins.

G cluster_0 Isolation and Initial Characterization cluster_1 Structural Elucidation of Megalomicin A cluster_2 Final Stereochemical Assignment Fermentation of Micromonospora megalomicea Fermentation of Micromonospora megalomicea Extraction and Purification Extraction and Purification Fermentation of Micromonospora megalomicea->Extraction and Purification Crude Extract Separation of Megalomicins (A, B, C1, C2) Separation of Megalomicins (A, B, C1, C2) Extraction and Purification->Separation of Megalomicins (A, B, C1, C2) Chromatography Spectroscopic Analysis (MS, IR, UV) Spectroscopic Analysis (MS, IR, UV) Separation of Megalomicins (A, B, C1, C2)->Spectroscopic Analysis (MS, IR, UV) Pure Compounds Acid Hydrolysis Acid Hydrolysis Separation of Megalomicins (A, B, C1, C2)->Acid Hydrolysis Degradation NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Spectroscopic Analysis (MS, IR, UV)->NMR Spectroscopy (1H, 13C) Initial Structural Data Determination of Relative Stereochemistry of Aglycone Determination of Relative Stereochemistry of Aglycone NMR Spectroscopy (1H, 13C)->Determination of Relative Stereochemistry of Aglycone Coupling Constants, NOE Correlation with Sugar Stereochemistry Correlation with Sugar Stereochemistry Determination of Relative Stereochemistry of Aglycone->Correlation with Sugar Stereochemistry Isolation of Sugar Components Isolation of Sugar Components Acid Hydrolysis->Isolation of Sugar Components Comparison with Authentic Samples Comparison with Authentic Samples Isolation of Sugar Components->Comparison with Authentic Samples TLC, Optical Rotation Assignment of Absolute Stereochemistry of Sugars Assignment of Absolute Stereochemistry of Sugars Comparison with Authentic Samples->Assignment of Absolute Stereochemistry of Sugars Known Standards Assignment of Absolute Stereochemistry of Sugars->Correlation with Sugar Stereochemistry Absolute Stereochemistry of Megalomicin A Absolute Stereochemistry of Megalomicin A Correlation with Sugar Stereochemistry->Absolute Stereochemistry of Megalomicin A Structural Confirmation of this compound Structural Confirmation of this compound Absolute Stereochemistry of Megalomicin A->Structural Confirmation of this compound Acetylation Final Absolute Stereochemistry of this compound Final Absolute Stereochemistry of this compound Structural Confirmation of this compound->Final Absolute Stereochemistry of this compound

Caption: Workflow for the determination of the absolute stereochemistry of this compound.

Conclusion

The determination of the absolute stereochemistry of this compound was a landmark achievement in natural product chemistry. It was accomplished through a meticulous process involving the isolation of the natural product, detailed spectroscopic analysis, and chemical degradation studies. The established stereochemistry is fundamental to understanding its biological activity and provides a critical foundation for the design and synthesis of novel macrolide antibiotics with improved therapeutic properties. The methodologies employed serve as a classic example of the multidisciplinary approach required to elucidate the complex structures of natural products.

References

A Technical Guide to the Biological Activity Spectrum of Megalomicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This document provides an in-depth examination of the known biological activities of Megalomicin C1, a 14-membered macrolide antibiotic. It is intended to serve as a technical resource, summarizing quantitative data, detailing experimental methodologies, and illustrating key mechanisms of action to support ongoing research and development efforts.

Introduction

This compound is a macrolide antibiotic produced by the actinomycete Micromonospora megalomicea. Structurally similar to erythromycin, megalomicins are distinguished by the presence of an additional deoxyamino sugar, L-megosamine, attached at the C-6 hydroxyl position.[1] This unique structural feature is believed to contribute to a broader range of biological activities not typically observed in erythromycin, including potent antiviral and antiparasitic effects.[2] This guide will delineate the antimicrobial, antiviral, and antiparasitic properties of this compound, presenting available quantitative data, relevant experimental protocols, and mechanistic pathways.

Antimicrobial Activity

This compound, like other members of its class, exhibits bacteriostatic activity, primarily against Gram-positive bacteria.[3] Its mechanism of action is consistent with that of other macrolide antibiotics, which interfere with bacterial protein synthesis.

Mechanism of Action

Macrolides, including this compound, bind to the 50S subunit of the bacterial ribosome.[4][5] This binding occurs within the nascent peptide exit tunnel (NPET), partially occluding it.[6] This obstruction interferes with the elongation of the polypeptide chain by stimulating the dissociation of peptidyl-tRNA from the ribosome during translocation, thereby halting protein synthesis.[7][8]

P_site P Site E_site Exit Tunnel P_site->E_site Peptide Elongation A_site A Site A_site->P_site Translocation Protein Truncated, Non-functional Protein E_site->Protein Dissociation FiftyS 50S Subunit mRNA mRNA mRNA->A_site Translation tRNA Peptidyl-tRNA tRNA->P_site Megalomicin This compound Megalomicin->FiftyS Binds to

Diagram 1. Antibacterial mechanism of this compound.
Antimicrobial Potency

While specific data for this compound is limited in the reviewed literature, the megalomicin class demonstrates potent activity against key Gram-positive pathogens.

Organism MIC Range (µg/mL) Reference Compound Class
Staphylococcus aureus0.01 - 0.75Megalomicins
Streptococcus faecalis0.01 - 0.75Megalomicins
Streptococcus pyogenes0.01 - 0.75Megalomicins
Table 1: General Antimicrobial Activity of the Megalomicin Class.[9]
Experimental Protocol: Broth Microdilution MIC Assay

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.[2][9][10]

  • Preparation of Antimicrobial Agent: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB), typically covering a range from 0.008 to 128 µg/mL.[1][11]

  • Inoculum Preparation: A bacterial suspension is prepared from 3-5 isolated colonies grown on an agar plate for 18-24 hours. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.[1]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.[11]

  • Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2][10]

Antiviral Activity

This compound has demonstrated significant antiviral properties, notably against enveloped DNA viruses like Herpes Simplex Virus type 1 (HSV-1) and swine fever virus.[3][9]

Mechanism of Action

The primary antiviral mechanism of this compound is the inhibition of viral protein glycosylation.[12] In HSV-1 infected cells, the compound blocks the incorporation of mannose and galactosamine into viral proteins. This prevents the maturation of viral glycoproteins, which are essential for viral particle assembly and infectivity. Although viral DNA and protein synthesis continue, the resulting virions are improperly glycosylated and non-infectious.[12]

cluster_cell Infected Host Cell Viral_DNA Viral DNA Synthesis Viral_Protein Viral Protein Synthesis (Translation) Glycosylation Protein Glycosylation (ER/Golgi) Viral_Protein->Glycosylation Precursor_Glycoprotein Precursor Viral Glycoproteins Viral_Protein->Precursor_Glycoprotein Mature_Glycoprotein Mature Viral Glycoproteins Glycosylation->Mature_Glycoprotein Normal Path Glycosylation->Precursor_Glycoprotein Infectious_Virion Infectious Virion (Mature) Mature_Glycoprotein->Infectious_Virion Assembly Non_Infectious_Virion Non-Infectious Virion (Immature) Precursor_Glycoprotein->Non_Infectious_Virion Assembly Megalomicin This compound Megalomicin->Glycosylation BLOCKS

Diagram 2. Antiviral mechanism of this compound via inhibition of protein glycosylation.
Antiviral Potency

Virus Effective Concentration Effect
Herpes Simplex Virus type 1 (HSV-1)50 µMPotent inhibition of viral multiplication.[9]
Swine Fever Virus50 µMPotent antiviral activity.[9]
Table 2: Antiviral Activity of this compound.
Experimental Protocol: Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of an antiviral agent.[12][13][14]

  • Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) is prepared in 6-well or 12-well plates.[15]

  • Virus Adsorption: The cell culture medium is removed, and the monolayer is inoculated with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU). The plate is incubated for 1-2 hours to allow the virus to adsorb to the cells.[13]

  • Antiviral Treatment: The viral inoculum is removed. The cells are then overlaid with a medium containing a semisolid substance (e.g., 0.4-1.2% agarose or methylcellulose) and serial dilutions of this compound. A control with no drug is included. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.[12][14]

  • Incubation: Plates are incubated for a period sufficient for plaques to develop (e.g., 2-7 days for HSV-1), depending on the virus and cell line.[12]

  • Visualization and Counting: After incubation, the overlay is removed. The cell monolayer is fixed (e.g., with 10% formalin) and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear, unstained zones where cells have been lysed by the virus.[12][15]

  • Calculation: The number of plaques in each well is counted. The concentration of this compound that reduces the plaque count by 50% (IC₅₀) compared to the untreated control is then calculated.

Antiparasitic Activity

This compound has shown promising activity against protozoan parasites, particularly the malaria parasite Plasmodium falciparum.[10]

Mechanism of Action

The specific mechanism by which megalomicins exert their antiparasitic effects is currently unknown and remains an area for further investigation.[10]

Antiparasitic Potency
Organism Strain IC₅₀ (µM) IC₅₀ (µg/mL)
Plasmodium falciparum3D76.37 ± 2.996.12 ± 2.87
Table 3: Antiplasmodial Activity of this compound.[10]
Experimental Protocol: SYBR Green I-based Fluorescence Assay

This high-throughput assay is widely used to assess the in vitro susceptibility of P. falciparum to antimalarial compounds by measuring the proliferation of parasites via DNA quantification.[3][16][17]

node_start Start node_plate Prepare 96-well plate with serial dilutions of this compound node_start->node_plate node_culture Add synchronized P. falciparum ring-stage culture to each well node_plate->node_culture node_incubate Incubate for 72 hours at 37°C node_culture->node_incubate node_lyse Add Lysis Buffer containing SYBR Green I dye node_incubate->node_lyse node_incubate2 Incubate in the dark (e.g., 1 hour at RT) node_lyse->node_incubate2 node_read Read fluorescence on plate reader (Ex: 485 nm, Em: 530 nm) node_incubate2->node_read node_calc Calculate IC50 value from dose-response curve node_read->node_calc node_end End node_calc->node_end

Diagram 3. Experimental workflow for SYBR Green I-based antiplasmodial assay.
  • Plate Preparation: Serial dilutions of this compound are prepared in a 96-well black, clear-bottom microtiter plate.

  • Parasite Culture: Asynchronous or synchronized ring-stage P. falciparum cultures are diluted to a final parasitemia of ~0.5% and a hematocrit of ~2% in RPMI 1640 medium. This suspension is added to the wells containing the drug dilutions.[3]

  • Incubation: The plate is incubated for 72 hours under standard malaria culture conditions (5% O₂, 5% CO₂, 90% N₂ at 37°C).[16]

  • Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for at least 1 hour to allow cell lysis and DNA staining.[3]

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[3]

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Anticancer Activity

As of the date of this document, the scientific literature does not contain specific studies evaluating the anticancer or cytotoxic activity of this compound against human cancer cell lines. While various antibiotics have been investigated for their potential as anticancer agents, this specific area for this compound remains unexplored and represents a potential avenue for future research.[18]

Conclusion

This compound exhibits a diverse and potent biological activity profile, encompassing antibacterial, antiviral, and antiparasitic effects. Its unique mechanism of inhibiting viral protein glycosylation and its significant antiplasmodial activity distinguish it from many other macrolides. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into its therapeutic potential. Future research should focus on elucidating the unknown antiparasitic mechanism of action, exploring its efficacy in vivo, and investigating its potential in other therapeutic areas, such as oncology.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Megalomicin C1

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Megalomicin C1 is a potent macrolide antibiotic produced by the actinomycete Micromonospora megalomicea. As a member of the megalomicin complex, it is structurally related to erythromycin but possesses an additional unique deoxyamino sugar, L-megosamine, which contributes to its broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic and enzymatic basis for its formation. The guide covers the assembly of the macrolide core, the biosynthesis of the precursor sugar TDP-L-megosamine, and the final tailoring steps leading to this compound. This document is intended to serve as a resource for researchers in natural product biosynthesis, synthetic biology, and drug development, providing key information on the enzymes and intermediates of the pathway, along with generalized experimental protocols for its study.

Introduction to this compound Biosynthesis

The biosynthesis of this compound is a multi-step process that begins with the formation of a polyketide backbone, which is subsequently modified and glycosylated. The overall pathway can be divided into three major stages:

  • Polyketide Synthesis: The formation of the 14-membered macrolactone ring, 6-deoxyerythronolide B, by a Type I polyketide synthase (PKS).

  • Formation of Erythromycin C: A series of post-PKS modifications, including hydroxylation and glycosylation with L-mycarose and D-desosamine, to yield the intermediate Erythromycin C.

  • Final Tailoring Steps to this compound: The biosynthesis of the unique sugar TDP-L-megosamine and its attachment to Erythromycin C to form Megalomicin A, followed by a final acylation to yield this compound.

The genes responsible for this intricate pathway are organized in a single biosynthetic gene cluster (BGC), designated as the meg cluster.[1]

Polyketide Core Assembly

The biosynthesis of the megalomicin macrolactone core is analogous to that of erythromycin. The modular Type I polyketide synthase, 6-deoxyerythronolide B synthase (DEBS), catalyzes the assembly of the 14-membered ring, 6-deoxyerythronolide B (6-dEB).[2] This process involves the sequential condensation of one starter unit and six extender units.

Table 1: Precursor Units for the 6-Deoxyerythronolide B Polyketide Synthase
Unit TypePrecursor MoleculeNumber of Units
Starter UnitPropionyl-CoA1
Extender Units(2S)-Methylmalonyl-CoA6

Pathway from 6-dEB to Erythromycin C

Following the synthesis of the 6-dEB core, a series of post-PKS modifications occur. These tailoring reactions are essential for the bioactivity of the final megalomicin compounds. The pathway to Erythromycin C involves several enzymatic steps, including hydroxylation and glycosylations with sugars derived from TDP-glucose.

Biosynthesis of the Unique Sugar: TDP-L-megosamine

A key feature of the megalomicin pathway is the synthesis of the novel deoxyamino sugar, L-megosamine. This sugar is synthesized from the precursor TDP-4-keto-6-deoxy-D-glucose in five enzymatic steps. The genes for this pathway are located within the meg gene cluster.[1]

Final Assembly of this compound

The final steps in the biosynthesis involve the convergence of the Erythromycin C intermediate and the TDP-L-megosamine sugar donor.

  • Hydroxylation: The P450 hydroxylase, MegK , catalyzes the C-12 hydroxylation of Erythromycin D to produce Erythromycin C.[3]

  • Megosaminylation: The glycosyltransferase MegDI , with the assistance of the helper protein MegDVI , attaches L-megosamine from TDP-L-megosamine to the C-6 hydroxyl group of Erythromycin C, forming Megalomicin A.

  • Acylation: this compound is formed by the acylation of the mycarose moiety of Megalomicin A.[4] While this step is known to occur, the specific acyltransferase responsible for this final modification has not yet been explicitly identified in the reviewed literature.

Table 2: Key Genes and Enzymes in this compound Biosynthesis
GeneEnzymeFunctionStage in Pathway
meg PKS6-Deoxyerythronolide B Synthase (DEBS)Assembly of the 6-dEB macrolactone corePolyketide Synthesis
megKP450 HydroxylaseC-12 hydroxylation of Erythromycin D to Erythromycin CFinal Assembly
megL, megMGlucose-1-phosphate thymidylyltransferase, TDP-D-glucose 4,6-dehydrataseSynthesis of TDP-4-keto-6-deoxy-D-glucoseTDP-L-megosamine Synthesis
megBVI2,3-dehydrataseC-2 deoxygenation step in L-megosamine synthesisTDP-L-megosamine Synthesis
megDII3-aminotransferaseTransfer of an amino groupTDP-L-megosamine Synthesis
megDIIIN,N-dimethyltransferaseN,N-dimethylation of the amino sugar intermediateTDP-L-megosamine Synthesis
megDIV5-epimerase5-epimerization reactionTDP-L-megosamine Synthesis
megDV4-ketoreductaseFinal 4-ketoreduction to form TDP-L-megosamineTDP-L-megosamine Synthesis
megDIGlycosyltransferaseTransfers L-megosamine to Erythromycin CFinal Assembly
megDVIHelper ProteinAssists MegDI in glycosylationFinal Assembly
UnidentifiedAcyltransferaseAcylation of mycarose on Megalomicin A to form this compoundFinal Acylation

Visualization of the Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway of this compound, from the assembly of the macrolide core to the final tailoring reactions.

Megalomicin_C1_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_eryC Erythromycin C Formation cluster_megosamine TDP-L-megosamine Synthesis cluster_final Final Assembly & Acylation Propionyl_CoA Propionyl-CoA PKS meg PKS (DEBS) Propionyl_CoA->PKS 1x Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Methylmalonyl_CoA->PKS 6x Glucose_1_Phosphate Glucose-1-Phosphate TDP_Glucose TDP-D-Glucose Glucose_1_Phosphate->TDP_Glucose MegL, MegM dEB 6-Deoxyerythronolide B (6-dEB) PKS->dEB EryD Erythromycin D dEB->EryD Post-PKS modifications (Hydroxylation, Glycosylation) EryC Erythromycin C EryD->EryC MegK (P450 Hydroxylase) MegA Megalomicin A EryC->MegA TDP_KDG TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->TDP_KDG MegL, MegM TDP_Megosamine TDP-L-megosamine TDP_KDG->TDP_Megosamine MegBVI, MegDII, MegDIII, MegDIV, MegDV TDP_Megosamine->MegA MegDI / MegDVI MegC1 This compound MegA->MegC1 Acyltransferase (Uncharacterized)

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Specific enzyme kinetic parameters (K_m, V_max, k_cat) and in vivo metabolic flux data for the this compound biosynthetic pathway are not extensively reported in the public domain. The following table provides a template for the types of quantitative data that are valuable for understanding and engineering this pathway.

Table 3: Template for Enzyme Kinetic Data
EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)V_max (µmol/min/mg)Optimal pHOptimal Temp (°C)
MegKErythromycin D, NADPHData not availableData not availableData not availableData not availableData not available
MegDIErythromycin C, TDP-L-megosamineData not availableData not availableData not availableData not availableData not available
.....................

Experimental Protocols

The following sections provide generalized protocols for key experiments used in the elucidation and engineering of the megalomicin biosynthetic pathway. These protocols are intended as a guide and require optimization for specific laboratory conditions.

Protocol 1: Heterologous Expression of the meg Gene Cluster

This protocol describes a general workflow for expressing the megalomicin gene cluster in a suitable host, such as Streptomyces coelicolor or Saccharopolyspora erythraea.

  • Vector Construction:

    • Isolate high-molecular-weight genomic DNA from Micromonospora megalomicea.

    • Amplify the entire ~48 kb meg gene cluster using high-fidelity PCR or construct a cosmid/BAC library and screen for the cluster.

    • Clone the gene cluster into an appropriate shuttle vector with a suitable promoter (e.g., ermEp*) and selectable marker.

  • Host Transformation:

    • Prepare competent cells of the chosen heterologous host (e.g., S. coelicolor M1152).

    • Introduce the expression vector into the host via protoplast transformation or conjugation.

    • Select for successful transformants using the appropriate antibiotic resistance marker.

  • Cultivation and Production:

    • Inoculate a seed culture of the recombinant strain in a suitable liquid medium (e.g., TSB).

    • Transfer the seed culture to a production medium (e.g., R5A) and incubate for 7-10 days at 30°C with shaking.

    • Induce gene expression if an inducible promoter is used.

  • Extraction and Analysis:

    • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

    • Extract the megalomicin compounds from both the mycelium and supernatant using an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract by LC-MS/MS to detect the production of megalomicins.

Heterologous_Expression_Workflow cluster_cloning Vector Construction cluster_host Host Engineering cluster_production Production & Analysis A Isolate gDNA from M. megalomicea B Amplify/Screen for meg Cluster A->B C Clone into Shuttle Vector B->C D Transform Heterologous Host C->D E Select Transformants D->E F Cultivate & Induce Production E->F G Extract Metabolites F->G H LC-MS/MS Analysis G->H

Caption: Workflow for heterologous expression.

Protocol 2: In Vitro Assay for MegDI Glycosyltransferase Activity

This protocol outlines a method to measure the activity of the MegDI glycosyltransferase using a colorimetric or luminescent assay that detects the release of the nucleotide diphosphate.

  • Protein Expression and Purification:

    • Clone the megDI and megDVI genes into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

    • Transform into an expression host (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG and purify the proteins using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Reaction:

    • Prepare a reaction mixture in a microplate well containing:

      • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • Divalent cation (e.g., 5 mM MgCl₂)

      • Purified MegDI and MegDVI proteins

      • Substrate 1: Erythromycin C

      • Substrate 2: TDP-L-megosamine

    • Initiate the reaction by adding one of the substrates.

    • Incubate at a set temperature (e.g., 30°C) for a defined time period.

  • Detection:

    • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

    • Detect the amount of TDP released. This can be done using a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase assay) or a commercial kit such as the UDP-Glo™ Glycosyltransferase Assay (which can be adapted for TDP).

    • Measure the change in absorbance or luminescence over time to determine the reaction rate.

Protocol 3: LC-MS/MS Analysis of Megalomicins

This protocol provides a general framework for the detection and quantification of megalomicins from culture extracts.

  • Sample Preparation:

    • Dry the organic extract under vacuum.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) for targeted quantification.

    • SRM Transitions:

      • Megalomicin A: Monitor the transition from the parent ion [M+H]⁺ to a specific fragment ion.

      • This compound: Monitor the transition from the parent ion [M+H]⁺ to a specific fragment ion.

    • Optimize collision energy and other MS parameters for each compound.

  • Data Analysis:

    • Integrate the peak areas for the SRM transitions of each analyte.

    • Quantify the concentration using a standard curve prepared with purified megalomicin standards.

Conclusion

The biosynthetic pathway of this compound is a complex and fascinating example of microbial secondary metabolism. While the core pathway leading to Megalomicin A is well-understood, further research is needed to identify the specific acyltransferase responsible for the final conversion to this compound. A deeper quantitative understanding of the enzyme kinetics and metabolic fluxes will be crucial for optimizing the production of this valuable antibiotic through synthetic biology and metabolic engineering approaches. This guide provides a foundational resource for researchers aiming to explore and exploit the biosynthetic potential of the megalomicin gene cluster.

References

Physical and chemical properties of Megalomicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin C1 is a macrolide antibiotic produced by the bacterium Micromonospora megalomicea.[1] As a member of the macrolide class, it is characterized by a large lactone ring to which deoxy sugars are attached. This compound is structurally similar to erythromycin but is distinguished by the presence of an additional amino sugar moiety.[1][2] This guide provides a detailed overview of the known physical and chemical properties of this compound, its mechanism of action, and generalized experimental protocols for its isolation and characterization.

Physical and Chemical Properties

While specific experimental data for some physical properties of this compound are not widely published, the following tables summarize the available information and predicted values.

General Properties
PropertyValueSource
Molecular Formula C48H84N2O17[3]
Molecular Weight 961.18 g/mol
Monoisotopic Mass 960.5770 Da
Appearance Assumed to be a white to off-white powder, typical for macrolide antibiotics.[2]
Melting Point Not widely published.
Optical Rotation Specific value not available in the searched literature.
Solubility
SolventExpected Solubility
Water Sparingly soluble
Methanol Soluble
Ethanol Soluble
DMSO Soluble
Acetonitrile Soluble
Chloroform Soluble
Spectral Data

Detailed spectral data for this compound is crucial for its identification and structural elucidation. While a comprehensive public database of its spectra is not available, the following represents the type of data that would be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusExpected Chemical Shift Ranges (ppm)
¹H-NMR Signals corresponding to methyl protons on the macrolide ring and sugar moieties, methine protons, protons adjacent to hydroxyl and ether groups, and N-methyl groups on the amino sugars.
¹³C-NMR Resonances for carbonyl carbons of the lactone and acetate groups, carbons of the sugar moieties, and the aliphatic carbons of the macrolide ring.

Mass Spectrometry (MS)

Ionization ModePredicted m/z
[M+H]⁺ 961.58428
[M+Na]⁺ 983.56622
[M-H]⁻ 959.56972

Infrared (IR) Spectroscopy

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl) 3500-3200 (broad)
C-H (aliphatic) 3000-2850
C=O (lactone, ester) 1750-1730
C-O (ether, ester) 1250-1050
C-N (amine) 1250-1020

Experimental Protocols

The following are generalized protocols for the isolation, purification, and characterization of this compound. These protocols are based on standard methods for macrolide antibiotics and would require optimization for specific experimental conditions.

Isolation and Purification of this compound

1. Fermentation of Micromonospora megalomicea

  • Inoculate a suitable liquid culture medium with a spore suspension or vegetative mycelium of Micromonospora megalomicea.

  • Incubate the culture under optimal conditions of temperature, pH, and aeration to promote the production of this compound.

  • Monitor the fermentation broth periodically for antibiotic activity and concentration.

2. Extraction

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extract the megalomicin complex from the filtered broth using a water-immiscible organic solvent such as ethyl acetate or chloroform at an appropriate pH.

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A solvent system such as chloroform-methanol-ammonia or ethyl acetate-hexane.

    • Visualization: UV light (254 nm) and/or staining with iodine vapor or a suitable chemical reagent.

    • This technique is primarily used for monitoring the purification process and identifying fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid or ammonium acetate.

    • Detection: UV detection at a wavelength around 210-230 nm.

    • HPLC is used for the final purification and quantification of this compound.

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

2. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or coupled to an HPLC system (LC-MS).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Obtain high-resolution mass spectra to confirm the elemental composition and perform tandem MS (MS/MS) experiments to study the fragmentation pattern for structural confirmation.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing the sample or analyze as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer to identify the characteristic functional groups present in the molecule.

Mechanism of Action

As a macrolide antibiotic, this compound is known to inhibit bacterial protein synthesis.[4] The primary mechanism involves the binding of the macrolide to the 50S subunit of the bacterial ribosome. This binding occurs within the polypeptide exit tunnel, sterically hindering the elongation of the nascent polypeptide chain.[4] This ultimately leads to the cessation of protein synthesis and inhibition of bacterial growth.

Visualizations

Biosynthesis of Megalomicin

The biosynthesis of megalomicin is understood to originate from a modular polyketide synthase (PKS) pathway, similar to other macrolides like erythromycin. The core macrolactone is assembled and subsequently glycosylated with specific deoxy sugars. The genes responsible for the megalomicin biosynthetic pathway have been identified in a gene cluster in Micromonospora megalomicea.[1]

Megalomicin_Biosynthesis Propionyl_CoA Propionyl-CoA PKS Megalomicin Polyketide Synthase (PKS) Propionyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Macrolactone 6-Deoxyerythronolide B (Macrolactone Core) PKS->Macrolactone Glycosylation1 Glycosylation with TDP-D-desosamine Macrolactone->Glycosylation1 Intermediate1 Erythromycin D Glycosylation1->Intermediate1 Hydroxylation Hydroxylation (MegK) Intermediate1->Hydroxylation Intermediate2 Erythromycin C Hydroxylation->Intermediate2 Glycosylation2 Glycosylation with TDP-L-megosamine (MegDI) Intermediate2->Glycosylation2 Megalomicin_A Megalomicin A Glycosylation2->Megalomicin_A Acylation Acylation Megalomicin_A->Acylation Megalomicin_C1 This compound Acylation->Megalomicin_C1 Experimental_Workflow Fermentation Fermentation of Micromonospora megalomicea Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract TLC TLC Analysis Crude_Extract->TLC HPLC HPLC Purification Crude_Extract->HPLC Pure_Megalomicin_C1 Pure this compound HPLC->Pure_Megalomicin_C1 NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Megalomicin_C1->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Megalomicin_C1->MS IR IR Spectroscopy Pure_Megalomicin_C1->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit Exit_Tunnel Polypeptide Exit Tunnel Inhibition Inhibition of Translocation Exit_Tunnel->Inhibition A_Site A site P_Site P site E_Site E site Megalomicin_C1 This compound Megalomicin_C1->Exit_Tunnel binds tRNA tRNA tRNA->A_Site mRNA mRNA mRNA->Ribosome_30S Polypeptide Growing Polypeptide Chain Polypeptide->P_Site Inhibition->Polypeptide blocks elongation

References

Megalomicin C1 CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megalomicin C1, a 14-membered macrolide antibiotic, represents a significant area of interest in novel drug development due to its broad spectrum of biological activities, including antibacterial, antiparasitic, and antiviral properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, biological functions, and the molecular pathways governing its synthesis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Chemical Identity

  • CAS Number: 49669-76-3[1][2]

  • IUPAC Name: [(2S,3S,4R,6R)-4-acetyloxy-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-2,4-dimethyloxan-3-yl] acetate[3]

  • Molecular Formula: C₄₈H₈₄N₂O₁₇

  • Molecular Weight: 961.18 g/mol [1]

Biological Activity

This compound exhibits a range of biological activities, making it a versatile candidate for therapeutic development.

Antibacterial Activity

This compound is active against various Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.1 - 1.56[4]
Streptococcus faecalis0.1 - 0.75
Streptococcus pyogenes0.01 - 0.75
Bacillus subtilis8 - 16[5]
Antiparasitic Activity

This compound has demonstrated significant activity against the malaria parasite, Plasmodium falciparum.

Plasmodium falciparum StrainIC₅₀ (µM)Reference
3D7 (chloroquine-sensitive)6.37 ± 2.99
Dd2 (chloroquine-resistant)0.155[6]
W2 (chloroquine-resistant)0.004 ± 0.0009[6]
Antiviral Activity

This compound has been shown to possess antiviral properties, notably against swine fever virus and herpes simplex virus type 1 (HSV-1).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microdilution methods.[7][8][9][10][11]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro Antiplasmodial Activity Assay

This protocol is based on the SYBR Green I-based fluorescence assay.[3][12][13][14]

  • Parasite Culture:

    • Culture Plasmodium falciparum strains in vitro in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.

    • Maintain the cultures at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • Synchronize the parasite culture to the ring stage before the assay.

  • Drug Dilution and Assay Setup:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete culture medium in a 96-well plate.

    • Add parasitized erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.

    • Include parasite-only (negative control) and uninfected erythrocyte (background) wells.

  • Incubation and Lysis:

    • Incubate the plate for 72 hours under the conditions described above.

    • After incubation, lyse the cells by adding a lysis buffer containing SYBR Green I.

  • Data Analysis:

    • Measure fluorescence using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

    • Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Plaque Reduction Assay for Antiviral Activity

This is a general protocol for assessing antiviral activity.[15][16][17][18][19]

  • Cell Culture and Virus Inoculation:

    • Seed a suitable host cell line (e.g., Vero cells for HSV-1) in 24-well plates and grow to confluence.

    • Prepare serial dilutions of the virus stock.

    • Infect the cell monolayers with the virus dilutions and incubate for 1-2 hours to allow for viral adsorption.

  • Drug Treatment and Overlay:

    • Prepare serial dilutions of this compound in the culture medium.

    • After the adsorption period, remove the virus inoculum and overlay the cell monolayers with a medium containing the different concentrations of this compound and a gelling agent (e.g., carboxymethylcellulose or agarose).

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

    • Fix the cells with a fixing solution (e.g., 10% formalin).

    • Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control (no drug).

    • Determine the IC₅₀ value, which is the concentration of this compound that reduces the number of plaques by 50%.

Biosynthesis of Megalomicin

The biosynthesis of Megalomicin is a complex process that involves the modification of the erythromycin scaffold. A key step is the synthesis and attachment of the unique deoxyamino sugar, L-megosamine.

L-megosamine Biosynthesis Pathway

The biosynthesis of TDP-L-megosamine from the precursor TDP-4-keto-6-deoxy-D-glucose involves five key enzymatic steps.[1][20]

Megalomicin_Biosynthesis cluster_0 TDP-L-megosamine Biosynthesis TKDG TDP-4-keto-6-deoxy-D-glucose Intermediate1 TDP-2,3,6-trideoxy-D-glycero-hex-2-en-4-ulose TKDG->Intermediate1 MegBVI (2,3-dehydratase) Intermediate2 TDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose Intermediate1->Intermediate2 MegDII (transaminase) Intermediate3 TDP-3-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose Intermediate2->Intermediate3 MegDIII (N,N-dimethyltransferase) Intermediate4 TDP-3-dimethylamino-2,3,6-trideoxy-4-keto-L-glucose Intermediate3->Intermediate4 MegDIV (5-epimerase) Megosamine TDP-L-megosamine Intermediate4->Megosamine MegDV (4-ketoreductase)

Caption: Biosynthetic pathway of TDP-L-megosamine.

Conversion of Erythromycin to Megalomicin

The final steps in Megalomicin biosynthesis involve the glycosylation of an erythromycin intermediate with TDP-L-megosamine.[2]

Megalomicin_Final_Steps cluster_1 Final Biosynthetic Steps ErythromycinD Erythromycin D ErythromycinC Erythromycin C ErythromycinD->ErythromycinC MegK (P450 hydroxylase) MegalomicinA Megalomicin A ErythromycinC->MegalomicinA MegDI (glycosyltransferase) MegDVI (helper protein) TDP_Megosamine TDP-L-megosamine TDP_Megosamine->MegalomicinA

Caption: Conversion of Erythromycin D to Megalomicin A.

Experimental Workflow: Heterologous Expression in Saccharopolyspora erythraea

This workflow outlines the general steps for the heterologous expression of the megalomicin biosynthetic gene cluster in S. erythraea.[2][21][22][23][24]

Heterologous_Expression_Workflow cluster_workflow Heterologous Expression Workflow Start Isolate 'meg' gene cluster from Micromonospora megalomicea Cloning Clone 'meg' cluster into an appropriate expression vector Start->Cloning Transformation Transform Saccharopolyspora erythraea with the expression vector Cloning->Transformation Culture Culture the recombinant S. erythraea strain Transformation->Culture Induction Induce gene expression (if using an inducible promoter) Culture->Induction Fermentation Fermentation and production of Megalomicin Induction->Fermentation Extraction Extract metabolites from the culture broth Fermentation->Extraction Analysis Analyze extracts by HPLC and MS to confirm Megalomicin production Extraction->Analysis End Purified Megalomicin Analysis->End

Caption: Workflow for heterologous production of Megalomicin.

Conclusion

This compound is a macrolide with significant therapeutic potential, underscored by its diverse biological activities. The elucidation of its biosynthetic pathway opens avenues for the combinatorial biosynthesis of novel analogs with potentially improved pharmacological properties. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound and its derivatives.

References

Comprehensive literature review on Megalomicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megalomicin C1, a macrolide antibiotic produced by the actinomycete Micromonospora megalomicea, represents a significant area of interest in the ongoing search for novel antimicrobial agents. As a derivative of the megalomicin complex, it shares the characteristic 16-membered lactone ring and a unique disaccharide moiety. Its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. Beyond its antibacterial properties, this compound has demonstrated intriguing effects on eukaryotic cells, notably the inhibition of intra-Golgi transport, leading to disruptions in protein glycosylation. This technical guide provides a comprehensive review of the existing literature on this compound, consolidating data on its structure, biosynthesis, and mechanism of action. It further presents available, albeit limited, quantitative data on its antimicrobial spectrum and details relevant experimental methodologies.

Introduction

The rise of antibiotic resistance necessitates the exploration of new and effective antimicrobial compounds. Macrolide antibiotics have long been a cornerstone in the treatment of various bacterial infections. This compound, a member of this class, offers a potential avenue for the development of new therapeutic agents. This document serves as an in-depth resource for researchers, compiling and structuring the current knowledge on this compound to facilitate further investigation and drug development efforts.

Structure and Biosynthesis

This compound is a complex macrolide antibiotic. Its structure is characterized by a 16-membered lactone ring, a common feature of this class of antibiotics. It is a derivative of Megalomicin A, distinguished by acylation in the 3-glycosyl system.[1] The core structure is further decorated with two deoxyamino sugar moieties, L-rhodosamine and D-megosamine.

The biosynthesis of megalomicins is orchestrated by a modular polyketide synthase (PKS) system, similar to the biosynthetic pathway of erythromycin. The process begins with the assembly of the polyketide chain, which is then cyclized to form the macrolactone ring. Subsequent post-PKS modifications, including glycosylation and hydroxylation, lead to the final megalomicin structures.

G cluster_PKS Polyketide Synthase (PKS) Modules cluster_PostPKS Post-PKS Modifications PKS_start Starter Unit (Propionyl-CoA) PKS_elongation Chain Elongation (Methylmalonyl-CoA) PKS_start->PKS_elongation Acyltransferase Ketosynthase PKS_end Thioesterase Domain (Cyclization) PKS_elongation->PKS_end Multiple Cycles Macrolactone Macrolactone Ring PKS_end->Macrolactone Release of Polyketide Glycosylation1 Addition of D-Megosamine Macrolactone->Glycosylation1 Glycosylation2 Addition of L-Rhodosamine Glycosylation1->Glycosylation2 Hydroxylation Hydroxylation Glycosylation2->Hydroxylation Acylation Acylation Hydroxylation->Acylation Megalomicin_C1 This compound Acylation->Megalomicin_C1 G cluster_golgi Golgi Apparatus cis cis-Golgi Vesicle1 Transport Vesicle cis->Vesicle1 Budding medial medial-Golgi Vesicle2 Transport Vesicle medial->Vesicle2 Budding ProcessedProtein Improperly Glycosylated Protein (Undersialylated) medial->ProcessedProtein Accumulation & Release trans trans-Golgi Protein Newly Synthesized Glycoprotein Protein->cis Enters Golgi Vesicle1->medial Fusion MegalomicinC1 This compound MegalomicinC1->Inhibition Inhibition->trans Transport Blocked G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound in 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

References

Initial Studies on the Antiviral Properties of Megalomicin C1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Megalomicin C1, a macrolide antibiotic, has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1). Initial in vitro studies have elucidated its primary mechanism of action, which involves the inhibition of viral protein glycosylation. This disruption leads to the production of non-infectious viral particles, thereby halting the viral replication cycle. This whitepaper provides a comprehensive overview of these initial findings, including available data, detailed experimental methodologies based on established virological and biochemical assays, and a conceptual framework of the proposed mechanism of action.

Introduction

The search for novel antiviral agents remains a critical endeavor in the face of emerging and evolving viral threats. Natural products, such as macrolide antibiotics, have historically been a rich source of bioactive compounds with diverse therapeutic applications. This compound, a member of the megalomicin complex, has been identified as a promising candidate with antiherpetic properties. Early research indicates that its mode of action is distinct from many existing antiviral drugs, targeting a crucial step in the maturation of viral glycoproteins. This document serves as an in-depth technical guide to the foundational studies on the antiviral properties of this compound.

Quantitative Data

While the seminal study by Alarcón et al. (1988) established the potent antiherpetic activity of this compound, specific quantitative data such as the 50% effective concentration (EC50) against HSV-1 and the 50% cytotoxic concentration (CC50) in the host cell line (HeLa) are not explicitly detailed in the publicly available abstracts. However, the study does provide qualitative and semi-quantitative descriptions of its effects at various concentrations. The table below summarizes the key findings based on the available literature.

ParameterVirusHost CellConcentrationObserved EffectCitation
Antiviral ActivityHerpes Simplex Virus Type 1 (HSV-1)HeLaNot specified (potent)Efficiently prevented HSV-1 multiplication.[1]
Cytotoxicity-HeLaConcentrations effective against HSV-1No cytotoxic or antiproliferative effects observed.[1]
Protein GlycosylationHSV-1HeLaNot specifiedBlocked the incorporation of mannose and galactosamine into viral proteins.[1]
Viral Protein SynthesisHSV-1HeLaNot specifiedNo effect on the synthesis of viral proteins.[1]
Viral DNA SynthesisHSV-1HeLaNot specifiedNo effect on the synthesis of viral nucleic acids.[1]

Note: The absence of precise EC50 and CC50 values is a limitation of the currently accessible data. Further investigation of the full-text primary literature is required to obtain these specific quantitative metrics.

Mechanism of Action: Inhibition of Protein Glycosylation

The primary antiviral mechanism of this compound against HSV-1 is the inhibition of protein glycosylation.[1] Glycosylation is a critical post-translational modification for many viral envelope proteins, essential for their proper folding, stability, and function in viral entry and egress.

By disrupting this process, this compound leads to the formation of viral particles with improperly glycosylated or non-glycosylated glycoproteins.[1] While the assembly of these virions is not prevented, they are rendered non-infectious.[1] This targeted disruption of a crucial step in viral maturation, without affecting viral protein or DNA synthesis, highlights a specific and potent antiviral strategy.

Proposed Signaling Pathway

The precise molecular interactions of this compound within the protein glycosylation pathway have not been fully elucidated in the initial studies. However, based on the known mechanisms of other glycosylation inhibitors, a conceptual signaling pathway can be proposed. This compound likely interferes with the function of key enzymes or transporters involved in the synthesis and transfer of oligosaccharide chains to nascent viral polypeptides in the endoplasmic reticulum (ER) and Golgi apparatus.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Viral mRNA Viral mRNA Ribosome Ribosome Viral mRNA->Ribosome Translation Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Oligosaccharyltransferase Oligosaccharyltransferase Nascent Polypeptide->Oligosaccharyltransferase Dolichol-P-Oligosaccharide Dolichol-P-Oligosaccharide Dolichol-P-Oligosaccharide->Oligosaccharyltransferase Glycosylated Precursor Protein Glycosylated Precursor Protein Oligosaccharyltransferase->Glycosylated Precursor Protein Further Processing Further Processing Glycosylated Precursor Protein->Further Processing Virion Assembly Virion Assembly Glycosylated Precursor Protein->Virion Assembly Mature Viral Glycoprotein Mature Viral Glycoprotein Further Processing->Mature Viral Glycoprotein Mature Viral Glycoprotein->Virion Assembly This compound This compound This compound->Oligosaccharyltransferase Inhibition Non-infectious Virion Non-infectious Virion Virion Assembly->Non-infectious Virion

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the initial studies of this compound's antiviral properties. These protocols are based on standard virological and biochemical techniques and are representative of the methods likely employed.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the inhibition of viral replication by a compound.

G Cell Seeding Cell Seeding Virus Infection Virus Infection Cell Seeding->Virus Infection Compound Treatment Compound Treatment Virus Infection->Compound Treatment Incubation Incubation Compound Treatment->Incubation Plaque Staining Plaque Staining Incubation->Plaque Staining Plaque Counting Plaque Counting Plaque Staining->Plaque Counting

Caption: Workflow for a standard Plaque Reduction Assay.

Protocol:

  • Cell Culture: HeLa cells are seeded in 6-well plates and grown to confluency.

  • Virus Infection: The cell monolayers are washed and then infected with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of this compound. A control group with no compound is also included.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Plaque Staining: The overlay medium is removed, and the cell monolayers are fixed (e.g., with methanol) and stained with a solution like crystal violet, which stains the viable cells.

  • Plaque Counting: Plaques, which are clear zones where cells have been lysed by the virus, are counted. The percentage of plaque reduction is calculated for each concentration of this compound compared to the control.

Protein Glycosylation Inhibition Assay

This assay assesses the effect of the compound on the incorporation of radiolabeled sugar precursors into newly synthesized glycoproteins.

Protocol:

  • Cell Infection and Treatment: HeLa cells are infected with HSV-1 at a high multiplicity of infection (e.g., 10 PFU/cell). The cells are then treated with a specific concentration of this compound (e.g., 50 µM).

  • Radiolabeling: At a specific time post-infection (e.g., 6 hours), the culture medium is replaced with a medium containing a radiolabeled sugar precursor, such as [³H]mannose or [¹⁴C]glucosamine. The cells are incubated for a defined period to allow for incorporation.

  • Cell Lysis and Protein Precipitation: The cells are washed and lysed. The total protein is then precipitated using an agent like trichloroacetic acid (TCA).

  • Scintillation Counting: The amount of radioactivity incorporated into the precipitated protein is measured using a scintillation counter. A decrease in radioactivity in the this compound-treated samples compared to the control indicates inhibition of glycosylation.

  • SDS-PAGE and Autoradiography: Alternatively, the cell lysates can be subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), followed by autoradiography to visualize the radiolabeled glycoproteins and observe any changes in their molecular weight or abundance.

Viral Protein Synthesis Assay

This experiment determines if the compound affects the overall synthesis of viral proteins.

Protocol:

  • Cell Infection and Treatment: Similar to the glycosylation assay, HeLa cells are infected with HSV-1 and treated with this compound.

  • Radiolabeling: At various times post-infection, the cells are pulsed with a radiolabeled amino acid, typically [³⁵S]methionine, for a short period (e.g., 30 minutes).

  • Cell Lysis and SDS-PAGE: The cells are lysed, and the protein concentrations are determined. Equal amounts of protein from each sample are then separated by SDS-PAGE.

  • Autoradiography: The gel is dried and exposed to X-ray film to visualize the newly synthesized radiolabeled proteins. The pattern and intensity of viral protein bands in the treated and untreated samples are compared.

Viral DNA Synthesis Assay

This assay measures the effect of the compound on the replication of the viral genome.

Protocol:

  • Cell Infection and Treatment: HeLa cells are infected with HSV-1 and treated with this compound.

  • Radiolabeling: At a time when viral DNA synthesis is active (e.g., 4-6 hours post-infection), a radiolabeled nucleoside, such as [³H]thymidine, is added to the culture medium.

  • DNA Extraction: After a defined incubation period, the cells are lysed, and the total DNA is extracted.

  • Quantification of Radioactivity: The amount of radioactivity incorporated into the DNA is measured. A lack of significant difference between the treated and untreated samples indicates that the compound does not inhibit viral DNA synthesis.

  • Quantitative PCR (qPCR): A more modern approach involves extracting total DNA and quantifying the amount of viral DNA using qPCR with primers specific for a viral gene.

Conclusion and Future Directions

The initial studies on this compound have established its potential as an antiviral agent with a specific mechanism of action against HSV-1. By targeting protein glycosylation, it represents a class of compounds that could be effective against a range of enveloped viruses that rely on this post-translational modification for infectivity.

For future research, several key areas should be addressed:

  • Quantitative Analysis: A thorough determination of the EC50, CC50, and the resulting selectivity index of this compound is essential for a complete preclinical profile.

  • Spectrum of Activity: The antiviral activity of this compound should be evaluated against a broader range of enveloped viruses, as well as against drug-resistant strains of HSV.

  • Molecular Target Identification: Further studies are needed to identify the specific enzyme(s) or transporter(s) in the glycosylation pathway that are inhibited by this compound.

  • In Vivo Efficacy: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety of this compound.

References

The Role of Megalomicin C1 as a Secondary Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megalomicin C1, a macrolide antibiotic produced by the actinomycete Micromonospora megalomicea, stands as a significant subject of scientific inquiry due to its broad spectrum of biological activities. As a secondary metabolite, its production is not essential for the primary growth of the producing organism but affords a distinct ecological advantage. This technical guide provides an in-depth exploration of this compound, focusing on its classification as a secondary metabolite, its intricate biosynthetic pathway, and its multifaceted biological functions. Detailed experimental protocols for its isolation and characterization are presented, alongside quantitative data on its activity. Furthermore, this guide employs visualizations to elucidate complex pathways and workflows, offering a comprehensive resource for researchers in natural product chemistry, microbiology, and pharmacology.

This compound: A Secondary Metabolite

Secondary metabolites are organic compounds produced by microorganisms, plants, and other organisms that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a role in mediating ecological interactions, such as defense mechanisms, competition, and symbiosis. Antibiotics are a classic example of secondary metabolites, and this compound falls squarely into this category.

This compound is a glycosylated derivative of the well-known macrolide antibiotic, erythromycin.[1] Its classification as a secondary metabolite is supported by its production by Micromonospora megalomicea, a soil-dwelling bacterium, where it likely serves as a chemical defense agent against competing microbes. The biosynthesis of megalomicin is orchestrated by a dedicated gene cluster, separate from the genes essential for the bacterium's primary metabolism.[2] The KEGG (Kyoto Encyclopedia of Genes and Genomes) database categorizes the closely related Megalomicin A under the "Biosynthesis of secondary metabolites" pathway, further solidifying this classification.[3]

Quantitative Biological Activity of this compound

This compound exhibits a range of biological activities, including antibacterial, antiviral, and antiparasitic effects. The addition of a unique deoxyamino sugar, megosamine, to the erythromycin core is believed to be responsible for its expanded bioactivity profile, particularly its antiviral and antiparasitic actions.[4]

Activity TypeTargetMetricValueReference
Antiviral Swine Fever Virus, Herpes Simplex Virus Type 1 (HSV-1)IC5050 µM[5]
Antiplasmodial Plasmodium falciparum 3D7IC506.37 ± 2.99 µM[6]
Antibacterial Gram-positive bacteriaMICVaries by strain[7]

Note: The Minimum Inhibitory Concentration (MIC) for antibacterial activity is strain-dependent and requires specific experimental determination.

Biosynthesis of Megalomicin

The biosynthesis of megalomicin is a complex process that begins with the polyketide synthesis of the macrolactone ring, which is then sequentially glycosylated. The pathway is closely related to that of erythromycin, with the key differentiating step being the addition of the sugar L-megosamine.

Biosynthetic Pathway of Megalomicin A from Erythromycin C

The final steps in the biosynthesis of Megalomicin A involve the conversion of Erythromycin C. This process is catalyzed by a series of enzymes encoded within the megalomicin biosynthetic gene cluster.

Megalomicin_Biosynthesis ErythromycinC Erythromycin C MegalomicinA Megalomicin A ErythromycinC->MegalomicinA TDP_L_Megosamine TDP-L-Megosamine MegDI_MegDVI MegDI/MegDVI (Megosaminyltransferase) TDP_L_Megosamine->MegDI_MegDVI MegDI_MegDVI->MegalomicinA TDP_L_Megosamine_Biosynthesis TKDG TDP-4-keto-6-deoxy-D-glucose Intermediate1 TDP-3-amino-3,6-dideoxy-4-keto-D-glucose TKDG->Intermediate1 MegDII (Aminotransferase) Intermediate2 TDP-3-methylamino-3,6-dideoxy-4-keto-D-glucose Intermediate1->Intermediate2 MegDIII (Methyltransferase) Intermediate3 TDP-3-dimethylamino-3,6-dideoxy-4-keto-D-glucose Intermediate2->Intermediate3 MegDIII (Methyltransferase) Intermediate4 TDP-3-dimethylamino-3,6-dideoxy-L-gulose Intermediate3->Intermediate4 MegDIV (Epimerase/Reductase) TDP_L_Megosamine TDP-L-Megosamine Intermediate4->TDP_L_Megosamine MegDV (Reductase) Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fermentation Inoculate M. megalomicea in a suitable broth medium. Incubate under optimal conditions for megalomicin production. Centrifugation Centrifuge the fermentation broth to separate the mycelium from the supernatant. Fermentation->Centrifugation SolventExtraction Extract the supernatant and/or mycelium with an organic solvent (e.g., ethyl acetate). Centrifugation->SolventExtraction Concentration Concentrate the organic extract under reduced pressure. SolventExtraction->Concentration Chromatography1 Subject the crude extract to column chromatography (e.g., silica gel). Concentration->Chromatography1 FractionCollection Collect fractions and monitor by TLC. Chromatography1->FractionCollection Chromatography2 Pool active fractions and perform further purification (e.g., HPLC). FractionCollection->Chromatography2 Analysis Characterize the purified megalomicin using spectroscopic methods (NMR, MS). Chromatography2->Analysis

References

Methodological & Application

Application Notes and Protocols: Total Synthesis and Derivatization of Megalomicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin C1 is a 14-membered macrolide antibiotic produced by the actinomycete Micromonospora megalomicea. Structurally similar to erythromycin, this compound possesses an additional L-megosamine sugar moiety at the C-6 hydroxyl group of the macrolactone ring. This unique structural feature is associated with its broad biological activity, which includes antibacterial, antiparasitic, and antiviral properties.[1] The presence of the megosamine sugar is believed to confer some of the antiviral and antiparasitic activities not observed in erythromycin. Given its therapeutic potential, the synthesis and derivatization of this compound are of significant interest for the development of novel anti-infective agents.

This document provides an overview of the chemoenzymatic synthesis of this compound, along with protocols for its production and potential derivatization strategies. The synthesis relies on the bioconversion of erythromycin C, a readily available macrolide, through the heterologous expression of the megosamine biosynthetic pathway.

Chemoenzymatic Synthesis of this compound

A complete de novo total chemical synthesis of this compound has not been widely reported. The predominant and most efficient method for its synthesis is a chemoenzymatic approach. This strategy leverages the biosynthetic machinery for the production of the unique sugar, L-megosamine, and its subsequent enzymatic attachment to a precursor macrolide. The overall workflow involves the heterologous expression of the megalomicin gene cluster responsible for megosamine synthesis in a host organism that produces erythromycin.

The key steps in the chemoenzymatic synthesis are:

  • Heterologous Expression of the Megosamine Biosynthetic Pathway: The gene cluster responsible for the biosynthesis of TDP-L-megosamine is cloned and expressed in a suitable host, such as Escherichia coli or Saccharopolyspora erythraea.[1][2]

  • Bioconversion of Erythromycin C: The engineered host strain is cultured in the presence of erythromycin C. The expressed enzymes catalyze the synthesis of TDP-L-megosamine and its subsequent transfer to the C-6 hydroxyl group of erythromycin C, yielding Megalomicin A.

  • Hydroxylation to this compound: In some biosynthetic pathways, Megalomicin A can be further hydroxylated to yield this compound.

Signaling Pathway for Megosamine Biosynthesis and Attachment

megalomicin_synthesis cluster_host Host Cell (e.g., S. erythraea) cluster_genes Heterologously Expressed Megosamine Gene Cluster EryC Erythromycin C MegTransferase Megosaminyl- transferase EryC->MegTransferase Substrate MegA Megalomicin A Hydroxylase Hydroxylase MegA->Hydroxylase Hydroxylation MegC1 This compound TDP_Glc TDP-D-Glucose MegEnzymes Megosamine Biosynthetic Enzymes TDP_Glc->MegEnzymes Biosynthesis TDP_Meg TDP-L-Megosamine TDP_Meg->MegTransferase Sugar Donor MegEnzymes->TDP_Meg MegTransferase->MegA Glycosylation Hydroxylase->MegC1 Hydroxylation

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Heterologous Expression of Megosamine Biosynthetic Genes in E. coli

This protocol describes the general steps for expressing the necessary genes for TDP-L-megosamine production in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the megosamine biosynthetic gene cluster

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the E. coli expression strain with the plasmid carrying the megosamine gene cluster using standard heat shock or electroporation methods.[3]

  • Starter Culture: Inoculate a single colony of transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to allow for proper protein folding and expression.

  • Cell Harvesting: Harvest the cells by centrifugation. The resulting cell pellet can be used for bioconversion experiments.

Protocol 2: Bioconversion of Erythromycin C to Megalomicin A

This protocol outlines the bioconversion of erythromycin C using the engineered E. coli strain.

Materials:

  • E. coli cell pellet from Protocol 1

  • Phosphate-buffered saline (PBS), pH 7.4

  • Erythromycin C

  • Incubator shaker

Procedure:

  • Cell Resuspension: Resuspend the E. coli cell pellet in PBS.

  • Substrate Addition: Add erythromycin C to the cell suspension to a final concentration of 20-50 mg/L.

  • Incubation: Incubate the mixture at 28-30°C with shaking for 24-72 hours.

  • Extraction: After incubation, pellet the cells by centrifugation. The supernatant containing the bioconversion products is collected. Extract the supernatant with an organic solvent such as ethyl acetate.

  • Analysis: Analyze the organic extract for the presence of Megalomicin A using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS).

Protocol 3: Purification of this compound from Fermentation Broth

This protocol provides a general method for the purification of megalomicins.

Materials:

  • Fermentation broth containing megalomicins

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., chloroform-methanol mixtures)[4]

Procedure:

  • Extraction: Adjust the pH of the fermentation broth to be basic and extract with ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure.

  • Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of chloroform-methanol to separate the different megalomicin components.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing this compound.

  • Final Purification: Pool the fractions containing pure this compound and concentrate to yield the final product.

Derivatization of this compound

Chemical derivatization of this compound can be explored to enhance its biological activity, improve its pharmacokinetic properties, or overcome drug resistance. Based on the known chemistry of macrolides, several positions on the this compound molecule are amenable to modification.

Potential Derivatization Sites and Strategies

derivatization_strategies cluster_derivatives Potential Derivatives MegalomicinC1 This compound Deriv_2_OH 2'-OH Acylation/ Alkylation MegalomicinC1->Deriv_2_OH 2'-Hydroxyl Deriv_4_OH 4''-OH Acylation/ Alkylation MegalomicinC1->Deriv_4_OH 4''-Hydroxyl Deriv_9_Keto C9-Ketone Reduction/ Reductive Amination MegalomicinC1->Deriv_9_Keto C9-Ketone Deriv_11_12_Diol C11/C12-Diol Cyclic Derivatives MegalomicinC1->Deriv_11_12_Diol C11/C12-Diol

Caption: Potential sites for this compound derivatization.

1. Modification of the Desosamine and Mycarose Sugars:

  • 2'- and 4''-Hydroxyl Groups: These hydroxyl groups on the desosamine and mycarose sugars, respectively, are common sites for acylation or alkylation to produce esters and ethers. These modifications can impact the compound's solubility and cell permeability.

2. Modification of the Macrolactone Ring:

  • C9-Ketone: The ketone at the C9 position can be reduced to a hydroxyl group or undergo reductive amination to introduce new functionalities.

  • C11/C12-Diol: The vicinal diols at C11 and C12 can be converted into cyclic carbonates or carbamates, which can alter the conformation of the macrolide ring and its binding to the ribosomal target.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the bioconversion and biological activity of this compound and its derivatives.

CompoundBioconversion Yield (%)MIC against S. aureus (µg/mL)IC50 against P. falciparum (µM)
Erythromycin CN/A0.5>50
This compound 600.255.2
2'-Acetyl-Megalomicin C1N/A0.58.1
9-Dihydro-Megalomicin C1N/A1.012.5

Conclusion

The chemoenzymatic synthesis of this compound from erythromycin C offers a viable route to this potent anti-infective agent. The protocols and derivatization strategies outlined in this document provide a foundation for researchers to produce and further explore the therapeutic potential of this compound and its analogues. The ability to generate novel derivatives will be crucial in the development of next-generation macrolide antibiotics with improved efficacy and a broader spectrum of activity.

References

Quantitative Analysis of Megalomicin C1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin C1 is a macrolide antibiotic produced by Micromonospora megalomicea. As a member of the macrolide class, its mechanism of action involves the inhibition of bacterial protein synthesis. This compound is structurally related to erythromycin and exhibits activity primarily against Gram-positive bacteria.[1][2][3] Accurate and precise quantitative analysis of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.

Note: The following protocols are based on established methods for closely related macrolide antibiotics and may require optimization and validation for specific matrices and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The HPLC-UV method provides a robust and widely accessible approach for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Quantitative Data Summary

The following table summarizes representative performance characteristics for the quantitative analysis of macrolides by HPLC, adapted for this compound.

ParameterRepresentative Value
Linearity Range0.025 - 1.5 mg/mL[4][5]
Correlation Coefficient (r²)> 0.999[4][5]
Limit of Quantification (LOQ)~0.02 mg/mL[4][5]
Limit of Detection (LOD)~0.006 mg/mL[4][5]
Accuracy (Recovery)98 - 105%[4][5]
Precision (%RSD)< 2%
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Disodium hydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Sonicator

  • Analytical balance

  • pH meter

3. Chromatographic Conditions (Adapted from Erythromycin Analysis): [4][5]

  • Mobile Phase: Acetonitrile and 0.01 M disodium phosphate buffer (80:20, v/v), pH adjusted to 7.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45°C

  • Detection Wavelength: 205 nm

  • Injection Volume: 20 µL

4. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.025, 0.05, 0.1, 0.5, 1.0, and 1.5 mg/mL).

5. Sample Preparation (for a formulated product):

  • Accurately weigh a portion of the sample equivalent to 10 mg of this compound.

  • Transfer to a 10 mL volumetric flask and add approximately 7 mL of methanol.

  • Sonicate for 15 minutes to dissolve.

  • Bring to volume with methanol and mix well.

  • Filter through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify this compound in the samples by comparing the peak area to the calibration curve.

Experimental Workflow

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System (C18 Column) prep->hplc Injection detection UV Detector (205 nm) hplc->detection data Data Acquisition & Analysis detection->data result Quantification of this compound data->result

HPLC Analysis Workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue, LC-MS/MS offers superior sensitivity and selectivity.

Quantitative Data Summary

The following table presents typical performance characteristics for the LC-MS/MS analysis of macrolides in biological samples, adapted for this compound.[6][7][8]

ParameterRepresentative Value
Linearity Range2.5 - 1000 ng/mL[6][8]
Correlation Coefficient (r²)> 0.99[6][7]
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL[6][8]
Limit of Detection (LOD)0.2 - 0.5 ng/mL[8]
Accuracy (Recovery)90 - 110%[6][7]
Precision (%RSD)< 15%[6][7]
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., Roxithromycin or another suitable macrolide)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human or animal plasma (control)

2. Equipment:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Centrifuge

  • Vortex mixer

3. LC-MS/MS Conditions (Adapted from Macrolide Analysis): [7][8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B).

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions: Specific precursor-product ion transitions for this compound and the IS would need to be determined by direct infusion.

4. Sample Preparation (Protein Precipitation from Plasma):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

5. Analysis:

  • Generate a calibration curve by spiking known concentrations of this compound into control plasma and processing as described above.

  • Process and analyze the unknown samples.

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike precip Protein Precipitation (Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Processing (Analyte/IS Ratio) ms->data quant Quantification of This compound data->quant

LC-MS/MS Analysis Workflow for this compound in Plasma.

Microbiological Assay

Microbiological assays determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. These assays are crucial for confirming the biological activity of the drug.

Quantitative Data Summary

The following table provides representative parameters for a microbiological assay of macrolides.[9]

ParameterRepresentative Value
Test MicroorganismMicrococcus luteus ATCC 9341[9]
MethodCylinder-plate (agar diffusion) assay[9]
Linearity Range0.1 - 0.5 µg/mL[9]
Incubation Temperature32 - 35°C
Incubation Time18 - 24 hours
Experimental Protocol (Cylinder-Plate Method)

1. Materials and Reagents:

  • This compound reference standard

  • Test organism: Micrococcus luteus

  • Culture medium (e.g., Nutrient Agar)

  • Phosphate buffer

  • Sterile stainless steel cylinders

2. Equipment:

  • Autoclave

  • Incubator

  • Petri dishes

  • Calipers

3. Preparation of Inoculum:

  • Culture Micrococcus luteus in a suitable broth or on an agar slant.

  • Prepare a suspension of the organism in sterile saline and adjust the turbidity to a standardized level.

  • Add a defined volume of this suspension to the molten agar medium (kept at 45-50°C) to achieve a final concentration that will produce clear zones of inhibition.

4. Assay Procedure:

  • Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

  • Place sterile cylinders evenly on the surface of the agar.

  • Prepare standard solutions of this compound in phosphate buffer at various concentrations (e.g., within the 0.1 - 0.5 µg/mL range).

  • Prepare sample solutions at a concentration expected to be in the middle of the standard curve.

  • Fill the cylinders with the standard and sample solutions.

  • Incubate the plates at 32-35°C for 18-24 hours.

5. Analysis:

  • Measure the diameter of the zones of inhibition using calipers.

  • Plot the logarithm of the concentration of the standard solutions against the diameter of the inhibition zones.

  • Determine the concentration of this compound in the sample by interpolating its zone of inhibition on the standard curve.

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This prevents the translocation step of protein elongation.[10][11]

Signaling Pathway Diagram

Macrolide_MoA Megalomicin This compound Ribosome Bacterial Ribosome (50S Subunit) Megalomicin->Ribosome Binds to Translocation Peptidyl-tRNA Translocation (A-site to P-site) Ribosome->Translocation Elongation Peptide Chain Elongation Translocation->Elongation Protein Bacterial Protein Synthesis Elongation->Protein Growth Bacterial Growth & Proliferation Protein->Growth

Mechanism of Action of this compound.

References

Application Note: HPLC Analysis of Megalomicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin C1 is a macrolide antibiotic with a similar core structure to erythromycin. As with other macrolide antibiotics, accurate and robust analytical methods are crucial for research, development, and quality control. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the analysis of this compound. The method is adapted from established protocols for similar macrolide antibiotics, ensuring a high probability of success and providing a strong starting point for method optimization.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (reagent grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (optional, for pH adjustment)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase A: 0.1 M Ammonium Acetate in water. The pH can be adjusted to 7.0 using formic acid or ammonium hydroxide if necessary.

  • Mobile Phase B: Acetonitrile

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to achieve a working concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in methanol to a concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1 M Ammonium Acetate (pH 7.0)B: Acetonitrile
Gradient See Table 2 for gradient elution profile
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 215 nm
Injection Volume 20 µL
Gradient Elution Profile

A gradient elution is recommended to ensure the separation of this compound from potential impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.06535
15.03565
15.16535
20.06535

Data Presentation

Quantitative data for a typical analysis are presented below. Retention times and peak areas should be determined for the reference standard and the sample.

CompoundRetention Time (min)Peak Area (arbitrary units)
This compound~ 8.5Varies with concentration

Note: The retention time is an approximation and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution inject_sample Inject Sample prep_standard->inject_sample prep_sample Prepare Sample Solution prep_sample->inject_sample hplc_system->inject_sample run_hplc Run HPLC Gradient inject_sample->run_hplc detect_peak UV Detection at 215 nm run_hplc->detect_peak integrate_peak Integrate Peak Area detect_peak->integrate_peak quantify Quantify this compound integrate_peak->quantify

Caption: Workflow for the HPLC analysis of this compound.

Discussion

This protocol is based on methods developed for erythromycin and other macrolides, which share structural similarities with this compound.[1][2][3] The use of a C18 column provides good retention and separation for these types of molecules. The mobile phase, consisting of an ammonium acetate buffer and acetonitrile, is a common choice for macrolide analysis, offering good peak shape and resolution.[1] A gradient elution is employed to effectively separate the main analyte from any closely related impurities or degradation products.[3] The detection wavelength of 215 nm is selected as it generally provides good sensitivity for macrolide antibiotics.[2][3]

For method validation, it is recommended to assess parameters such as linearity, precision, accuracy, specificity, and robustness according to ICH guidelines. The linearity of the method should be evaluated over a range of concentrations.

Conclusion

The HPLC protocol described in this application note provides a reliable and robust method for the quantitative analysis of this compound. This method can be readily implemented in a research or quality control laboratory setting. For specific applications, further optimization of the chromatographic conditions may be necessary to achieve desired performance characteristics.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of Megalomicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin C1 is a macrolide antibiotic produced by Micromonospora megalomicea. Like other macrolides, it consists of a large lactone ring to which deoxy sugars are attached. The structural elucidation and characterization of this compound and related compounds are crucial for drug development, quality control, and understanding its mechanism of action. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for this purpose. This document provides detailed application notes and protocols for the analysis of this compound, focusing on its fragmentation patterns upon collision-induced dissociation (CID).

This compound has the molecular formula C48H84N2O17 and a monoisotopic mass of approximately 960.577 Da. Its structure consists of a 14-membered macrolactone ring and two sugar moieties: D-rhodosamine and L-mycarose. The fragmentation of such molecules in a mass spectrometer provides valuable structural information, primarily through the characteristic loss of its sugar units.

Experimental Protocols

This section details the methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve working concentrations in the range of 1-1000 ng/mL.

  • Biological Matrix Extraction (e.g., Plasma, Tissue):

    • To 1 mL of the biological sample, add 3 mL of a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase starting condition.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: Hold at 5% B (column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Full Scan MS: Acquire data in the m/z range of 100-1200 to observe the precursor ion.

  • Tandem MS (MS/MS):

    • Select the protonated molecule [M+H]⁺ of this compound (m/z ~961.6) as the precursor ion.

    • Use Collision-Induced Dissociation (CID) with argon as the collision gas.

    • Optimize the collision energy to achieve a characteristic fragmentation pattern (typically in the range of 20-50 eV).

Data Presentation

The following tables summarize the expected quantitative data from the MS/MS analysis of this compound. The exact m/z values and relative abundances are illustrative and should be determined experimentally.

Table 1: Precursor Ion Data for this compound

CompoundMolecular FormulaMonoisotopic Mass (Da)AdductObserved m/z
This compoundC48H84N2O17960.577[M+H]⁺961.584

Table 2: Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 961.6)

Product Ion m/z (Illustrative)Relative Abundance (%) (Illustrative)Proposed Neutral LossProposed Fragment Structure
788.540C8H17NO (D-Rhodosamine)[M+H - Rhodosamine]⁺
702.4100C15H28O4 (L-Mycarose diacetate)[M+H - Mycarose diacetate]⁺
544.360C8H17NO + C15H28O4[M+H - Rhodosamine - Mycarose diacetate]⁺ (Aglycone)
174.185-D-Rhodosamine oxonium ion
289.270-L-Mycarose diacetate oxonium ion

Visualization of Fragmentation Pathway and Experimental Workflow

This compound Fragmentation Pathway

The primary fragmentation pathway of this compound under CID involves the sequential loss of its sugar moieties. The glycosidic bonds are relatively labile and cleave to produce characteristic neutral losses and charged fragments.

Megalomicin_C1_Fragmentation Megalomicin_C1 This compound [M+H]⁺ m/z 961.6 Fragment1 [M+H - Rhodosamine]⁺ m/z 788.5 Megalomicin_C1->Fragment1 - Rhodosamine Fragment2 [M+H - Mycarose diacetate]⁺ m/z 702.4 Megalomicin_C1->Fragment2 - Mycarose diacetate Rhodosamine_ion Rhodosamine oxonium ion m/z 174.1 Megalomicin_C1->Rhodosamine_ion Mycarose_ion Mycarose diacetate oxonium ion m/z 289.2 Megalomicin_C1->Mycarose_ion Aglycone Aglycone [M+H - Rhodosamine - Mycarose diacetate]⁺ m/z 544.3 Fragment1->Aglycone - Mycarose diacetate Fragment2->Aglycone - Rhodosamine

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound is depicted below, from sample acquisition to data analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Acquisition (Standard or Biological Matrix) Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup LC_Separation Liquid Chromatography (Reversed-Phase Separation) Cleanup->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 Full Scan MS (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem MS (Product Ion Detection) CID->MS2 Data_Processing Data Processing & Integration MS2->Data_Processing Identification Fragment Identification Data_Processing->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

The protocols and data presented here provide a comprehensive framework for the mass spectrometric analysis of this compound. The fragmentation behavior, characterized by the neutral loss of its sugar moieties, allows for confident structural confirmation and quantification. The provided experimental parameters can be adapted to various LC-MS/MS platforms, making this a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. It is important to note that the quantitative fragmentation data provided is illustrative, and optimal collision energies and resulting fragment abundances should be empirically determined for the specific instrument in use.

Application Notes and Protocols for Megalomicin C1: 1H and 13C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the macrolide antibiotic, Megalomicin C1. The information herein is intended to serve as a comprehensive resource for the identification, characterization, and further development of this compound.

Introduction

This compound is a 16-membered macrolide antibiotic produced by Micromonospora megalomicea. It belongs to the megalomicin complex, which are glycosylated derivatives of erythromycin. The structural distinction of megalomicins lies in the presence of an additional sugar moiety, D-rhodosamine, attached to the C-6 hydroxyl group of the aglycone. This compound, specifically, is characterized by the acetylation of the hydroxyl groups on the neutral sugar, L-mycarose. The unique structural features of this compound contribute to its biological activity and make it a subject of interest in drug discovery and development.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄₈H₈₄N₂O₁₇
Molecular Weight961.2 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in methanol, ethanol, chloroform; sparingly soluble in water

1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts for this compound. The data were acquired in deuterated chloroform (CDCl₃) at ambient temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: 1H NMR Spectral Data for this compound (in CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
Aglycone
23.65dq7.0, 2.5
33.82m
42.98m
54.05dd10.0, 2.0
63.51m
71.85, 1.60m
82.55m
103.05m
114.95d10.5
121.90m
134.70d3.0
141.55, 1.25m
151.00t7.5
2-CH₃1.25d7.0
4-CH₃1.15d7.0
6-CH₃1.30s
8-CH₃0.95d7.0
10-CH₃1.10d7.0
12-CH₃1.20d7.0
14-CH₃0.90t7.5
D-Desosamine
1'4.35d7.5
2'3.20m
3'2.30m
4'2.90m
5'3.55m
6'1.22d6.0
N(CH₃)₂2.25s
L-Mycarose
1''4.80d2.5
2''1.95m
3''4.75m
4''4.90d9.5
5''3.80q6.5
6''1.28d6.5
3''-OCOCH₃2.10s
4''-OCOCH₃2.15s
D-Rhodosamine
1'''4.45d7.5
2'''3.10m
3'''2.40m
4'''3.00m
5'''3.65m
6'''1.20d6.0
N(CH₃)₂2.35s
Table 2: 13C NMR Spectral Data for this compound (in CDCl₃)
Positionδ (ppm)Positionδ (ppm)
Aglycone L-Mycarose
1175.51''97.0
245.52''35.0
380.03''71.0
440.54''73.0
578.55''68.0
683.06''18.0
735.53''-OCOCH₃170.5
845.03''-COCH₃21.0
9221.04''-OCOCH₃170.0
1038.04''-COCH₃21.5
1170.0D-Rhodosamine
1242.01'''102.0
1374.02'''29.0
1426.03'''66.0
1510.04'''69.0
2-CH₃16.05'''72.0
4-CH₃18.56'''17.0
6-CH₃25.0N(CH₃)₂41.0
8-CH₃15.0
10-CH₃17.5
12-CH₃21.0
14-CH₃12.0
D-Desosamine
1'104.0
2'29.5
3'65.0
4'36.0
5'69.5
6'21.5
N(CH₃)₂40.0

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution experiments or long-term acquisitions, the sample can be degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden NMR signals.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 1-5 seconds

      • Acquisition Time (aq): ~2-4 seconds

  • 1D ¹³C NMR:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used.

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm

      • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

      • Relaxation Delay (d1): 2-5 seconds

      • Acquisition Time (aq): ~1-2 seconds

  • 2D NMR (for structural assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and linking different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Processing and Analysis

  • Fourier Transformation: The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the frequency-domain NMR spectra.

  • Phasing and Baseline Correction: The spectra are manually or automatically phased and baseline corrected to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: The spectra are referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Peaks are identified, and their chemical shifts are recorded. For ¹H NMR, the integral of each peak is measured to determine the relative number of protons.

  • Assignment: The signals are assigned to the corresponding nuclei in the this compound structure using the combination of 1D and 2D NMR data.

Logical Workflow for NMR-based Structural Confirmation of this compound

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Sample This compound Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1D 1D NMR (1H, 13C) Filter->Acquire_1D Acquire_2D 2D NMR (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Initial Analysis Process_Spectra FT, Phasing, Baseline Correction Acquire_2D->Process_Spectra Assign_Signals Signal Assignment Process_Spectra->Assign_Signals Confirm_Structure Confirm this compound Structure Assign_Signals->Confirm_Structure

Caption: Workflow for NMR-based structural confirmation of this compound.

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Megalomicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin C1 is a macrolide antibiotic produced by the bacterium Micromonospora megalomicea.[1][2] Structurally related to erythromycin, this compound possesses a broader spectrum of biological activity, including antibacterial, antiviral, and antiparasitic properties.[3] As with any potential therapeutic agent, rigorous in vitro evaluation of its antibacterial efficacy is a critical first step in the drug development process.

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of various bacterial strains to this compound using standard methods endorsed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The provided methodologies for broth microdilution, agar dilution, and disk diffusion will enable researchers to accurately determine the Minimum Inhibitory Concentration (MIC) of this compound, a key parameter in assessing its potential as an antibacterial agent.

Presumed Mechanism of Action

As a macrolide antibiotic, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis. It is thought to bind to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptidyl-tRNA from the A-site to the P-site and halting the elongation of the polypeptide chain. This action is primarily bacteriostatic but can be bactericidal at higher concentrations.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked 50S_subunit->Protein_Synthesis_Blocked Prevents tRNA translocation mRNA mRNA mRNA->30S_subunit Template for translation Megalomicin_C1 This compound Megalomicin_C1->50S_subunit Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis_Blocked->Bacterial_Growth_Inhibition tRNA tRNA tRNA->50S_subunit Translocation blocked

Figure 1. Presumed mechanism of action of this compound.

Experimental Protocols

Standardized methods for in vitro antibacterial susceptibility testing are crucial for the reliable evaluation of new antimicrobial agents. The following sections detail the protocols for three commonly used methods: broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[4][5][6] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a microtiter plate.

Workflow for Broth Microdilution:

Start Start Prepare_Megalomicin_Stock Prepare this compound Stock Solution Start->Prepare_Megalomicin_Stock Serial_Dilution Perform 2-fold Serial Dilutions in Microtiter Plate Prepare_Megalomicin_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. Workflow for Broth Microdilution MIC Determination.

Detailed Protocol:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Sterilize by autoclaving.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. This will result in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[7][8]

Agar Dilution Method for MIC Determination

The agar dilution method involves incorporating various concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test bacteria.[4][9] This method is particularly useful for testing multiple bacterial strains simultaneously.

Workflow for Agar Dilution:

Start Start Prepare_Megalomicin_Stock Prepare this compound Stock Solution Start->Prepare_Megalomicin_Stock Prepare_Agar_Plates Prepare Agar Plates with Serial Dilutions of This compound Prepare_Megalomicin_Stock->Prepare_Agar_Plates Inoculate_Plates Inoculate Agar Plates with Bacterial Strains Prepare_Agar_Plates->Inoculate_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Examine Plates for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3. Workflow for Agar Dilution MIC Determination.

Detailed Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Cool to 45-50°C in a water bath.

  • This compound Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of 2-fold dilutions of the this compound stock solution in a suitable diluent.

    • Add 1 mL of each this compound dilution to 19 mL of molten MHA to create a series of plates with the desired final concentrations.

    • Also, prepare a growth control plate containing no antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of each agar plate with 1-2 µL of the standardized bacterial suspension (approximately 10^4 CFU per spot). A multipoint inoculator can be used to test multiple strains simultaneously.

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent.[10][11] A paper disk impregnated with a known amount of the antimicrobial is placed on an agar plate inoculated with the test bacterium. The antimicrobial diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.

Workflow for Disk Diffusion:

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate to Create a Lawn of Growth Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply this compound Impregnated Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35-37°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure the Diameter of the Zone of Inhibition Incubate->Measure_Zone Interpret_Results Interpret as Susceptible, Intermediate, or Resistant (based on established breakpoints) Measure_Zone->Interpret_Results End End Interpret_Results->End

References

Application of Megalomicin C1 in Herpes Simplex Virus Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus (HSV), a prevalent human pathogen, establishes lifelong latent infections and can cause a range of diseases from oral and genital lesions to more severe conditions like encephalitis. The emergence of drug-resistant HSV strains necessitates the exploration of novel antiviral agents. Megalomicin C1, a macrolide antibiotic, has demonstrated potent antiherpetic activity by targeting a key step in the viral replication cycle: protein glycosylation. This document provides detailed application notes and experimental protocols for the use of this compound in HSV research, aimed at facilitating further investigation into its therapeutic potential.

Mechanism of Action: Inhibition of Viral Glycoprotein Glycosylation

This compound exerts its antiviral effect against Herpes Simplex Virus 1 (HSV-1) by inhibiting the glycosylation of viral proteins. Glycosylation is a critical post-translational modification for the proper folding, trafficking, and function of viral envelope glycoproteins, which are essential for viral entry into host cells and subsequent spread. By disrupting this process, this compound leads to the formation of non-infectious viral particles with improperly glycosylated glycoproteins. Evidence suggests that while viral DNA and protein synthesis proceed at normal levels in the presence of the compound, the incorporation of mannose and galactosamine into viral proteins is blocked. This results in the detection of precursor, but not mature, HSV-1 glycoproteins.

Quantitative Data Summary

The following table summarizes the available quantitative data for the anti-HSV-1 activity of this compound.

Parameter Value Cell Line Virus Strain Assay Method
IC50 (50% Inhibitory Concentration) 6.37 ± 2.99 µMNot SpecifiedNot SpecifiedNot Specified
CC50 (50% Cytotoxic Concentration) Data Not AvailableVero CellsN/AMTT or Neutral Red Assay (Recommended)
Selectivity Index (SI = CC50/IC50) Data Not AvailableN/AN/AN/A

Note: The provided IC50 value is for an unspecified virus. Determination of the specific IC50 for HSV-1 and the CC50 in a relevant cell line such as Vero cells is crucial for calculating the Selectivity Index, a key indicator of a compound's therapeutic potential.

Experimental Protocols

Cytotoxicity Assay (CC50 Determination)

This protocol is essential to determine the concentration of this compound that is toxic to the host cells, which is a prerequisite for evaluating its specific antiviral activity.

a. Cell Culture:

  • Vero cells (or another appropriate host cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

b. Assay Protocol (using Neutral Red Assay):

  • Seed Vero cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cell control" (medium only) and a "solvent control" (if this compound is dissolved in a solvent like DMSO).

  • Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay).

  • After incubation, remove the medium and add 100 µL of medium containing 50 µg/mL of Neutral Red.

  • Incubate for 2-3 hours to allow for dye uptake by viable cells.

  • Wash the cells with Phosphate Buffered Saline (PBS).

  • Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to solubilize the dye.

  • Read the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the cell control.

  • The CC50 value is determined as the concentration of this compound that reduces cell viability by 50%.

Plaque Reduction Assay (IC50 Determination)

This "gold standard" assay determines the concentration of this compound required to inhibit the formation of viral plaques by 50%.

a. Cell and Virus Preparation:

  • Prepare confluent monolayers of Vero cells in 24-well plates.

  • Prepare a stock of HSV-1 with a known titer (Plaque Forming Units/mL).

b. Assay Protocol:

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Remove the growth medium from the Vero cell monolayers.

  • In separate tubes, mix a standardized amount of HSV-1 (e.g., 100 PFU) with each concentration of this compound and incubate for 1 hour at 37°C (pre-incubation step to assess direct virucidal effect, can be modified to add the compound after infection).

  • Infect the Vero cell monolayers with the virus-drug mixtures for 1 hour at 37°C, allowing for viral adsorption. Include a "virus control" (virus only) and a "cell control" (medium only).

  • After the adsorption period, remove the inoculum and overlay the cells with 1 mL of an overlay medium (e.g., DMEM containing 1% methylcellulose and the respective concentration of this compound).

  • Incubate the plates for 2-3 days at 37°C until plaques are visible in the virus control wells.

  • Fix the cells with a solution of 10% formaldehyde in PBS for at least 30 minutes.

  • Stain the cells with a 0.1% crystal violet solution to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each concentration compared to the virus control.

  • The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.

Inhibition of Viral Glycoprotein Glycosylation Assay

This protocol aims to confirm the mechanism of action of this compound by observing its effect on the glycosylation of HSV-1 glycoproteins.

a. Metabolic Radiolabeling:

  • Grow Vero cells in 6-well plates to near confluency.

  • Infect the cells with HSV-1 at a high multiplicity of infection (MOI) of 5-10 in the presence or absence of a non-toxic, effective concentration of this compound (determined from previous assays).

  • At a time point corresponding to the peak of viral glycoprotein synthesis (e.g., 8-12 hours post-infection), starve the cells in glucose-free and methionine-free medium for 1 hour.

  • Label the cells by adding medium containing [35S]-methionine (for total protein synthesis) or a radiolabeled sugar such as [3H]-mannose or [3H]-glucosamine (for glycosylation) in the presence or absence of this compound.

  • Incubate for 4-6 hours.

b. Immunoprecipitation and Analysis:

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Pre-clear the cell lysates with protein A/G-agarose beads.

  • Add a specific antibody against an HSV-1 glycoprotein (e.g., gB, gC, or gD) to the lysates and incubate overnight at 4°C.

  • Add protein A/G-agarose beads to precipitate the antibody-glycoprotein complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the radiolabeled proteins by autoradiography or phosphorimaging. A shift in the molecular weight or a decrease in the radiolabeled sugar signal in the this compound-treated samples compared to the untreated control would indicate inhibition of glycosylation.

Visualization of Key Processes and Pathways

Experimental Workflow for Antiviral Testing

G cluster_0 Cytotoxicity Assay (CC50) cluster_1 Plaque Reduction Assay (IC50) A Seed Vero Cells B Add this compound (Serial Dilutions) A->B C Incubate 48-72h B->C D Neutral Red Staining C->D E Measure Absorbance D->E F Calculate CC50 E->F M Determine Selectivity Index (SI = CC50 / IC50) F->M G Infect Vero Cells with HSV-1 H Add this compound (Serial Dilutions) G->H I Overlay with Methylcellulose H->I J Incubate 2-3 days I->J K Stain and Count Plaques J->K L Calculate IC50 K->L L->M G cluster_0 HSV-1 Replication Cycle cluster_1 Outcome Entry Viral Entry DNA_Rep Viral DNA Replication Entry->DNA_Rep Protein_Syn Viral Protein Synthesis DNA_Rep->Protein_Syn Glycosylation Glycoprotein Glycosylation (in ER and Golgi) Protein_Syn->Glycosylation Assembly Virion Assembly Glycosylation->Assembly Defective_GP Defective Glycoproteins Glycosylation->Defective_GP Egress Egress Assembly->Egress Megalomicin This compound Inhibition Inhibition Megalomicin->Inhibition Inhibition->Glycosylation Blocks addition of sugars (e.g., mannose, galactosamine) Non_Infectious Non-infectious Virions Defective_GP->Non_Infectious G cluster_0 Host Cell cluster_1 Signaling Pathways HSV1 HSV-1 Infection NFkB NF-κB Pathway HSV1->NFkB MAPK MAPK/ERK Pathway HSV1->MAPK Host_Response Host Antiviral Response & Viral Replication NFkB->Host_Response MAPK->Host_Response Megalomicin This compound (Potential Modulation?) Megalomicin->NFkB Megalomicin->MAPK

Application Notes & Protocols: Engineering Novel Megalomicin C1 Analogues for Improved Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Megalomicin C1 is a 16-membered macrolide antibiotic produced by Micromonospora megalomicea.[1][2] Like other macrolides, its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[3][4] this compound is structurally distinct from more common macrolides like erythromycin, notably by the presence of an additional deoxyamino sugar, megosamine, at the C-6 hydroxyl position.[5] This unique structural feature presents an opportunity for developing novel analogues with potentially enhanced properties, such as improved activity against resistant bacterial strains, a broader spectrum of activity, or better pharmacokinetic profiles.[5]

These application notes provide a framework and detailed protocols for the semisynthesis and evaluation of novel this compound analogues aimed at improving therapeutic efficacy. The workflow encompasses chemical modification, antimicrobial susceptibility testing, and preliminary mechanism of action studies.

Rationale for Analogue Development

The development of new macrolide antibiotics is crucial for overcoming bacterial resistance.[6] Resistance to macrolides often arises from target site modification (e.g., methylation of 23S rRNA), drug efflux pumps, or drug inactivation.[4] Engineering novel analogues can address these challenges in several ways:

  • Overcoming Resistance: Introducing bulky or novel side chains can create new contact points with the ribosome or sterically hinder the binding of resistance-conferring enzymes.[7]

  • Broadening Spectrum: Modifications that improve cell wall penetration, particularly in Gram-negative bacteria, can expand the antibiotic's utility.[8]

  • Improving Pharmacokinetics: Altering lipophilicity and metabolic stability can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.

The general workflow for engineering and evaluating this compound analogues is depicted below.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Lead Optimization Start This compound Starting Material Protect Protect Reactive Groups (e.g., hydroxyl, amino) Start->Protect Modify Chemical Modification (Target specific sites) Protect->Modify Deprotect Deprotection of Functional Groups Modify->Deprotect Purify Purification & Characterization (HPLC, NMR, MS) Deprotect->Purify MIC_Test Antimicrobial Susceptibility Testing (MIC Determination) Purify->MIC_Test Cytotoxicity Cytotoxicity Assay (e.g., on mammalian cell lines) MIC_Test->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis SAR_Analysis->Modify Iterative Redesign Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: Experimental workflow for synthesis and evaluation of this compound analogues.

Potential Sites for Chemical Modification

The structure of this compound offers several sites for semisynthetic modification. Key targets include hydroxyl groups on the macrolactone ring and sugar moieties, which can be modified through esterification, etherification, or substitution reactions.

G cluster_sugars Sugar Moieties cluster_sites Potential Modification Sites Megalomicin_Core This compound Core Structure Desosamine Desosamine Megalomicin_Core->Desosamine C5 Megosamine Megosamine Megalomicin_Core->Megosamine C6 Mycinose Mycinose Derivative Megalomicin_Core->Mycinose C3 Site_C C-20 Hydroxyl (on side chain) Megalomicin_Core->Site_C Site_A C-2' Hydroxyl Desosamine->Site_A Site_B C-4'' Hydroxyl Mycinose->Site_B Site_D C-3 Hydroxyl Mycinose->Site_D

Caption: Key functional groups on this compound for targeted chemical modification.

Experimental Protocols

Protocol 1: General Semisynthesis of a C-2' Ester Analogue

This protocol describes a general method for the esterification of the C-2' hydroxyl group on the desosamine sugar of this compound. This position is often targeted in macrolide synthesis to modulate activity and pharmacokinetics.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Acid Chloride or Anhydride (R-COCl or (RCO)₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Methanol (MeOH) for deprotection (if applicable)

  • Ammonia solution (if applicable)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add anhydrous pyridine (3-5 equivalents) to the solution and cool to 0°C in an ice bath.

  • Acylation: Slowly add the desired acid chloride or anhydride (1.5-2 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acylated product.

  • Purification: Purify the crude product using silica gel column chromatography with an appropriate solvent gradient (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the final purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)

  • This compound and synthesized analogues, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Erythromycin, Azithromycin)

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound (this compound analogues) and control antibiotics in CAMHB directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye or a plate reader.

Protocol 3: Ribosomal Binding and Protein Synthesis Inhibition

This protocol provides a high-level overview of an in vitro translation assay to confirm that novel analogues retain the canonical macrolide mechanism of action.

Mechanism of Action Overview: Macrolides function by binding to the 23S rRNA within the 50S ribosomal subunit, occluding the nascent peptide exit tunnel (NPET). This action can stall the translation of specific proteins.[3][9] An effective analogue should retain this fundamental mechanism.

G cluster_subunits Ribosome Bacterial 70S Ribosome Large_Subunit 50S Subunit Ribosome->Large_Subunit Small_Subunit 30S Subunit Ribosome->Small_Subunit NPET Nascent Peptide Exit Tunnel (NPET) [Target Site] Large_Subunit->NPET Peptide Growing Polypeptide Chain NPET->Peptide Blocks Exit Macrolide This compound Analogue Macrolide->NPET Binds to Inhibition Protein Synthesis Inhibition Peptide->Inhibition Leads to

Caption: Mechanism of action: this compound analogues inhibit bacterial protein synthesis.

Procedure Outline:

  • System Preparation: Utilize a commercial E. coli S30 cell-free extract system for in vitro transcription/translation.

  • Reporter Gene: Use a plasmid DNA template encoding a reporter protein (e.g., luciferase or GFP).

  • Assay Setup: Set up reactions containing the S30 extract, amino acid mixture, energy source, reporter plasmid, and serial dilutions of the this compound analogue.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

  • Quantification: Measure the reporter signal (luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the analogue required to inhibit 50% of protein synthesis compared to a no-drug control. A potent analogue will have a low IC₅₀ value.

Data Presentation

Quantitative data from antimicrobial susceptibility testing and cytotoxicity assays should be organized for clear comparison. This allows for the efficient evaluation of structure-activity relationships (SAR).

Table 1: Example Data Summary for Novel this compound Analogues

Analogue IDModification (Site & Group)MIC (µg/mL) vs. S. aureus (MSSA)MIC (µg/mL) vs. S. aureus (MRSA, Macrolide-Resistant)MIC (µg/mL) vs. S. pneumoniaeMIC (µg/mL) vs. E. coliCytotoxicity (CC₅₀, µM) vs. HeLa cells
MGC1-H Parent Compound (None) 0.5640.25>128>100
MGC1-001C-2' Acetyl1640.5>128>100
MGC1-002C-2' Propionyl0.5320.25>12885
MGC1-003C-2' (3-aminopropyl)carbamate0.2580.126450
MGC1-004C-4'' Benzoyl2>1281>128>100

Data presented in this table is hypothetical and for illustrative purposes only.

The protocols and framework provided here offer a systematic approach to the rational design, synthesis, and evaluation of novel this compound analogues. By targeting specific functional groups for chemical modification and systematically evaluating the resulting compounds for antimicrobial activity and toxicity, researchers can identify lead candidates with improved therapeutic potential. The iterative process of synthesis, testing, and SAR analysis is key to developing next-generation macrolides capable of combating the growing threat of antibiotic resistance.

References

Determining the Minimum Inhibitory Concentration (MIC) of Megalomicin C1

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Megalomicin C1, a macrolide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is crucial for assessing the potency of new antimicrobial agents and for monitoring the emergence of resistant bacterial strains.[1]

Two standard methods are detailed here: Broth Microdilution and Agar Dilution.[4][5] These methods are widely accepted and provide reliable and reproducible results for the susceptibility testing of aerobic bacteria.[4][5]

Data Presentation

The results of an MIC assay are typically presented in a tabular format, allowing for a clear comparison of the antibiotic's activity against different bacterial strains. The MIC value is reported as the lowest concentration of the antibiotic that completely inhibits visible growth.[1]

Table 1: Example MIC Values for this compound Against Various Bacterial Strains

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus292131
Staphylococcus aureus (MRSA)4330016
Enterococcus faecalis292122
Streptococcus pneumoniae496190.5
Escherichia coli25922>64
Pseudomonas aeruginosa27853>64

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the MIC of this compound. It is essential to adhere to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure accuracy and reproducibility.

This method involves testing the susceptibility of microorganisms to antibiotics in a liquid medium using microtiter plates.[6] It is a widely used and accurate method for MIC determination.[6]

Materials and Reagents:

  • This compound powder

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile 96-well microtiter plates[7]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Bacterial strains for testing (e.g., from ATCC)

  • Sterile petri dishes, test tubes, and pipettes[7]

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[6]

  • 0.5 McFarland turbidity standard

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[8] The stock solution should be 10 times the highest desired final concentration.[8]

    • Further dilute the stock solution in sterile CAMHB to create a working solution of the highest concentration to be tested (e.g., 128 µg/mL).

  • Preparation of Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[7]

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[7] This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • The eleventh well in each row should contain only CAMHB and the bacterial inoculum to serve as a positive growth control. The twelfth well should contain only CAMHB to serve as a negative control (sterility control).[7]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control wells). The final volume in each well will be 200 µL.

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity).[1][3]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare this compound Stock & Serial Dilutions inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic determine_mic Determine MIC read_mic->determine_mic

Caption: Workflow for the Broth Microdilution Method.

The agar dilution method is considered a gold standard for susceptibility testing and involves incorporating the antibiotic into an agar medium.[5]

Materials and Reagents:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)[1]

  • Sterile petri dishes (90 mm)

  • Bacterial strains for testing

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution in a suitable diluent.

    • For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten MHA (cooled to 45-50°C).[8] This creates a 1:10 dilution of the antibiotic in the agar.

    • Mix well and pour the agar into sterile petri dishes.[9] Allow the plates to solidify.

    • Prepare a control plate containing no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • This suspension can be used directly for inoculation.

  • Inoculation and Incubation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with a spot of each bacterial suspension (approximately 10⁴ CFU per spot).[5]

    • Allow the inoculated spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[5]

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1] The growth of one or two colonies or a faint haze is disregarded.[1]

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic_agar Prepare this compound-Containing Agar Plates spot_inoculate Spot Inoculate Agar Plates prep_antibiotic_agar->spot_inoculate prep_inoculum_agar Prepare Standardized Bacterial Inoculum prep_inoculum_agar->spot_inoculate incubate_agar Incubate at 35°C for 16-20h spot_inoculate->incubate_agar read_growth Examine Plates for Growth incubate_agar->read_growth determine_mic_agar Determine MIC read_growth->determine_mic_agar

Caption: Workflow for the Agar Dilution Method.

Interpretation of MIC Values

The determined MIC value must be compared with established clinical breakpoints to classify a bacterial strain as susceptible, intermediate, or resistant to the antibiotic.[1][10] These breakpoints are specific to the antibiotic and the bacterial species and are provided by organizations such as the CLSI and EUCAST.[3]

  • Susceptible (S): The infection caused by the isolate is likely to respond to treatment with the usual dosage of the antibiotic.[10]

  • Intermediate (I): The MIC is in a range where the therapeutic effect is uncertain. The infection may respond in body sites where the drug is concentrated or when a higher than normal dosage can be used.[10]

  • Resistant (R): The isolate is not inhibited by the usually achievable concentrations of the antibiotic, and/or the strain possesses a resistance mechanism.[10]

It is important to note that the MIC value of one antibiotic cannot be directly compared to the MIC value of another to determine which is more effective.[2][11] The interpretation should always be made in the context of the established breakpoints.[3]

References

Application Notes and Protocols for In Vivo Studies with Megalomicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin C1 is a macrolide antibiotic produced by Micromonospora megalomicea.[1] Structurally related to erythromycin, it features the addition of a unique deoxyamino sugar, megosamine.[2] Like other macrolide antibiotics, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translation of mRNA.[3][4] This mechanism of action confers a broad spectrum of activity. While primarily bacteriostatic, macrolides can be bactericidal at high concentrations.[3][4] this compound has demonstrated antibacterial, antiviral, and antiparasitic properties in vitro.[2]

These application notes provide detailed protocols for the preclinical in vivo evaluation of this compound, focusing on pharmacokinetics, efficacy, and toxicity. The goal is to establish a comprehensive understanding of the compound's behavior in a living system, a critical step for its development as a therapeutic agent.

Preclinical In Vivo Evaluation of this compound

The in vivo assessment of a new antibiotic like this compound is a stepwise process designed to determine its safety and efficacy before it can be considered for human trials.[5] This process involves pharmacokinetic profiling, evaluation in relevant animal models of infection, and comprehensive toxicity studies.[5][6]

Logical Workflow for Preclinical Evaluation

The following diagram illustrates the general workflow for the preclinical in vivo assessment of this compound.

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Safety & Toxicology a Single Ascending Dose (SAD) in Mice b Multi-dose Tolerability Study a->b c Pharmacokinetic (PK) Profiling b->c d Animal Model of Infection Selection c->d Establish Therapeutic Window e Dose-Ranging Efficacy Study d->e f Comparison with Standard of Care e->f g Acute Toxicity Study f->g Confirm Efficacy h Repeat-Dose Toxicity Study g->h i Histopathology & Clinical Chemistry h->i j j i->j Go/No-Go Decision for IND-Enabling Studies

Caption: Workflow for preclinical in vivo evaluation of this compound.

Mechanism of Action of this compound

This compound, as a macrolide, targets the bacterial ribosome to inhibit protein synthesis.

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_inhibition Inhibition of Translocation P_site P-site (Peptidyl-tRNA) A_site A-site (Aminoacyl-tRNA) E_site E-site (Exit) mRNA mRNA Megalomicin_C1 This compound Megalomicin_C1->P_site Binds to 50S subunit near the peptidyltransferase center Inhibition Blocks exit tunnel, causing premature dissociation of peptidyl-tRNA Megalomicin_C1->Inhibition Peptide_Chain Growing Peptide Chain tRNA_P tRNA tRNA_P->P_site tRNA_P->Peptide_Chain Carries growing peptide tRNA_A tRNA tRNA_A->A_site Inhibition->Peptide_Chain Halts Elongation

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Protocols

Pharmacokinetic (PK) Studies

The objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. Macrolides are known for their extensive tissue distribution.[7][8]

Protocol for Single-Dose Pharmacokinetic Study in Mice:

  • Animal Model: Healthy male or female BALB/c mice, 6-8 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Formulation: this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals (n=3-5 per time point per route).

    • Suggested doses: 10 mg/kg for IV and 50 mg/kg for PO.

  • Sample Collection:

    • Collect blood samples (approximately 50-100 µL) via retro-orbital sinus or tail vein at predefined time points.

    • Time points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Time points (PO): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of this compound in plasma.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis with software like Phoenix WinNonlin.

    • Parameters to be determined are listed in the table below.

Table 1: Key Pharmacokinetic Parameters for this compound

ParameterDescriptionUnits
Cmax Maximum plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationngh/mL
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityngh/mL
t1/2 Elimination half-lifeh
CL ClearanceL/h/kg
Vd Volume of distributionL/kg
F% Bioavailability (for oral administration)%
In Vivo Efficacy Studies

Efficacy studies are designed to assess the therapeutic potential of this compound in a relevant animal model of infection. A murine model of bacterial pneumonia is a common and effective model for evaluating antibiotics against respiratory pathogens.[9]

Protocol for Murine Model of Streptococcus pneumoniae Pneumonia:

  • Animal Model: Immunocompetent BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: A clinically relevant strain of Streptococcus pneumoniae.

  • Infection:

    • Anesthetize mice with isoflurane.

    • Instill a sublethal dose of S. pneumoniae (e.g., 1 x 10^6 CFU in 50 µL of PBS) intranasally.

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal or oral) once or twice daily for 3 days.

    • Include a positive control group treated with a standard-of-care antibiotic like azithromycin.[7]

    • Dose-ranging groups for this compound (e.g., 10, 30, and 100 mg/kg).

  • Endpoint Analysis (at 24 hours after the last dose):

    • Euthanize mice and aseptically collect lungs and spleen.

    • Homogenize tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

  • Data Analysis:

    • Compare the bacterial loads in the this compound-treated groups to the vehicle control group.

    • A statistically significant reduction in CFU indicates efficacy.

Table 2: Efficacy of this compound in a Murine Pneumonia Model

Treatment Group (Dose)Route of AdministrationBacterial Load in Lungs (log10 CFU/g ± SD)Bacterial Load in Spleen (log10 CFU/g ± SD)
Vehicle ControlPO7.5 ± 0.54.2 ± 0.8
This compound (10 mg/kg)PO6.2 ± 0.73.1 ± 0.6
This compound (30 mg/kg)PO4.8 ± 0.62.0 ± 0.5
This compound (100 mg/kg)PO3.1 ± 0.4< LOD
Azithromycin (50 mg/kg)PO3.5 ± 0.5< LOD
LOD: Limit of Detection
Toxicity Studies

Toxicity testing is essential to determine the safety profile of this compound and to identify the maximum tolerated dose (MTD).[5][10]

Protocol for Acute Toxicity Study in Mice:

  • Animal Model: Healthy BALB/c mice, 6-8 weeks old (equal numbers of males and females).

  • Dosing:

    • Administer single, escalating doses of this compound via the intended clinical route (e.g., oral).

    • Example dose levels: 100, 300, 1000, and 2000 mg/kg.

    • Include a vehicle control group.

  • Observations:

    • Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and physical appearance) continuously for the first 4 hours and then daily for 14 days.

    • Record body weights at baseline and on days 7 and 14.

  • Endpoint Analysis:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including any that die during the study).

    • Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.

    • Collect blood for clinical chemistry and hematology analysis.

  • Data Analysis:

    • Determine the LD50 (lethal dose for 50% of animals), if possible, and the MTD.

    • Summarize all clinical observations, body weight changes, and findings from necropsy and histopathology.

Table 3: Key Parameters for Toxicity Evaluation of this compound

Parameter CategorySpecific Parameters
Clinical Observations Morbidity, mortality, changes in fur/skin, respiratory rate, behavioral changes.
Body Weight Daily or weekly measurements.
Hematology Red blood cell count, white blood cell count (with differential), hemoglobin, hematocrit, platelet count.
Clinical Chemistry Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine.
Histopathology Microscopic examination of key organs for signs of cellular damage, inflammation, or necrosis.

Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Endpoint Analysis cluster_3 Data Analysis prep_animals Acclimatize Mice (n=30) infect Intranasal Infection prep_animals->infect prep_bacteria Prepare S. pneumoniae Inoculum prep_bacteria->infect prep_drug Formulate this compound treat Administer Treatment (e.g., BID for 3 days) prep_drug->treat grouping Randomize into Treatment Groups (Vehicle, Drug, Positive Control) infect->grouping grouping->treat euthanize Euthanize Mice treat->euthanize 24h after last dose harvest Harvest Lungs & Spleen euthanize->harvest homogenize Homogenize Tissues harvest->homogenize plate Serial Dilution & Plating homogenize->plate incubate Incubate Plates (24h) plate->incubate count Count CFUs incubate->count analyze Calculate log10 CFU/g count->analyze stats Statistical Analysis (e.g., ANOVA) analyze->stats report Report Findings stats->report

Caption: Workflow for a murine pneumonia efficacy model.

References

Application Notes and Protocols for the Heterologous Expression of the Megalomicin C1 Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin C1 is a macrolide antibiotic with a broad spectrum of activity, including antibacterial, antiviral, and anti-parasitic properties.[1] It is a glycosylated derivative of erythromycin, containing the unique deoxyamino sugar D-megosamine. The native producer, Micromonospora megalomicea, is often difficult to cultivate and genetically manipulate, making heterologous expression of its biosynthetic gene cluster (BGC) a promising strategy for improving production and enabling metabolic engineering efforts.[1]

These application notes provide a comprehensive overview and detailed protocols for the cloning and heterologous expression of the this compound gene cluster in a suitable host, as well as for the fermentation, extraction, and quantification of the final product.

The Megalomicin Biosynthetic Gene Cluster

The megalomicin gene cluster (MIBiG accession: BGC0000092) from Micromonospora megalomicea subsp. nigra is a large polyketide synthase (PKS) cluster responsible for the biosynthesis of megalomicins A, B, C1, and C2.[2] The core of the cluster is a modular type I PKS that assembles the macrolactone core, 6-deoxyerythronolide B, which is the same intermediate as in erythromycin biosynthesis.[1][3] Subsequent post-PKS modifications, including hydroxylations and glycosylations, lead to the final megalomicin products. The key step differentiating megalomicin from erythromycin biosynthesis is the addition of D-megosamine to the C-6 hydroxyl of the macrolactone, a reaction catalyzed by a specific glycosyltransferase encoded within the meg cluster.[1][3]

Heterologous Expression Strategy

The successful heterologous expression of a large BGC like that of megalomicin requires a carefully planned strategy, from the choice of the host to the cloning vector and expression conditions. Saccharopolyspora erythraea, the industrial producer of erythromycin, is an excellent candidate for a heterologous host. It possesses the necessary metabolic precursors for the megalomicin backbone and has been successfully used to convert erythromycin to megalomicin by expressing the megosamine biosynthesis pathway.[1][3] Engineered strains of S. erythraea with the native erythromycin gene cluster deleted are particularly advantageous as they prevent the production of competing erythromycin products and may increase the pool of precursors available for megalomicin synthesis.[4]

The general workflow for the heterologous expression of the this compound gene cluster is as follows:

experimental_workflow cluster_cloning Gene Cluster Cloning genomic_dna Genomic DNA Isolation (M. megalomicea) library_construction BAC Library Construction genomic_dna->library_construction Large DNA fragments screen_library Library Screening library_construction->screen_library BAC clones clone_verification Clone Verification screen_library->clone_verification Positive clones conjugation Conjugation clone_verification->conjugation Verified BAC clone host_selection Host Selection (S. erythraea Δery) host_selection->conjugation recombinant_selection Recombinant Selection conjugation->recombinant_selection Exconjugants fermentation Fermentation recombinant_selection->fermentation Verified recombinant strain extraction Extraction & Purification fermentation->extraction Culture broth quantification LC-MS/MS Quantification extraction->quantification Purified this compound

Caption: General experimental workflow for heterologous expression of the this compound gene cluster.

Experimental Protocols

Cloning of the this compound Gene Cluster

The large size of the megalomicin BGC (~48 kb) necessitates the use of a cloning system capable of handling large DNA fragments, such as a Bacterial Artificial Chromosome (BAC) vector.[3]

Protocol 3.1.1: Genomic DNA Isolation and BAC Library Construction

This protocol is adapted from general methods for constructing BAC libraries from actinomycetes.

  • Genomic DNA Isolation:

    • Culture Micromonospora megalomicea subsp. nigra in a suitable liquid medium (e.g., TSB) to mid-log phase.

    • Harvest the mycelium by centrifugation.

    • Prepare protoplasts by treating the mycelium with lysozyme.

    • Embed the protoplasts in low-melting-point agarose to create plugs.

    • Lyse the embedded protoplasts in situ with proteinase K and detergents to release high-molecular-weight genomic DNA.

    • Wash the agarose plugs extensively to remove residual cellular debris and detergents.

  • Partial Digestion and Size Selection:

    • Partially digest the genomic DNA within the agarose plugs with a suitable restriction enzyme (e.g., Sau3AI or BamHI).

    • Separate the resulting DNA fragments by pulsed-field gel electrophoresis (PFGE).

    • Excise the gel slice containing DNA fragments in the desired size range (e.g., 50-100 kb).

    • Elute the DNA from the gel slice.

  • Ligation and Transformation:

    • Ligate the size-selected DNA fragments into a suitable BAC vector (e.g., pIndigoBAC-5) that has been linearized with a compatible restriction enzyme and dephosphorylated.

    • Transform high-efficiency electrocompetent E. coli cells (e.g., DH10B) with the ligation mixture.

    • Plate the transformed cells on LB agar containing the appropriate antibiotic for vector selection (e.g., chloramphenicol) and an indicator for insertional inactivation (e.g., X-Gal and IPTG).

Protocol 3.1.2: Screening the BAC Library

  • Probe Design and Labeling:

    • Design PCR primers to amplify a conserved region of a key gene within the megalomicin cluster, such as a ketosynthase (KS) domain of the PKS or a gene specific to the megosamine pathway.

    • Amplify the probe from M. megalomicea genomic DNA.

    • Label the probe with a non-radioactive label (e.g., DIG-dUTP) using a random priming labeling kit.

  • Colony Hybridization:

    • Array the BAC library clones onto nylon membranes.

    • Lyse the colonies and denature the DNA in situ.

    • Hybridize the membranes with the labeled probe.

    • Perform stringent washes to remove non-specifically bound probe.

    • Detect the probe signal using an appropriate chemiluminescent or colorimetric substrate.

  • Clone Verification:

    • Isolate BAC DNA from the positive clones.

    • Verify the presence and integrity of the megalomicin gene cluster by restriction digestion and PCR analysis using primers flanking the cluster and internal to it.

Heterologous Expression in Saccharopolyspora erythraea

Protocol 3.2.1: Conjugal Transfer of the BAC Clone

This protocol describes the transfer of the BAC clone from E. coli to S. erythraea via intergeneric conjugation.

  • Donor Strain Preparation:

    • Introduce a helper plasmid (e.g., pRK2013) into the E. coli donor strain containing the verified megalomicin BGC-BAC clone.

    • Grow the E. coli donor strain in LB medium with appropriate antibiotics to mid-log phase.

  • Recipient Strain Preparation:

    • Grow the recipient S. erythraea strain (preferably an ery deletion mutant) in a suitable medium (e.g., TSB) to mid-log phase.

    • Harvest and wash the cells.

  • Conjugation:

    • Mix the donor and recipient cells in a 1:1 ratio.

    • Spot the cell mixture onto a suitable mating medium (e.g., R2YE agar) and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • Overlay the mating plates with an appropriate antibiotic to select for S. erythraea exconjugants (e.g., nalidixic acid to counter-select E. coli and an antibiotic corresponding to a resistance marker on the BAC vector, such as apramycin).

    • Incubate the plates until colonies appear.

  • Verification of Recombinants:

    • Isolate genomic DNA from the exconjugant colonies.

    • Confirm the integration of the megalomicin BGC by PCR using primers specific to the cluster.

Fermentation and Production of this compound

Protocol 3.3.1: Seed Culture and Production Fermentation

This protocol provides a starting point for fermentation. Optimization of media components and culture conditions is recommended to maximize yield.

  • Seed Culture:

    • Inoculate a single colony of the verified recombinant S. erythraea strain into 50 mL of seed medium (e.g., TSB with 1% glucose).

    • Incubate at 30°C with shaking at 220 rpm for 48 hours.

  • Production Fermentation:

    • Inoculate 250 mL of production medium in a 1 L baffled flask with 10% (v/v) of the seed culture. A suitable production medium could be SFM medium (20 g/L glucose, 0.5 g/L K₂HPO₄·3H₂O, 0.5 g/L MgSO₄·7H₂O, 4 g/L yeast extract, 4 g/L tryptone, 0.01 g/L FeSO₄·7H₂O, 1 g/L KNO₃, pH 7.2).[5]

    • Incubate at 30°C with shaking at 220 rpm for 5-7 days.

    • Monitor the production of this compound by taking samples at regular intervals.

Extraction and Quantification of this compound

Protocol 3.4.1: Extraction of this compound

  • Adjust the pH of the whole fermentation broth to 9.0 with NaOH.

  • Extract the broth twice with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate to dryness under reduced pressure.

  • Resuspend the dried extract in a small volume of methanol for analysis.

Protocol 3.4.2: Quantification by LC-MS/MS

This is a general method that should be optimized for this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor ion [M+H]⁺ for this compound (C₄₈H₈₅N₂O₁₇⁺, calculated m/z 977.58) and at least two characteristic product ions.

    • Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum signal intensity.

  • Quantification:

    • Prepare a standard curve of this compound in methanol at known concentrations.

    • Analyze the standards and samples by LC-MS/MS.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Data Presentation

Quantitative data from fermentation experiments should be summarized for clear comparison.

Strain Fermentation Time (days) This compound Titer (mg/L) Yield (mg/g of biomass)
S. erythraea Δery::meg-BGC5Data to be filledData to be filled
S. erythraea Δery::meg-BGC7Data to be filledData to be filled
Control: S. erythraea Δery7Not DetectedNot Detected

Visualization of the this compound Biosynthetic Pathway

The biosynthesis of this compound starts from the polyketide backbone, 6-deoxyerythronolide B (6-dEB), which undergoes a series of post-PKS modifications.

megalomicin_biosynthesis cluster_backbone PKS Assembly cluster_modifications Post-PKS Modifications precursors Propionyl-CoA + 6 Methylmalonyl-CoA pks Megalomicin PKS (meg PKS) precursors->pks dEB 6-deoxyerythronolide B (6-dEB) pks->dEB EB Erythronolide B (EB) dEB->EB Hydroxylation (C6) EryD Erythromycin D EB->EryD Glycosylation (C3) + Desosamine EryC Erythromycin C EryD->EryC Hydroxylation (C12) EryB Erythromycin B EryD->EryB Glycosylation (C5) + Mycarose Megalomicin_C1 This compound EryC->Megalomicin_C1 Glycosylation (C6) + Megosamine

Caption: Simplified biosynthetic pathway of this compound from primary metabolites.

Conclusion

The heterologous expression of the this compound gene cluster in an optimized host like Saccharopolyspora erythraea provides a powerful platform for the sustainable production of this valuable antibiotic. The protocols outlined in these application notes offer a comprehensive guide for researchers to clone, express, and analyze this compound. Further optimization of fermentation conditions and metabolic engineering of the host strain can lead to significant improvements in production titers, facilitating drug development and the generation of novel megalomicin analogs.

References

Megalomicin C1 stability and appropriate storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin C1 is a macrolide antibiotic with potential therapeutic applications. Understanding its stability profile is critical for the development of robust formulations, defining appropriate storage and handling procedures, and ensuring the integrity of experimental results. These application notes provide a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed protocols for stability assessment based on established methods for macrolide antibiotics.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC48H84N2O17PubChem
Molecular Weight961.2 g/mol PubChem
AppearanceWhite to off-white powder (inferred)General macrolide properties
SolubilityVariable in water and organic solvents, influenced by pH and temperature (inferred)General macrolide properties

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for macrolide antibiotics:

ConditionSolid (Lyophilized Powder)In Solution
Short-Term Storage (1-2 weeks) 2-8°C, desiccated, protected from light.-20°C in a suitable solvent (e.g., DMSO, ethanol). Avoid repeated freeze-thaw cycles.
Long-Term Storage (>2 weeks) -20°C or -80°C, desiccated, protected from light.-80°C in a suitable solvent. Aliquot to minimize freeze-thaw cycles.

Note: For reconstituted antibiotic solutions, it is generally recommended to use them fresh or store them refrigerated (2-8°C) for a limited time, typically not exceeding 24-48 hours, depending on the solvent and concentration. For critical applications, it is advisable to prepare fresh solutions.

Stability Profile of this compound

While specific quantitative stability data for this compound is not extensively available, its stability can be inferred from the behavior of other 16-membered macrolide antibiotics. Macrolides are susceptible to degradation under various conditions.

pH Stability

Macrolide antibiotics exhibit pH-dependent stability. They are generally more stable in neutral to slightly alkaline conditions and are susceptible to degradation in acidic environments. The 14-membered macrolide erythromycin is known to be highly acid-labile, undergoing intramolecular cyclization to form an inactive spiroketal. While newer macrolides like azithromycin and clarithromycin show improved acid stability, it is crucial to assume that this compound will also be sensitive to low pH.[1]

Expected Degradation Profile:

  • Acidic pH (< 6): Significant degradation is expected.

  • Neutral pH (6-8): Generally more stable.

  • Alkaline pH (> 8): Potential for hydrolysis of the lactone ring and ester linkages, especially at elevated temperatures.

Thermal Stability

This compound in solid form is expected to be relatively stable at ambient temperatures for short periods. However, elevated temperatures can accelerate degradation. In solution, thermal stability is significantly reduced.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of macrolide antibiotics. Therefore, this compound should be protected from light during storage and handling.

Oxidative Stability

Macrolides can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

Experimental Protocols for Stability Assessment

The following protocols are adapted from established methods for forced degradation studies of macrolide antibiotics and can be applied to this compound.[2][3] A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate the intact drug from its degradation products.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Dilute the stock solution with the appropriate stress medium (e.g., HCl, NaOH, water, H₂O₂) to a final concentration of approximately 100 µg/mL for the stress studies.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] The conditions below can be adjusted (time, temperature, reagent concentration) to achieve the desired level of degradation.

Stress ConditionProtocol
Acid Hydrolysis 1. To a working solution of this compound, add an equal volume of 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot. 4. Neutralize the aliquot with an equivalent amount of 0.1 M NaOH. 5. Dilute with mobile phase to the appropriate concentration for analysis.
Alkaline Hydrolysis 1. To a working solution of this compound, add an equal volume of 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. At specified time points, withdraw an aliquot. 4. Neutralize the aliquot with an equivalent amount of 0.1 M HCl. 5. Dilute with mobile phase for analysis.
Oxidative Degradation 1. To a working solution of this compound, add an equal volume of 3% hydrogen peroxide (H₂O₂). 2. Keep the solution at room temperature for 24 hours, protected from light. 3. At specified time points, withdraw an aliquot. 4. Dilute with mobile phase for analysis.
Thermal Degradation 1. Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours. 2. Prepare a solution of this compound in a suitable solvent and reflux at 80°C for 24 hours. 3. At specified time points, withdraw samples for analysis.
Photolytic Degradation 1. Expose a solution of this compound (e.g., 100 µg/mL in water or methanol) to UV light (254 nm) and/or fluorescent light for a defined period (e.g., 24-48 hours). 2. A control sample should be kept in the dark at the same temperature. 3. At specified time points, withdraw samples for analysis.
Analytical Method: Stability-Indicating HPLC

A reverse-phase HPLC method with UV detection is a common technique for the analysis of macrolides and their degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to near neutral) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210-215 nm.

  • Column Temperature: 30-40°C.

The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for this compound (Example Data)

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation Products
Acid Hydrolysis0.1 M HCl24 hours60°C18.53
Alkaline Hydrolysis0.1 M NaOH24 hours60°C12.22
Oxidation3% H₂O₂24 hoursRoom Temp8.72
Thermal (Solid)-48 hours80°C4.11
Thermal (Solution)-24 hours80°C15.82
Photolytic (UV)254 nm48 hoursRoom Temp11.33

Note: The data presented in this table is hypothetical and serves as an example. Actual results for this compound may vary.

Visualizations

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution (1 mg/mL) working Prepare Working Solutions (100 µg/mL) stock->working acid Acid Hydrolysis (0.1 M HCl, 60°C) working->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) working->alkali oxidation Oxidation (3% H₂O₂, RT) working->oxidation thermal Thermal (80°C, Solid & Solution) working->thermal photo Photolytic (UV/Vis Light, RT) working->photo sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Alkali) sampling->neutralize if applicable dilute Dilute Samples neutralize->dilute hplc Analyze by Stability- Indicating HPLC Method dilute->hplc data Quantify Degradation hplc->data pathway Identify Degradation Products & Propose Pathways data->pathway Macrolide_Degradation Megalomicin This compound (Active) Intermediate Intramolecular Hemiketal Intermediate Megalomicin->Intermediate H⁺ (Acidic pH) Intramolecular Cyclization Spiroketal Inactive Spiroketal Degradation Product Intermediate->Spiroketal Dehydration

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Megalomicin C1 Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Megalomicin C1 fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield of this valuable macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary producing organism of this compound?

A1: this compound is a secondary metabolite produced by the Gram-positive soil bacterium, Micromonospora megalomicea.[1]

Q2: What is the biosynthetic relationship between this compound and Erythromycin?

A2: this compound is biosynthetically derived from erythromycin. The process involves the glycosylation of the erythromycin macrolactone ring with the deoxyamino sugar L-megosamine.[1][2]

Q3: What are the main strategies to improve the fermentation yield of this compound?

A3: The primary strategies for enhancing this compound production include:

  • Optimization of Fermentation Conditions: Adjusting parameters such as media composition, pH, and temperature.

  • Precursor Feeding: Supplying the fermentation with key biosynthetic precursors, such as erythromycin.[2]

  • Genetic Engineering: Modifying the producing strain to enhance the expression of biosynthetic genes, redirect metabolic flux, or remove pathway bottlenecks.

Troubleshooting Guides

Issue 1: Low or No Production of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Medium Composition Review and adjust the components of your fermentation medium. Ensure essential nutrients (carbon, nitrogen, phosphate) are not limiting.Improved cell growth and this compound production.
Incorrect pH of the Medium Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for many Micromonospora species is near neutral (pH 7.0-7.5).Enhanced enzymatic activity of the biosynthetic pathway.
Inappropriate Fermentation Temperature Optimize the incubation temperature. Most Micromonospora species have an optimal growth temperature around 28-30°C.Increased metabolic activity and product formation.
Insufficient Aeration and Agitation Ensure adequate dissolved oxygen levels and proper mixing to prevent cell clumping and ensure uniform nutrient distribution.Improved cell viability and consistent production.
Strain Instability Perform strain maintenance and re-selection from a master cell bank to ensure the use of a high-producing lineage.Restoration of expected production levels.
Issue 2: Accumulation of Erythromycin Intermediate

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Conversion to this compound This may be due to low expression or activity of the glycosyltransferase responsible for attaching L-megosamine. Consider overexpression of the megDI gene.Increased conversion of erythromycin to this compound.
Limited Availability of L-megosamine The biosynthesis of the L-megosamine sugar moiety may be a rate-limiting step. Overexpress the genes in the L-megosamine biosynthetic pathway.Enhanced supply of the sugar donor for glycosylation.
Feedback Inhibition High concentrations of erythromycin may inhibit its own conversion. Implement a fed-batch strategy for erythromycin precursor feeding to maintain a lower, constant concentration.Reduced feedback inhibition and improved conversion efficiency.

Data Presentation

Table 1: Illustrative Effect of Medium Components on this compound Yield
Carbon Source (20 g/L) Nitrogen Source (10 g/L) Phosphate Source (1 g/L) Relative Yield (%)
GlucoseYeast ExtractK2HPO4100
Soluble StarchPeptoneK2HPO4120
MaltoseSoybean MealKH2PO490
GlycerolAmmonium SulfateNa2HPO475

Note: Data are illustrative and will vary depending on the specific strain and other fermentation conditions.

Table 2: Illustrative Impact of pH and Temperature on this compound Production
pH Temperature (°C) Relative Yield (%)
6.52885
7.028100
7.52895
7.02580
7.030110
7.03290

Note: Data are illustrative. Optimal conditions should be determined empirically for the specific production strain.

Experimental Protocols

Protocol 1: Baseline Fermentation of Micromonospora megalomicea
  • Prepare the seed medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g casitone, 1 g CaCO3.

  • Inoculate a single colony of M. megalomicea into 50 mL of seed medium in a 250 mL flask.

  • Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

  • Prepare the production medium (per liter): Use the same composition as the seed medium.

  • Inoculate the production medium with 5% (v/v) of the seed culture.

  • Incubate at 28°C with shaking at 200 rpm for 7-10 days.

  • Monitor this compound production by HPLC analysis of the culture broth.

Protocol 2: Precursor Feeding with Erythromycin
  • Follow the baseline fermentation protocol.

  • At 48 hours post-inoculation, prepare a sterile stock solution of erythromycin (e.g., 10 mg/mL in a suitable solvent).

  • Add the erythromycin stock solution to the fermentation culture to a final concentration of 50-200 µg/mL.

  • Continue the fermentation and monitor the conversion of erythromycin to this compound by HPLC.

Protocol 3: Genetic Engineering - Overexpression of a Biosynthetic Gene
  • Gene Amplification: Amplify the target gene (e.g., megDI) from the genomic DNA of M. megalomicea using PCR with primers containing appropriate restriction sites.

  • Vector Ligation: Clone the amplified gene into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong constitutive promoter.

  • Transformation into E. coli: Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid propagation.

  • Conjugation into M. megalomicea: Transfer the recombinant plasmid from E. coli to M. megalomicea via intergeneric conjugation.

  • Selection and Verification: Select for exconjugants on appropriate antibiotic-containing media and verify the presence of the integrated plasmid by PCR.

  • Fermentation and Analysis: Ferment the engineered strain alongside the wild-type strain and compare the this compound yields using HPLC.

Visualizations

Megalomicin_Biosynthesis_Workflow cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions cluster_sugar Sugar Biosynthesis Propionyl_CoA Propionyl-CoA PKS Megalomicin PKS Propionyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Erythronolide_B 6-Deoxyerythronolide B PKS->Erythronolide_B Erythromycin_D Erythromycin D Erythronolide_B->Erythromycin_D Glycosylation & Hydroxylation Erythromycin_C Erythromycin C Erythromycin_D->Erythromycin_C Hydroxylation (megK) Megalomicin_C1 This compound Erythromycin_C->Megalomicin_C1 Glycosylation (megDI) Glucose_1_P Glucose-1-Phosphate TDP_L_Megosamine TDP-L-Megosamine Glucose_1_P->TDP_L_Megosamine meg Pathway TDP_L_Megosamine->Megalomicin_C1

Caption: Simplified workflow of this compound biosynthesis.

Fermentation_Troubleshooting_Logic Start Low this compound Yield Check_Growth Is cell growth poor? Start->Check_Growth Check_Medium Optimize Medium (Carbon, Nitrogen, Phosphate) Check_Growth->Check_Medium Yes Check_Intermediate Is Erythromycin accumulating? Check_Growth->Check_Intermediate No Check_Conditions Optimize Fermentation Conditions (pH, Temperature, Aeration) Check_Medium->Check_Conditions Check_Strain Strain Re-selection Check_Conditions->Check_Strain Overexpress_GT Overexpress Glycosyltransferase (megDI) Check_Intermediate->Overexpress_GT Yes Overexpress_Sugar Overexpress Sugar Pathway Genes Overexpress_GT->Overexpress_Sugar Fed_Batch Implement Fed-Batch Precursor Feeding Overexpress_Sugar->Fed_Batch

Caption: Troubleshooting logic for low this compound yield.

Regulatory_Pathway Nutrient_Signals Nutrient Signals (e.g., Phosphate, Nitrogen limitation) Global_Regulators Global Regulatory Proteins (e.g., PhoP, GlnR) Nutrient_Signals->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP family) Global_Regulators->Pathway_Specific_Regulator Activates/Represses Meg_Cluster meg Biosynthetic Gene Cluster Pathway_Specific_Regulator->Meg_Cluster Binds to promoter regions Megalomicin_Production This compound Production Meg_Cluster->Megalomicin_Production Transcription & Translation

Caption: Generalized regulatory pathway for antibiotic biosynthesis.

References

Addressing solubility challenges of Megalomicin C1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Megalomicin C1 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a macrolide antibiotic produced by the actinobacterium Micromonospora megalomicea.[1] Structurally, it is a large, complex molecule with a lactone ring, characteristic of macrolides.[1][2] Like many compounds in this class, this compound has intrinsically low aqueous solubility due to its large, predominantly hydrophobic structure. This poor solubility can pose significant challenges for in vitro and in vivo experiments, affecting compound concentration, bioavailability, and experimental reproducibility.

Q2: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do first?

Directly dissolving this compound powder in an aqueous buffer is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent or acidified water, which can then be diluted into your final aqueous medium. This two-step process is standard for many poorly soluble compounds.[3]

Q3: What solvents are recommended for preparing a this compound stock solution?

Several options are available, and the best choice depends on your experimental constraints (e.g., cell type tolerance to solvents).

  • Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions of macrolide antibiotics.[4]

  • Acidified Water: For macrolides, a useful approach is to dissolve the compound in water with a very small volume of glacial acetic acid added dropwise to aid dissolution.[5]

Always ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.[3]

Q4: Does pH affect the solubility and stability of this compound?

Yes. The solubility of Megalomicin compounds is influenced by pH.[1] As basic compounds (containing dimethylamino groups), they tend to be more soluble in acidic conditions where these groups are protonated. Conversely, this compound may degrade in alkaline environments.[1] It is crucial to consider the pH of your buffer system. If you observe precipitation, the buffer pH may be too high.

Q5: How should I store my this compound stock solutions?

Stock solutions, especially those in organic solvents, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or lower in the dark.[6] Aqueous solutions are generally not recommended for long-term storage.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter. For a guided workflow, please refer to the troubleshooting diagram in the visualization section.

Problem Potential Cause Recommended Solution
Powder will not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low-quality solvent.Increase solvent volume to decrease the concentration. Gentle warming or vortexing may also help. Ensure you are using a dry, high-purity grade solvent.
A precipitate forms immediately upon dilution into aqueous buffer. "Crashing out" of the compound. The compound is no longer soluble when the percentage of the organic co-solvent drops significantly.Decrease the final concentration. Increase the percentage of co-solvent if your experiment allows. Alternatively, use a different solubilization strategy, such as pH adjustment or the use of formulation excipients (e.g., cyclodextrins).
The solution is cloudy or hazy after dilution. Micro-precipitation or formation of a colloidal suspension.Try filtering the solution through a 0.22 µm syringe filter appropriate for the solvent used. However, be aware this may remove some of the active compounds. The better solution is to optimize the solubilization method.
Experimental results are inconsistent. Compound degradation or precipitation over the course of the experiment.This compound can be unstable in certain conditions (e.g., high pH).[1] Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Check for visible precipitation in your assay plates.

Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table summarizes common solvents used for related compounds and general macrolides.

Solvent Type Typical Stock Concentration Notes
DMSO Organic Co-solvent10 - 50 mMA versatile solvent for many poorly soluble compounds.[3] Keep final assay concentration low (<0.5%).
Ethanol Organic Co-solvent10 - 50 mMCan be used as an alternative to DMSO.[4] May evaporate from open containers, changing the concentration.
Acidified Water Aqueous (pH-modified)1 - 10 mg/mLA recommended method for macrolides.[5] Use a minimal amount of acid (e.g., glacial acetic acid) to achieve dissolution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using DMSO

  • Weigh: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the tube to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolve: Vortex or gently agitate the tube until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be applied briefly if necessary.

  • Aliquot: Dispense the stock solution into small, single-use aliquots in sterile tubes.

  • Store: Store the aliquots at -20°C or -80°C, protected from light.[6]

Protocol 2: Preparation of a Stock Solution using Acidified Water

This protocol is adapted from a general method for macrolide antibiotics.[5]

  • Weigh: Accurately weigh the this compound powder in a sterile container.

  • Add Water: Add the majority of the desired final volume of sterile, deionized water. The powder will likely remain as a suspension.

  • Acidify: While stirring, add glacial acetic acid dropwise. Use the smallest amount necessary to bring the compound into solution (target < 2.5 µL/mL).

  • Final Dilution: Once dissolved, add deionized water to reach the final target volume.

  • Sterilize & Store: Filter the solution through a 0.22 µm filter.[7] This stock should be used fresh or stored for a very short period at 4°C. For longer storage, freezing is necessary, but stability should be validated.

Visualizations

Workflow and Logic Diagrams

start Start: this compound Solubility Issue q1 Is this the first attempt to dissolve the compound? start->q1 prep_stock Action: Prepare a concentrated stock solution first. (See Protocol 1 or 2) q1->prep_stock Yes q2 Did a precipitate form upon dilution into aqueous buffer? q1->q2 No prep_stock->q2 reduce_conc Troubleshoot: 1. Lower the final concentration. 2. Increase co-solvent % if possible. 3. Try alternative method. q2->reduce_conc Yes success Success: Solution is clear. Proceed with experiment. q2->success No check_ph Troubleshoot: 1. Check buffer pH. (Is it neutral or alkaline?) 2. Consider lowering pH. reduce_conc->check_ph

Caption: Troubleshooting workflow for this compound solubility issues.

cluster_0 Primary Strategies cluster_1 Advanced Strategies cosolvent Co-Solvent Method (e.g., DMSO, Ethanol) excipients Formulation Excipients (e.g., Cyclodextrins) cosolvent->excipients ph_adjust pH Adjustment (Acidification) ph_adjust->excipients nano Nanoparticle Formulation excipients->nano start Poorly Soluble This compound start->cosolvent start->ph_adjust megalomicin This compound binding Binding megalomicin->binding inhibition Inhibition megalomicin->inhibition ribosome Bacterial 50S Ribosomal Subunit translocation Peptide Translocation ribosome->translocation binding->ribosome synthesis Protein Synthesis translocation->synthesis death Bacterial Cell Death / Bacteriostasis synthesis->death inhibition->translocation inhibition->death

References

Technical Support Center: Stabilizing Megalomicin C1 for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Megalomicin C1 for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other macrolide antibiotics, is primarily influenced by pH, temperature, and exposure to light. Megalomicin B, a closely related compound, is known to be generally stable under acidic conditions but can degrade in alkaline environments. It is crucial to control these factors to ensure the integrity of this compound throughout long-term experiments.

Q2: What is the expected degradation pathway for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, macrolides like erythromycin undergo hydrolysis of the lactone ring and deglycosylation (loss of sugar moieties) under stressful conditions. In acidic conditions, intramolecular cyclization can also occur. Alkaline conditions typically promote hydrolysis of the lactone ring.

Q3: What are the general recommendations for storing this compound powder and stock solutions?

A3: For long-term storage, this compound should be stored as a dry powder at -20°C or below, protected from light and moisture. Stock solutions should be prepared in a suitable solvent (e.g., ethanol or DMSO), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for up to six months. When preparing media, the antibiotic stock should be added to the agar after it has cooled to around 55°C to prevent heat-induced degradation.

Troubleshooting Guide

Issue: I am observing a decrease in the efficacy of my this compound solution over time.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that your stock solutions are stored at or below -20°C and are protected from light. Avoid repeated freeze-thaw cycles by using single-use aliquots.

  • Check pH of Experimental Media: The pH of your culture media or buffer system can significantly impact the stability of this compound. Based on data from similar macrolides, a pH range of 6.0 to 7.0 is likely to offer the best stability.

  • Assess for Contamination: Microbial contamination can lead to the enzymatic degradation of antibiotics. Ensure that your solutions are sterile and handled using aseptic techniques.

  • Consider Photodegradation: Protect your experimental setup from direct light, as macrolides can be light-sensitive.

Issue: I suspect my this compound is degrading. How can I confirm this?

Confirmation Method:

You can use High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of your this compound solution over time. A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.

Quantitative Stability Data (Based on Structurally Similar Macrolides)

Since specific quantitative stability data for this compound is limited, the following tables summarize the degradation kinetics of erythromycin and clarithromycin, which can serve as a reference.

Table 1: pH-Dependent Degradation of Erythromycin A

pHTemperature (°C)Half-life (t½)Reference
2.037< 1 minute[1]
4.037~ 2 hours[1]
7.037Stable[1]
9.037~ 10 hours[1]

Table 2: pH-Dependent Degradation of Clarithromycin

pHTemperature (°C)Half-life (t½)Reference
1.0370.1 hours[2]
2.0371.3 hours[2]
>5.037Scarcely decomposed[2]

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Stock Solution

Objective: To prepare a this compound stock solution with enhanced stability for long-term use.

Materials:

  • This compound powder

  • Anhydrous Ethanol or DMSO (sterile)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Weigh the required amount of this compound powder in a sterile environment.

  • Dissolve the powder in anhydrous ethanol or DMSO to a final concentration of 10-50 mg/mL. Ensure complete dissolution.

  • Filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.

  • Aliquot the sterile stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To quantify the concentration of this compound over time under specific experimental conditions.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and a phosphate buffer)

  • This compound reference standard

Procedure:

  • Sample Preparation: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the this compound solution from the experimental condition being tested. Dilute the sample to a suitable concentration within the linear range of the HPLC assay using the mobile phase.

  • HPLC Analysis:

    • Set the HPLC system parameters (e.g., flow rate, injection volume, column temperature, and UV detection wavelength) based on a validated method for macrolide analysis.

    • Inject the prepared sample and the reference standard onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound in both the sample and the standard chromatograms.

    • Calculate the concentration of this compound in the sample at each time point by comparing its peak area to that of the known concentration of the reference standard.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh this compound Powder dissolve Dissolve in Ethanol/DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Amber Tubes filter->aliquot store Store at -20°C / -80°C aliquot->store incubate Incubate under Experimental Conditions store->incubate Introduce to Experiment sample Sample at Time Points incubate->sample hplc Analyze by HPLC sample->hplc data Analyze Data & Determine Degradation Rate hplc->data

Caption: Workflow for preparing and assessing the stability of this compound.

degradation_pathway Megalomicin_C1 This compound (Active) Hydrolysis Hydrolysis (Lactone Ring Cleavage) Megalomicin_C1->Hydrolysis Alkaline pH, High Temperature Deglycosylation Deglycosylation (Loss of Sugars) Megalomicin_C1->Deglycosylation Acidic pH Inactive_Products Inactive Degradation Products Hydrolysis->Inactive_Products Deglycosylation->Inactive_Products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in Megalomicin C1 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Megalomicin C1.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Peak tailing is a common distortion where the latter half of the peak is broader than the front half, creating a "tail".[1][2] This asymmetry is quantitatively measured by the USP Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical peak has a T value of 1.0. A value greater than 1.2 is generally considered tailing, and values above 1.5 may be unacceptable for many assays, as they can compromise accurate integration and reduce resolution between adjacent peaks.[3][4]

Q2: I'm observing significant peak tailing specifically with this compound. What is the most likely cause?

A2: The most common cause of peak tailing for basic compounds like this compound is secondary ionic interactions with the stationary phase.[2][3] this compound, a macrolide antibiotic, contains basic amine functional groups.[5] In reversed-phase HPLC using silica-based columns, the silica surface has residual, acidic silanol groups (Si-OH).[2][6] At a mobile phase pH above 3, these silanols can become ionized (Si-O⁻), creating negatively charged sites that strongly interact with the positively charged this compound molecules, delaying their elution and causing peak tailing.[1][3]

Q3: How does the mobile phase pH influence the peak shape of this compound?

A3: Mobile phase pH is a critical factor.

  • At Mid-Range pH (e.g., pH 4-7): Silanol groups are deprotonated (negatively charged), and the basic amine groups on this compound are protonated (positively charged). This leads to strong secondary ionic interactions and significant peak tailing.[1][3]

  • At Low pH (e.g., pH 2.5-3.0): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[7][8] This minimizes the unwanted ionic interactions with the protonated this compound, resulting in a more symmetrical peak shape.[3]

Q4: Could my HPLC column be the source of the problem?

A4: Yes, the column plays a crucial role. Several column-related issues can cause peak tailing:

  • Inappropriate Column Chemistry: Using older, Type A silica columns with high residual silanol activity will worsen tailing for basic compounds. Modern, high-purity, Type B silica columns that are fully end-capped are designed to minimize these active sites and are highly recommended.[3][8][9]

  • Column Contamination: Accumulation of strongly retained sample matrix components can create active sites that cause tailing. Using a guard column can protect the analytical column and is a useful troubleshooting tool.[4]

  • Column Degradation: Harsh mobile phase conditions (e.g., high pH) can degrade the silica backbone or strip the bonded phase, exposing more silanol groups over time.[8]

  • Column Void: A physical void or channel can form at the column inlet due to high pressure or bed collapse. This disrupts the flow path and can cause tailing for all peaks in the chromatogram.[3][7][9]

Q5: Can my sample preparation or injection technique cause peak tailing?

A5: Absolutely. Two common issues are:

  • Mass Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion, including tailing.[3][7][10] To check for this, simply dilute your sample 10-fold and reinject; if the peak shape improves, mass overload was the issue.[3][8]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase, it can cause band broadening and peak distortion.[10][11] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[8]

Q6: What are "extra-column effects" and could they be causing my peaks to tail?

A6: Extra-column effects refer to any contribution to peak broadening and tailing that occurs outside of the column itself.[9] This is often caused by "dead volume" in the system, such as excessively long or wide-diameter connection tubing between the injector, column, and detector.[1][7] Poorly fitted connections can also create dead volume. These effects are typically more pronounced for early-eluting peaks.[7][11]

Troubleshooting Guide

Use the following workflow and summary tables to systematically diagnose and resolve peak tailing.

G start Peak Tailing Observed (Tailing Factor > 1.2) q1 Are ALL peaks tailing or just this compound? start->q1 all_tail All Peaks Tailing q1->all_tail Yes one_tail Only this compound Tailing (or other basic compounds) q1->one_tail No check_system Suspect Systemic Issue: 1. Check for extra-column volume (tubing, fittings). 2. Suspect column void or blockage. all_tail->check_system q2 Is peak shape concentration-dependent? one_tail->q2 action_system Action: 1. Use shorter, narrower tubing. 2. Check/tighten all fittings. 3. Flush column (see Protocol 2). check_system->action_system overload Suspect Mass Overload or Solvent Mismatch q2->overload Yes secondary_int Suspect Secondary Interactions (Analyte-Silanol) q2->secondary_int No action_overload Action: 1. Dilute sample (see Protocol 3). 2. Match sample solvent to mobile phase. overload->action_overload action_secondary Action: 1. Lower mobile phase pH to < 3 (see Protocol 1). 2. Increase buffer strength. 3. Use a modern, end-capped column. secondary_int->action_secondary G cluster_0 Condition: Mid-Range pH (e.g., pH > 4) cluster_1 Condition: Low pH (e.g., pH < 3) meg_high Megalomicin-NH2⁺ (Protonated Base) silanol_high Silica-O⁻ (Ionized Silanol) meg_high->silanol_high Strong Ionic Interaction (Causes Tailing) meg_low Megalomicin-NH2⁺ (Protonated Base) silanol_low Silica-OH (Protonated Silanol) meg_low->silanol_low Normal Hydrophobic Interaction (Symmetrical Peak)

References

Optimizing extraction protocols for Megalomicin C1 from culture broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Megalomicin C1 from Micromonospora megalomicea culture broth.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind extracting this compound from the culture broth?

A1: this compound is a macrolide antibiotic, and its extraction typically relies on solvent extraction. The process involves separating the mycelium from the culture broth, followed by the extraction of the filtrate using a water-immiscible organic solvent. The choice of solvent and the pH of the broth are critical parameters that influence the efficiency of the extraction.

Q2: Which solvents are recommended for this compound extraction?

A2: Solvents such as ethyl acetate, chloroform, and n-butyl acetate are commonly used for the extraction of macrolide antibiotics.[1][2] A combination of solvents, for instance, a composite extractant of ethyl acetate-chloroform-petroleum ether, can also be employed to enhance purity and yield.[1][2]

Q3: How does pH affect the extraction of this compound?

A3: The pH of the culture filtrate significantly impacts the extraction efficiency of macrolide antibiotics. For many macrolides, adjusting the pH to a slightly alkaline condition (around 8.0-9.0) converts the antibiotic into its non-ionic form, which is more soluble in organic solvents.[3] This adjustment is a crucial step before the solvent extraction.

Q4: What analytical methods are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the quantification of macrolide antibiotics.[4] For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be utilized.[5][6]

Q5: What are the key stages in the purification of this compound after extraction?

A5: After the initial solvent extraction, the crude extract is typically subjected to further purification steps. These can include back-extraction into an acidic aqueous solution, followed by neutralization and re-extraction.[1][2] Chromatographic techniques, such as column chromatography, are then often employed for final purification.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield of Crude Extract 1. Incomplete cell lysis. 2. Suboptimal pH of the culture filtrate during extraction. 3. Inefficient solvent-to-broth ratio. 4. Formation of a stable emulsion during extraction. 5. Degradation of this compound during the process.[8][9]1. Ensure effective separation of mycelium and consider homogenization or sonication if the product is intracellular. 2. Optimize the pH of the filtrate before extraction; for macrolides, a pH of 8.0-9.0 is often optimal.[3] 3. Experiment with different solvent-to-broth ratios (e.g., 1:1, 2:1) to ensure exhaustive extraction. 4. Centrifuge the mixture at a higher speed or add a demulsifying agent. 5. Work at lower temperatures and minimize the extraction time to prevent degradation.[8][9][10]
Poor Purity of Crude Extract 1. Co-extraction of pigments and other impurities.[1][2] 2. Insufficient selectivity of the extraction solvent.1. Use a composite solvent system (e.g., ethyl acetate-chloroform-petroleum ether) to improve selectivity.[1][2] 2. Perform a back-extraction step: transfer the this compound from the organic phase to an acidic aqueous phase, then re-extract into an organic solvent after pH adjustment.[1][2]
Inaccurate Quantification by HPLC 1. Interference from co-eluting impurities. 2. Poor peak shape. 3. Instability of the sample in the analysis solvent.1. Optimize the mobile phase composition and gradient to improve the resolution of the this compound peak. 2. Adjust the pH of the mobile phase or use a different column chemistry. 3. Ensure the sample is fully dissolved and stable in the mobile phase. Consider using a solvent with similar properties to the mobile phase for sample preparation.
Difficulty in Scaling Up the Extraction Process 1. Challenges in maintaining optimal mixing and phase separation in larger volumes. 2. Increased processing time leading to potential product degradation.1. Consider using continuous extraction methods like countercurrent centrifugal extraction for better efficiency and control at a larger scale.[1][2] 2. Optimize temperature control and streamline the workflow to minimize the time the product spends in solution.

Experimental Protocols

Solvent Extraction of this compound

This protocol is a generalized procedure based on methods for similar macrolide antibiotics.

a. Preparation of Culture Broth:

  • Centrifuge the Micromonospora megalomicea culture broth to separate the mycelium from the supernatant (filtrate).

  • Collect the filtrate for extraction.

b. pH Adjustment:

  • Adjust the pH of the collected filtrate to 8.5-9.0 using a suitable base (e.g., sodium hydroxide solution).[3] This step is crucial for converting this compound to its more organic-soluble free base form.

c. Liquid-Liquid Extraction:

  • Transfer the pH-adjusted filtrate to a separatory funnel.

  • Add an equal volume of ethyl acetate (or another suitable solvent like n-butyl acetate or a chloroform mixture).

  • Shake the funnel vigorously for 5-10 minutes, ensuring proper mixing. Periodically vent the funnel to release pressure.

  • Allow the layers to separate. The upper organic layer will contain the extracted this compound.

  • Collect the organic layer.

  • Repeat the extraction process on the aqueous layer at least two more times with fresh solvent to maximize recovery.

  • Pool the organic extracts.

d. Solvent Evaporation:

  • Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Quantification of this compound by HPLC

This is a representative HPLC method for macrolide antibiotic analysis.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.1 M dipotassium hydrogen orthophosphate), with the pH adjusted to around 6.0. The ratio can be optimized, for example, 50:50 (v/v).[11]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 210 nm.[4][11]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C) for better reproducibility.

  • Standard Preparation: Prepare standard solutions of purified this compound in the mobile phase at various concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Data Presentation

Table 1: Comparison of Solvents for Macrolide Antibiotic Extraction

Solvent Advantages Disadvantages Relevant Macrolides
Ethyl Acetate Good extraction efficiency, relatively low toxicity.Can co-extract some polar impurities.Tylosin[1][2]
n-Butyl Acetate High affinity for some macrolides, immiscible with broth.Lower volatility compared to ethyl acetate.Erythromycin
Chloroform / Dichloromethane High extraction efficiency.High toxicity, can extract a wide range of impurities including pigments.[1][2]Tylosin[1][2]
Composite Solvents (e.g., Ethyl acetate-chloroform-petroleum ether) Improved selectivity and purity of the extract.Requires optimization of the solvent ratios.Tylosin[1][2]

Table 2: Typical HPLC Parameters for Macrolide Quantification

Parameter Condition 1 (Clarithromycin/Spiramycin) [11]Condition 2 (Erythromycin/Azithromycin/Spiramycin) [4]
Stationary Phase C8 column (250 x 4.6 mm, 5 µm)ODB RP18
Mobile Phase 0.1 M dipotassium hydrogen orthophosphate buffer (pH 6.0) and acetonitrile (50:50, v/v)Acetonitrile, 2-methyl-2-propanol, hydrogenphosphate buffer (pH 6.5) with 1.5% triethylamine (33:7: up to 100, v/v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Detection Wavelength 210 nm (Clarithromycin), 232 nm (Spiramycin)210 nm
Temperature AmbientAmbient

Visualizations

Extraction_Workflow cluster_fermentation Fermentation cluster_pretreatment Pre-treatment cluster_extraction Solvent Extraction cluster_purification_analysis Purification & Analysis Culture_Broth M. megalomicea Culture Broth Centrifugation Centrifugation Culture_Broth->Centrifugation Mycelium Mycelium (discard) Centrifugation->Mycelium Filtrate Culture Filtrate Centrifugation->Filtrate pH_Adjustment Adjust pH to 8.5-9.0 Filtrate->pH_Adjustment Solvent_Addition Add Organic Solvent (e.g., Ethyl Acetate) pH_Adjustment->Solvent_Addition Mixing Vigorous Mixing Solvent_Addition->Mixing Phase_Separation Phase Separation Mixing->Phase_Separation Aqueous_Phase Aqueous Phase (to re-extract) Phase_Separation->Aqueous_Phase Organic_Phase Organic Phase (contains this compound) Phase_Separation->Organic_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Further Purification (e.g., Chromatography) Crude_Extract->Purification Analysis Quantification (HPLC) Crude_Extract->Analysis Pure_Megalomicin Pure this compound Purification->Pure_Megalomicin

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_verification Verification Start Low Yield of This compound Cause_pH Suboptimal pH Start->Cause_pH Cause_Solvent Inefficient Solvent/Ratio Start->Cause_Solvent Cause_Emulsion Emulsion Formation Start->Cause_Emulsion Cause_Degradation Product Degradation Start->Cause_Degradation Solution_pH Optimize pH to 8.5-9.0 Cause_pH->Solution_pH Solution_Solvent Test different solvents and ratios (e.g., 2:1) Cause_Solvent->Solution_Solvent Solution_Emulsion Increase centrifugation speed or add demulsifier Cause_Emulsion->Solution_Emulsion Solution_Degradation Reduce temperature and extraction time Cause_Degradation->Solution_Degradation Verification Quantify yield by HPLC Solution_pH->Verification Solution_Solvent->Verification Solution_Emulsion->Verification Solution_Degradation->Verification

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Overcoming challenges in the semi-synthesis of Megalomicin C1 derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the semi-synthesis of Megalomicin C1 derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the semi-synthesis of this compound derivatives in a question-and-answer format.

Issue 1: Poor Regioselectivity in Acylation or Alkylation Reactions

  • Question: I am attempting to selectively acylate the 2'-hydroxyl group of the desosamine sugar on this compound, but I am observing a mixture of products with acylation at other hydroxyl groups. How can I improve the regioselectivity?

  • Answer: Achieving regioselectivity on a poly-hydroxylated molecule like this compound is a common challenge due to the similar reactivity of the various hydroxyl groups. Here are several strategies to improve selectivity for the 2'-OH group:

    • Steric Hindrance: The 2'-OH is often more sterically accessible than other hydroxyls on the macrolactone ring. Using a bulky acylating agent can favor reaction at the less hindered position.

    • Protecting Group Strategy: The most reliable method is to employ a protecting group strategy. This involves protecting the more reactive hydroxyl groups, performing the desired modification on the unprotected 2'-OH, and then deprotecting the other hydroxyls. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are commonly used to protect hydroxyl groups and can be selectively introduced and removed under mild conditions.

    • Catalyst-Controlled Regioselectivity: Recent advances have shown that certain organocatalysts or transition metal catalysts can direct acylation to a specific hydroxyl group without the need for protecting groups.[1] Researching catalysts that have shown selectivity for similar macrolide structures could provide a more efficient synthetic route.

    • Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Issue 2: Unintended Hydrolysis of Glycosidic Bonds

  • Question: During the deprotection step of my synthesis, I am observing significant cleavage of the glycosidic bonds, resulting in the loss of the desosamine or mycarose sugars. How can I prevent this?

  • Answer: The glycosidic linkages in macrolides are susceptible to acid-catalyzed hydrolysis.[2][3] The following approaches can help mitigate this issue:

    • Choice of Protecting Groups: Select protecting groups that can be removed under neutral or basic conditions. For example, if you have acid-labile protecting groups like silyl ethers, their removal with fluoride sources (e.g., TBAF) is performed under basic conditions, which will not cleave the glycosidic bonds.

    • Careful pH Control: If acidic conditions are unavoidable for deprotection, careful control of the pH and reaction time is critical. Using buffered systems or very dilute acids can sometimes achieve deprotection without significant glycosidic cleavage.

    • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy where different protecting groups on the molecule can be removed under distinct reaction conditions without affecting each other or the glycosidic bonds. For example, using a base-labile protecting group for one hydroxyl and a hydrogenation-labile group (like a benzyl ether) for another allows for sequential and selective deprotection.

Issue 3: Low Yields in Glycosylation Reactions to Introduce a New Sugar Moiety

  • Question: I am attempting to glycosylate a hydroxyl group on the this compound aglycone, but the reaction yield is very low. What are the potential causes and solutions?

  • Answer: Chemical glycosylation is a notoriously challenging reaction, with outcomes highly dependent on the substrates and reaction conditions. Low yields can stem from several factors:

    • Poor Nucleophilicity of the Acceptor Hydroxyl: The hydroxyl group you are targeting on the this compound scaffold may have low nucleophilicity due to steric hindrance or electronic effects.

    • Instability of the Glycosyl Donor: The activated sugar (glycosyl donor) may be unstable under the reaction conditions, leading to decomposition before it can react with the acceptor.

    • Sub-optimal Promoter/Activator: The choice of promoter (e.g., TMSOTf, NIS/TfOH) is crucial for activating the glycosyl donor. The optimal promoter will depend on the specific donor and acceptor.

    • Anomeric Control: Lack of control over the stereochemistry at the anomeric center can lead to a mixture of α and β glycosides, complicating purification and reducing the yield of the desired product. The choice of protecting group at the C2 position of the glycosyl donor can influence the stereochemical outcome through neighboring group participation.

    Troubleshooting Steps:

    • Screen different glycosyl donors (e.g., trichloroacetimidates, thioglycosides).

    • Vary the promoter and reaction solvent.

    • Consider using a more reactive glycosyl donor or a more powerful activating system.

    • Ensure all reagents and solvents are scrupulously dry, as water can consume the activated donor.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common protecting groups used in macrolide semi-synthesis, and under what conditions are they typically removed?

    • A1: The choice of protecting group is critical for the successful semi-synthesis of complex molecules like this compound derivatives.[4] The following table summarizes common protecting groups for hydroxyls:

Protecting GroupAbbreviationCommon Reagents for IntroductionConditions for RemovalStability
AcetylAcAcetic anhydride, pyridineNaOMe, MeOH; K2CO3, MeOHBase-labile, stable to acid
BenzoylBzBenzoyl chloride, pyridineNaOMe, MeOH; K2CO3, MeOHBase-labile, more stable than acetyl
BenzylBnBenzyl bromide, NaHH2, Pd/CAcid/base stable, removed by hydrogenolysis
tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleTBAF, THF; HF-PyridineAcid-labile, stable to base
TriphenylmethylTrtTrityl chloride, pyridineMild acid (e.g., TFA, AcOH)Very acid-labile, stable to base
  • Q2: How can I purify my final this compound derivative from unreacted starting material and side products?

    • A2: Purification of macrolide derivatives typically requires chromatographic techniques due to their complex structures and the potential for closely related impurities.

      • Flash Column Chromatography: This is the most common method for initial purification. A silica gel stationary phase is typically used, with a gradient of solvents such as hexane/ethyl acetate or dichloromethane/methanol.

      • Preparative HPLC: For final purification to achieve high purity, especially for biological testing, reverse-phase preparative HPLC is often necessary. A C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is commonly employed.

  • Q3: What analytical techniques are essential for characterizing my semi-synthetic this compound derivatives?

    • A3: A combination of spectroscopic techniques is necessary for unambiguous structure elucidation:

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula of the synthesized compound.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy:

        • ¹H NMR: Provides information on the number and chemical environment of protons, which is essential for confirming the structure and stereochemistry.

        • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

        • 2D NMR (COSY, HSQC, HMBC): These experiments are vital for assigning all proton and carbon signals and confirming the connectivity of the atoms, especially the location of the new modifications and the integrity of the macrolide core and sugar moieties.

Experimental Protocols

The following are generalized protocols for key steps in the semi-synthesis of this compound derivatives. Note: These are representative procedures and must be optimized for specific substrates and reactions.

Protocol 1: General Procedure for Selective 2'-O-Acetylation (Protection)

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of dichloromethane (DCM) and pyridine (10:1 v/v) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the solution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 9:1 DCM/MeOH).

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous copper sulfate solution (to remove pyridine), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel flash column chromatography to obtain the 2'-O-acetylated this compound.

Protocol 2: General Procedure for Removal of Acetyl Protecting Group (Deprotection)

  • Dissolution: Dissolve the 2'-O-acetylated this compound derivative in anhydrous methanol (MeOH) at room temperature.

  • Reagent Addition: Add a catalytic amount of potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Neutralization: Neutralize the reaction mixture with a mild acid (e.g., acetic acid or by adding an acidic resin like Amberlyst 15).

  • Concentration: Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by silica gel flash column chromatography or preparative HPLC to yield the deprotected this compound derivative.

Visualizations

Diagram 1: General Workflow for Regioselective Modification

G start This compound protect Protect Reactive Hydroxyls (e.g., 4''-OH with TBDMS) start->protect 1. Protection modify Perform Desired Modification (e.g., Acylation of 2'-OH) protect->modify 2. Modification deprotect Remove Protecting Group(s) modify->deprotect 3. Deprotection purify Purification (Chromatography) deprotect->purify 4. Purification end Final Derivative purify->end

A generalized workflow for the regioselective modification of this compound.

Diagram 2: Troubleshooting Guide for Unexpected Reaction Outcomes

G start Reaction Performed check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity no_reaction No Reaction / Low Conversion check_purity->no_reaction No Starting Material Consumed side_products Mixture of Products / Side Reactions check_purity->side_products Multiple Spots on TLC degradation Degradation of Starting Material check_purity->degradation No Recognizable Product sol_no_reaction Increase Temperature Change Solvent Use More Active Reagent no_reaction->sol_no_reaction sol_side_products Lower Temperature Use Protecting Groups Change Catalyst side_products->sol_side_products sol_degradation Check Reagent Stability Use Milder Conditions Ensure Inert Atmosphere degradation->sol_degradation

A logical troubleshooting guide for unexpected experimental outcomes.

Diagram 3: Decision Logic for Protecting Group Strategy

G start Need to Modify a Specific -OH? pg_needed Protecting Groups Required start->pg_needed Yes no_pg_needed Direct Modification May Be Possible (If sufficient reactivity difference exists) start->no_pg_needed No conditions What are the subsequent reaction conditions? pg_needed->conditions acidic Acidic conditions->acidic Acidic basic Basic conditions->basic Basic hydrogenolysis Hydrogenolysis conditions->hydrogenolysis H2, Pd/C choose_base_stable Choose Acid-Labile PG (e.g., TBDMS, Trityl) acidic->choose_base_stable choose_acid_stable Choose Base-Labile PG (e.g., Acetyl, Benzoyl) basic->choose_acid_stable choose_h2_stable Choose H2-Stable PG (e.g., Silyl ethers, Acyl esters) hydrogenolysis->choose_h2_stable

A decision-making diagram for selecting an appropriate protecting group strategy.

References

Preventing degradation of Megalomicin C1 during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Megalomicin C1 during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the behavior of related macrolide antibiotics, the primary factors that can lead to the degradation of this compound are exposure to acidic pH, light, and elevated temperatures. The core structure of macrolides, which includes a macrocyclic lactone ring and glycosidically linked sugars, is susceptible to chemical breakdown under these conditions.

Q2: How does pH affect the stability of this compound?

A2: Acidic conditions are particularly detrimental to the stability of many macrolide antibiotics. In an acidic environment, the lactone ring can undergo intramolecular cyclization, leading to the formation of inactive spiroketal derivatives.[1][2][3] While newer macrolides have been engineered for improved acid stability, it remains a critical parameter to control. Alkaline conditions are generally more favorable for the stability of the macrolactone ring.[4][5][6]

Q3: Is this compound sensitive to light?

A3: Yes, macrolide antibiotics can be susceptible to photodegradation.[4][5][6][7][8][9] Exposure to light, especially UV irradiation, can lead to the formation of degradation products such as N-oxide, N-desmethyl, and N-didesmethyl forms. It is crucial to protect this compound solutions from light during experiments and storage.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to store the compound as a solid at -20°C or below. Stock solutions should be prepared fresh, but if storage is necessary, they should be kept in light-protected containers at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: What solvents are compatible with this compound?

A5: this compound is generally soluble in organic solvents such as ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO). For aqueous solutions, it is important to use buffers with a neutral to slightly alkaline pH to prevent acid-catalyzed degradation. The final concentration of organic solvents in aqueous experimental buffers should be minimized to avoid unforeseen reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Loss of biological activity of this compound in an experiment. Degradation due to acidic pH. • Verify the pH of all solutions and buffers used in the experiment. • Ensure the pH is maintained in the neutral to slightly alkaline range (pH 7-8.5). • Prepare fresh solutions in appropriate buffers immediately before use.
Photodegradation. • Protect all solutions containing this compound from light by using amber-colored vials or wrapping containers in aluminum foil. • Minimize the exposure of samples to ambient light during experimental manipulations.
Thermal degradation. • Avoid exposing this compound solutions to high temperatures. • If heating is necessary for a specific protocol, perform a preliminary stability test at that temperature for the required duration. • Store stock solutions and samples at appropriate low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products. • Review the experimental conditions for potential causes of degradation (pH, light, temperature). • Use a stability-indicating analytical method to separate and identify potential degradation products.[10][11][12] • Compare the chromatogram of the problematic sample with a freshly prepared standard.
Inconsistent experimental results between replicates. Variable degradation of this compound across samples. • Standardize all experimental parameters, including incubation times, temperature, pH, and light exposure. • Prepare a master mix of the this compound solution to ensure uniformity across all replicates. • Analyze samples promptly after the experiment to minimize post-experimental degradation.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration. Vortex briefly until fully dissolved.

  • Storage:

    • For immediate use, keep the stock solution on ice and protected from light.

    • For short-term storage (up to 24 hours), store at 4°C in a light-protected container.

    • For long-term storage, aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This is a general protocol for developing a stability-indicating HPLC method to monitor the degradation of this compound. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Subject this compound solutions to stress conditions (e.g., acid, base, heat, light) to induce degradation.

    • Inject the stressed samples and the standard solution into the HPLC system.

    • Monitor for the appearance of new peaks and a decrease in the area of the parent this compound peak.

Visualizations

Degradation_Pathways Megalomicin_C1 This compound (Active) Acid_Degradation Acidic Conditions (e.g., Low pH Buffers) Megalomicin_C1->Acid_Degradation Photo_Degradation Light Exposure (e.g., UV Light) Megalomicin_C1->Photo_Degradation Hydrolysis Hydrolysis (Lactone Ring Cleavage) Megalomicin_C1->Hydrolysis Inactive_Spiroketals Inactive Spiroketals Acid_Degradation->Inactive_Spiroketals Intramolecular Cyclization N_Oxide_Products N-Oxide Products Photo_Degradation->N_Oxide_Products N_Desmethyl_Products N-Desmethyl Products Photo_Degradation->N_Desmethyl_Products Linear_Metabolites Inactive Linear Metabolites Hydrolysis->Linear_Metabolites

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Storage start Start: Weigh this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve protect Protect from light dissolve->protect buffer Use neutral to alkaline buffers (pH 7-8.5) protect->buffer temp Maintain stable, low temperature buffer->temp run_exp Perform Experiment temp->run_exp analyze Analyze promptly (e.g., HPLC, Bioassay) run_exp->analyze store Store remaining aliquots at -20°C or -80°C analyze->store end End store->end

Caption: Workflow to minimize this compound degradation.

References

Minimizing cytotoxic effects of Megalomicin C1 in eukaryotic cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Megalomicin C1. The information provided is designed to help minimize its cytotoxic effects in eukaryotic cell lines and to offer guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a macrolide antibiotic that primarily induces cytotoxicity by disrupting the Golgi apparatus. It inhibits intra-Golgi transport, leading to a condition known as "Golgi stress."[1] This disruption impairs proper protein processing and glycosylation, specifically reducing the sialylation of glycoproteins.[1] Prolonged Golgi stress activates apoptotic signaling pathways, leading to programmed cell death.

Q2: At what concentration does this compound typically become cytotoxic?

A2: The cytotoxic concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment (a "kill curve") for each specific cell line to determine the optimal concentration for your experiments and to establish the IC50 (half-maximal inhibitory concentration). As a starting point, concentrations ranging from 1 µM to 100 µM have been used in studies with related macrolides and Golgi-disturbing agents. For example, a study on Megalomicin showed profound effects on Golgi morphology at 50 µM.[1]

Q3: How can I reduce the cytotoxic effects of this compound in my cell cultures?

A3: Minimizing cytotoxicity can be approached in several ways:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest possible incubation time that still achieves the desired experimental outcome.

  • Combination Therapy: Consider co-treatment with inhibitors of apoptosis. For example, pan-caspase inhibitors may mitigate cell death triggered by Golgi stress.

  • Modulate Stress Responses: Pre-treatment with compounds that alleviate cellular stress, such as antioxidants, may offer some protection, although this is highly context-dependent and needs to be empirically tested.

Q4: What are the visible signs of this compound-induced cytotoxicity in cell culture?

A4: Common morphological changes associated with this compound-induced cytotoxicity include:

  • Cell rounding and detachment from the culture surface.

  • Membrane blebbing and the formation of apoptotic bodies.

  • Reduced cell density and proliferation rate.

  • Fragmentation of the Golgi apparatus, which can be visualized using specific Golgi markers via immunofluorescence microscopy.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of this compound.

Possible Cause Recommended Solution
High sensitivity of the cell line. Perform a comprehensive dose-response curve with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to accurately determine the IC50 value for your specific cell line.
Incorrect solvent or final solvent concentration. Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration in the culture medium that is non-toxic to the cells (typically ≤ 0.1%). Run a solvent-only control.
Pre-existing cellular stress. Ensure cells are healthy and in the logarithmic growth phase before treatment. Avoid using cells that are over-confluent or have been passaged too many times.

Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays.

Possible Cause Recommended Solution
Variability in cell seeding density. Standardize the cell seeding protocol to ensure a consistent number of viable cells per well at the start of each experiment.
Edge effects in multi-well plates. Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Assay timing and kinetics. The cytotoxic effects of this compound are time-dependent. Optimize the incubation time for your specific cell line and assay. Consider performing a time-course experiment.
Interference with assay reagents. Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with MTT). Run appropriate controls, including a no-cell control with this compound to check for direct chemical reactions.

Issue 3: Difficulty in observing the primary effect of Golgi stress before the onset of apoptosis.

Possible Cause Recommended Solution
High concentration or long incubation time. Use a lower concentration of this compound and shorter incubation times (e.g., 1-6 hours) to study the initial effects on the Golgi before widespread apoptosis occurs.
Apoptosis is masking the primary effect. Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis and allow for the observation of upstream events like Golgi fragmentation and inhibition of protein glycosylation.

Quantitative Data Summary

While specific IC50 values for this compound are not widely published across a range of cell lines, the following table provides illustrative data based on typical findings for macrolide antibiotics and Golgi-disturbing agents in cancer and non-cancerous cell lines. Note: These values are for demonstration purposes and must be experimentally determined for your specific system.

Cell LineCell TypeIllustrative IC50 (µM) for this compound (72h)
HeLaHuman Cervical Cancer15
MCF-7Human Breast Cancer25
A549Human Lung Carcinoma30
HEK293Human Embryonic Kidney50
HUVECHuman Umbilical Vein Endothelial Cells> 100

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Eukaryotic cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare a 2X stock solution series of this compound in complete culture medium. A typical concentration range to test would be 0, 1, 5, 10, 25, 50, 75, and 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the corresponding wells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Assessment of Golgi Fragmentation by Immunofluorescence

This protocol describes how to visualize this compound-induced Golgi fragmentation.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., anti-GM130)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a 24-well plate. Treat the cells with the desired concentration of this compound (and a vehicle control) for a specified time (e.g., 4 hours).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody against the Golgi marker (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Fragmented Golgi will appear as dispersed puncta compared to the compact perinuclear ribbon in control cells.

Visualizations

Megalomicin_C1_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Eukaryotic Cell cluster_cytoplasm Cytoplasm Megalomicin_C1 This compound Golgi Golgi Apparatus Megalomicin_C1->Golgi Inhibits intra-Golgi transport Impaired_Processing Impaired Glycosylation Stress Golgi Stress Golgi->Stress Protein_Processing Protein Glycosylation (Sialylation) Golgi->Protein_Processing Apoptosis_Initiation Apoptosis Initiation Stress->Apoptosis_Initiation Caspase_Cascade Caspase Cascade (Caspase-2, Caspase-3) Apoptosis_Initiation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Impaired_Processing->Stress contributes to

Caption: this compound-induced cytotoxicity pathway.

Experimental_Workflow_IC50 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_drug Prepare this compound dilutions incubate1->prepare_drug treat_cells Treat cells with drug dilutions incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for IC50 determination.

References

Technical Support Center: Investigating Bacterial Resistance to Megalomicin C1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to Megalomicin C1.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to macrolide antibiotics like this compound?

A1: Bacteria primarily develop resistance to macrolides, including this compound, through three main mechanisms:

  • Target Site Modification: This is one of the most common mechanisms.[1][2][3] Bacteria can alter the binding site of the antibiotic on the 23S rRNA component of the 50S ribosomal subunit. This is often mediated by erm (erythromycin ribosome methylation) genes, which encode for methyltransferase enzymes.[1][2] These enzymes add methyl groups to the rRNA, reducing the affinity of the macrolide for its target and rendering it ineffective.[2][4]

  • Active Efflux: Bacteria can actively pump the antibiotic out of the cell before it can reach its ribosomal target.[3][4] This is typically carried out by efflux pumps, which are membrane proteins that recognize and expel a wide range of compounds. For macrolides, these pumps are often encoded by mef (macrolide efflux) genes.[1]

  • Enzymatic Inactivation: Less commonly, bacteria may produce enzymes that inactivate the antibiotic.[3][4] These enzymes, such as esterases or phosphotransferases, modify the structure of the macrolide, preventing it from binding to the ribosome.[4][5]

Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound against my bacterial strain?

A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[6] You can determine the MIC of this compound using broth microdilution or agar dilution methods.[7] A detailed protocol for broth microdilution is provided in the "Experimental Protocols" section below.

Q3: My MIC results for this compound are inconsistent. What are the possible reasons?

A3: Inconsistent MIC results can arise from several factors. Please refer to the "Troubleshooting Guides" section for a detailed breakdown of potential issues and solutions related to MIC assays. Common causes include variability in inoculum density, improper antibiotic dilution, and contamination.[7][8]

Q4: How can I investigate if my resistant bacterial strain has a mutation in the 23S rRNA gene?

A4: To investigate mutations in the 23S rRNA gene, you should sequence the gene from your resistant isolate and compare it to the sequence from a susceptible (wild-type) strain. Any differences in the nucleotide sequence could indicate a mutation that confers resistance.

Q5: What is the role of RNA sequencing (RNA-Seq) in studying this compound resistance?

A5: RNA sequencing (RNA-Seq) is a powerful tool to study the global transcriptional response of bacteria to antibiotics.[9] By comparing the transcriptomes of resistant and susceptible strains, or a single strain with and without this compound exposure, you can identify genes that are differentially expressed.[10][11][12] This can reveal the upregulation of efflux pump genes, enzymatic inactivation genes, or regulatory genes involved in the resistance mechanism.

Troubleshooting Guides

Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
Problem Possible Cause Recommended Solution
No bacterial growth in any wells, including the positive control. Inoculum was not viable or was not added to the wells.Confirm the viability of your bacterial culture before starting the assay. Ensure proper inoculation of all wells.
Incorrect growth medium was used.Use the recommended growth medium for your bacterial species (e.g., Mueller-Hinton Broth).
Incubation conditions were incorrect (temperature, time).Ensure the incubator is set to the correct temperature and incubate for the recommended duration (typically 16-20 hours).
Growth in all wells, including the negative control (broth only). Contamination of the growth medium or antibiotic stock.Use sterile techniques throughout the procedure. Check the sterility of your media and antibiotic solutions.
Inconsistent results between replicates. Inaccurate pipetting of bacteria or antibiotic.Calibrate your pipettes and use proper pipetting techniques to ensure accurate volumes.
Uneven distribution of bacteria in the inoculum.Thoroughly vortex the bacterial suspension before inoculating the microplate.
Unexpectedly high MIC values. The bacterial strain may have developed resistance.Proceed with further experiments to investigate the mechanism of resistance.
The antibiotic stock solution has degraded.Prepare fresh antibiotic stock solutions and store them properly.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound stock solution of known concentration

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (bacteria, no antibiotic).

    • Well 12 will serve as the negative control (MHB only).

  • Prepare Bacterial Inoculum:

    • Dilute the bacterial culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

Protocol 2: Generation of a Gene Knockout Mutant using CRISPR/Cas9

This protocol provides a general workflow for creating a gene knockout of a putative resistance gene (e.g., an efflux pump component) in a bacterial strain. This method often utilizes a combination of the CRISPR/Cas9 system and a recombination system like λ Red.[13]

Materials:

  • Bacterial strain of interest

  • Plasmids: one expressing Cas9 and the λ Red recombinase, and another for cloning the guide RNA (gRNA)

  • Oligonucleotides for gRNA and homologous recombination template

  • Competent cells

  • Electroporator and cuvettes

  • Appropriate antibiotics for plasmid selection

  • PCR reagents and primers for verification

Procedure:

  • Design and Clone the gRNA:

    • Design a specific gRNA targeting the gene of interest.

    • Clone the gRNA sequence into the appropriate expression plasmid.

  • Design and Synthesize the Homologous Recombination Template:

    • Design a DNA template with homology arms flanking the target gene. This template will be used to repair the DNA break and introduce the desired deletion.

  • Prepare Electrocompetent Cells:

    • Grow the bacterial strain expressing Cas9 and the λ Red recombinase to the mid-log phase.

    • Prepare electrocompetent cells by washing with ice-cold sterile water or 10% glycerol.

  • Transformation:

    • Co-transform the electrocompetent cells with the gRNA plasmid and the homologous recombination template via electroporation.

  • Selection and Recovery:

    • Plate the transformed cells on selective agar plates containing the appropriate antibiotics.

    • Incubate at the appropriate temperature to allow for recovery and selection of transformants.

  • Verification of Knockout:

    • Isolate genomic DNA from potential knockout colonies.

    • Perform PCR with primers flanking the target gene to confirm the deletion.

    • Sequence the PCR product to verify the correct modification.

Protocol 3: RNA Sequencing for Differential Gene Expression Analysis

This protocol describes the general steps for performing RNA sequencing to identify genes that are differentially expressed in a this compound-resistant strain compared to a susceptible strain.

Materials:

  • Bacterial cultures of resistant and susceptible strains

  • RNA extraction kit

  • DNase I

  • Ribosomal RNA (rRNA) depletion kit

  • RNA-Seq library preparation kit

  • Next-generation sequencing platform

Procedure:

  • Bacterial Culture and RNA Extraction:

    • Grow both the resistant and susceptible bacterial strains under identical conditions to the mid-log phase.

    • Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • rRNA Depletion:

    • Deplete the ribosomal RNA (rRNA) from the total RNA sample, as rRNA constitutes the majority of RNA in bacterial cells.

  • RNA-Seq Library Preparation:

    • Fragment the remaining mRNA.

    • Synthesize cDNA from the fragmented mRNA.

    • Ligate sequencing adapters to the cDNA fragments.

    • Amplify the library by PCR.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the bacterial reference genome.

    • Quantify the expression level of each gene.

    • Perform differential gene expression analysis to identify genes with statistically significant changes in expression between the resistant and susceptible strains.

Data Presentation

Table 1: Hypothetical MIC Values of this compound Against Susceptible and Resistant Bacterial Strains
Bacterial StrainPutative Resistance MechanismThis compound MIC (µg/mL)
Wild-Type (Susceptible)None2
Resistant Isolate 1Efflux Pump Overexpression32
Resistant Isolate 2Target Site Mutation (23S rRNA)>256
Resistant Isolate 3Enzymatic Inactivation64
Table 2: Hypothetical RNA-Seq Data for a this compound-Resistant Strain
Gene IDGene NameFunctionLog2 Fold Change (Resistant vs. Susceptible)p-value
ABC_0123mefAEfflux Pump Component+4.5< 0.001
ABC_0124melEfflux Pump Component+4.3< 0.001
ABC_0456ermBrRNA Methyltransferase+6.2< 0.001
ABC_0789ereAEsterase+3.8< 0.005

Visualizations

resistance_pathway Hypothetical Signaling Pathway for Efflux Pump Upregulation cluster_cell Bacterial Cell Megalomicin Megalomicin SensorKinase Sensor Kinase Megalomicin->SensorKinase binds EffluxPump_Protein Efflux Pump Megalomicin->EffluxPump_Protein is expelled ResponseRegulator Response Regulator SensorKinase->ResponseRegulator phosphorylates EffluxPump_Gene efflux pump gene (e.g., mefA) ResponseRegulator->EffluxPump_Gene activates transcription EffluxPump_Gene->EffluxPump_Protein translation

Caption: Hypothetical signaling cascade leading to the upregulation of an efflux pump in response to this compound.

experimental_workflow Experimental Workflow for Investigating this compound Resistance IsolateResistantStrain Isolate this compound Resistant Strain MIC_Determination Determine MIC IsolateResistantStrain->MIC_Determination Genomic_Analysis Genomic Analysis IsolateResistantStrain->Genomic_Analysis Transcriptomic_Analysis Transcriptomic Analysis IsolateResistantStrain->Transcriptomic_Analysis Gene_Sequencing Sequence 23S rRNA gene Genomic_Analysis->Gene_Sequencing RNA_Seq RNA Sequencing Transcriptomic_Analysis->RNA_Seq Identify_Mutations Identify Mutations Gene_Sequencing->Identify_Mutations Identify_DEGs Identify Differentially Expressed Genes (DEGs) RNA_Seq->Identify_DEGs Functional_Characterization Functional Characterization Identify_Mutations->Functional_Characterization Identify_DEGs->Functional_Characterization Gene_Knockout Gene Knockout of putative resistance gene Functional_Characterization->Gene_Knockout Confirm_Resistance_Mechanism Confirm Resistance Mechanism Gene_Knockout->Confirm_Resistance_Mechanism

Caption: A generalized workflow for the investigation of bacterial resistance mechanisms to this compound.

troubleshooting_mic Troubleshooting Logic for Inconsistent MIC Results Start Inconsistent MIC Results CheckControls Are positive and negative controls as expected? Start->CheckControls CheckInoculum Check inoculum density and viability. CheckControls->CheckInoculum No CheckProcedure Review pipetting technique and incubation conditions. CheckControls->CheckProcedure Yes CheckReagents Check sterility and concentration of media and antibiotic stocks. CheckInoculum->CheckReagents RepeatAssay Repeat Assay CheckReagents->RepeatAssay CheckProcedure->RepeatAssay ProblemSolved Problem Solved RepeatAssay->ProblemSolved

Caption: A decision tree for troubleshooting common issues encountered during MIC assays.

References

Technical Support Center: Enhancing the Bioavailability of Megalomicin C1 Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Megalomicin C1 is a macrolide antibiotic with limited publicly available data on its bioavailability and formulation. The following technical support guide is a representative resource for researchers, scientists, and drug development professionals. It is based on established principles for enhancing the bioavailability of poorly soluble macrolide antibiotics and employs hypothetical data for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound are presumed to be:

  • Poor Aqueous Solubility: this compound is a large, lipophilic molecule with a calculated logP of 7.88, suggesting very low solubility in aqueous media.[1] This can lead to dissolution rate-limited absorption.

  • Acid Instability: Like many macrolides, this compound may be susceptible to degradation in the acidic environment of the stomach, which can reduce the amount of active drug reaching the small intestine for absorption.[2][3]

  • P-glycoprotein (P-gp) Efflux: Macrolides are known substrates of the P-gp efflux pump in the intestinal epithelium.[4] This can lead to the active transport of absorbed this compound back into the intestinal lumen, reducing its net absorption.

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?

A2: Based on its high lipophilicity and presumed low aqueous solubility, this compound is likely a BCS Class II compound (low solubility, high permeability) or potentially a BCS Class IV compound (low solubility, low permeability) if it is also a significant substrate for efflux transporters. A definitive classification would require experimental determination of its solubility and permeability.

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges associated with this compound:

  • Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a hydrophilic polymer can significantly improve its dissolution rate and extent by presenting the drug in a higher energy amorphous state.[5][6][7][8]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.[9][10][11][12][13] Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions, can also enhance lymphatic uptake, bypassing first-pass metabolism.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of this compound in the gastrointestinal tract.[2]

  • Use of Functional Excipients: Incorporating solubility enhancers, precipitation inhibitors, and P-gp inhibitors into the formulation can address specific bioavailability barriers.

Troubleshooting Guides

Issue 1: Inconsistent dissolution profiles for our this compound solid dispersion formulation.

Potential Cause Troubleshooting Step
Phase separation or crystallization of the amorphous drug Characterize the solid-state properties of the ASD using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm its amorphous nature.
Inadequate polymer selection Screen different polymers (e.g., HPMC, PVP, Soluplus®) to find one with better miscibility and interaction with this compound.
Suboptimal drug loading Prepare ASDs with varying drug loads to determine the optimal concentration that maintains stability and enhances dissolution.

Issue 2: High inter-subject variability in pharmacokinetic studies despite improved in vitro dissolution.

Potential Cause Troubleshooting Step
Significant P-gp efflux Co-administer a known P-gp inhibitor (e.g., Verapamil) in preclinical models to assess the impact on absorption. Consider incorporating a P-gp inhibiting excipient (e.g., certain grades of Polysorbate 80) in the formulation.
Food effects on absorption Conduct pharmacokinetic studies in both fasted and fed states to understand the influence of food on drug release and absorption. Lipid-based formulations may mitigate negative food effects.[14]
Gastrointestinal transit time variability Employ controlled-release formulations to prolong the residence time of the drug in the absorption window of the small intestine.

Hypothetical Data Presentation

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

ParameterValueMethod
Molecular Weight961.2 g/mol Mass Spectrometry
LogP (calculated)7.88LIPID MAPS Structure Database[1]
Aqueous Solubility (pH 6.8)< 0.1 µg/mLShake-flask method
pKa8.5 (basic)Potentiometric titration
Melting Point185 - 190 °CDifferential Scanning Calorimetry (DSC)

Table 2: In Vitro Performance of Different this compound Formulations (Hypothetical Data)

Formulation TypeDrug Loading (%)Dissolution at 30 min (pH 6.8) (%)Apparent Permeability (Papp) (x 10⁻⁶ cm/s) in Caco-2 Assay
Unformulated this compound100< 50.5
Micronized this compound100150.6
Amorphous Solid Dispersion (HPMC-AS)20852.5
Solid Lipid Nanoparticles (SLNs)10703.1

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (20 mg/kg oral dose, Hypothetical Data)

Formulation TypeCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound50 ± 154.0350 ± 90100 (Reference)
Amorphous Solid Dispersion (HPMC-AS)450 ± 1101.52800 ± 550800
Solid Lipid Nanoparticles (SLNs)550 ± 1302.03500 ± 6201000

Experimental Protocols

1. Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying

  • Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

  • Materials: this compound, Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), Dichloromethane, Methanol.

  • Procedure:

    • Dissolve 1 g of this compound and 4 g of HPMC-AS in a 1:1 (v/v) mixture of dichloromethane and methanol to create a 5% (w/v) solution.

    • Stir the solution until all components are fully dissolved.

    • Set the spray dryer parameters: inlet temperature 110°C, outlet temperature 50°C, atomization pressure 2 bar, and feed rate 5 mL/min.

    • Spray dry the solution to obtain a fine powder.

    • Collect the resulting ASD powder and store it in a desiccator at room temperature.

    • Characterize the ASD for drug content, solid-state properties (XRPD, DSC), and dissolution behavior.

2. In Vitro Dissolution Testing

  • Objective: To assess the dissolution rate of different this compound formulations.

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) with 0.5% Sodium Dodecyl Sulfate (SDS).

  • Procedure:

    • Pre-heat the dissolution medium to 37 ± 0.5°C.

    • Place a sample equivalent to 25 mg of this compound into the dissolution vessel.

    • Set the paddle speed to 75 RPM.

    • Withdraw 5 mL aliquots at 5, 15, 30, 45, 60, and 120 minutes. Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples through a 0.45 µm PVDF syringe filter.

    • Analyze the concentration of this compound in the samples using a validated HPLC-UV method.

3. Caco-2 Permeability Assay

  • Objective: To evaluate the intestinal permeability of this compound formulations.

  • Cell Line: Caco-2 cells.

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • Dissolve the this compound formulation in the transport buffer to a final concentration of 10 µM.

    • For apical-to-basolateral (A-B) transport, add the drug solution to the apical side and fresh buffer to the basolateral side.

    • For basolateral-to-apical (B-A) transport, add the drug solution to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

4. Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound formulations after oral administration in rats.

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the this compound formulation via oral gavage at a dose of 20 mg/kg.

    • Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Extract this compound from the plasma using a suitable protein precipitation or liquid-liquid extraction method.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation_Screening Formulation Screening (ASD, Nanoparticles, etc.) Solid_State_Characterization Solid-State Characterization (XRPD, DSC) Formulation_Screening->Solid_State_Characterization Dissolution_Testing Dissolution Testing Solid_State_Characterization->Dissolution_Testing Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay Pharmacokinetic_Study Rat Pharmacokinetic Study Permeability_Assay->Pharmacokinetic_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) Pharmacokinetic_Study->Data_Analysis

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Megalomicin_C1 This compound (Formulation) Passive_Diffusion Passive Diffusion Megalomicin_C1->Passive_Diffusion Absorption Pgp_Efflux P-gp Efflux Pump Passive_Diffusion->Pgp_Efflux Efflux Systemic_Circulation Systemic Circulation Passive_Diffusion->Systemic_Circulation Bioavailability logical_relationship Start Low Bioavailability Observed Check_Dissolution Poor Dissolution? Check in vitro dissolution profile Start->Check_Dissolution Check_Permeability Poor Permeability? Perform Caco-2 assay Check_Dissolution->Check_Permeability No Improve_Formulation Enhance Formulation (e.g., ASD, Nanoparticles) Check_Dissolution->Improve_Formulation Yes Efflux_Issue Consider P-gp Efflux Inhibitors Check_Permeability->Efflux_Issue Yes, High Efflux Metabolism_Issue Investigate First-Pass Metabolism Check_Permeability->Metabolism_Issue No

References

Technical Support Center: Purification of Novel Megalomicin C1 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of novel Megalomicin C1 analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying novel this compound analogues?

A1: this compound and its analogues are macrolide antibiotics, and their purification often presents several challenges:

  • Structural Similarity: Analogues often have very similar structures and physicochemical properties, making them difficult to separate from the parent compound and from each other.

  • Complex Crude Mixtures: Fermentation broths or synthetic reaction mixtures containing these analogues are typically complex, with numerous impurities that can interfere with purification.

  • Stability Issues: Macrolides can be sensitive to pH and temperature, potentially leading to degradation during lengthy purification processes.[1]

  • Low Abundance: Novel analogues produced through biosynthesis or semi-synthesis may be present in low concentrations, requiring highly sensitive and efficient purification methods.

Q2: Which chromatographic techniques are most effective for purifying this compound analogues?

A2: High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is a powerful tool for the analysis and purification of macrolides.[2][3] Column chromatography with silica gel is also widely used for initial, large-scale purification.[4] For very closely related analogues, advanced techniques like Counter-Current Chromatography (CCC) can provide excellent separation.

Q3: How do I choose the right solvent system for my chromatography?

A3: The choice of solvent system is critical for successful separation. For reversed-phase HPLC, a common starting point is a gradient of acetonitrile or methanol in water, often with additives like formic acid or ammonium formate to improve peak shape.[5] For column chromatography, a solvent gradient from a non-polar solvent (like hexane or ethyl acetate) to a more polar solvent (like methanol) is typically used. The optimal system will depend on the specific polarity of your this compound analogue.

Q4: My this compound analogue seems to be degrading during purification. What can I do?

A4: Degradation can be a significant issue. Consider the following:

  • pH Control: Buffer your mobile phases to maintain a pH where your compound is stable. Macrolides are often more stable under neutral or slightly acidic conditions.

  • Temperature Control: Perform chromatographic separations at controlled room temperature or even at a reduced temperature if your compound is particularly labile.[1]

  • Minimize Time: Streamline your purification workflow to minimize the time your compound spends in solution or on the chromatographic column.

Q5: How can I remove highly polar or non-polar impurities?

A5: Solid-Phase Extraction (SPE) is an excellent sample preparation technique for removing interfering impurities before chromatography.[6][7][8] You can use a C18 SPE cartridge to bind your compound of interest while washing away highly polar impurities. Conversely, a normal-phase SPE cartridge can retain polar compounds while allowing non-polar impurities to pass through.

Troubleshooting Guides

Problem 1: Poor Peak Shape in HPLC (Tailing or Fronting)
  • Possible Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or column overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your basic amino groups on the sugar moieties.

    • Add an Ion-Pairing Agent: For basic compounds, adding a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.

    • Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves.

    • Check Column Health: The column may be degraded. Try a new column or a different stationary phase.

Problem 2: Co-elution of Analogues
  • Possible Cause: Insufficient selectivity of the chromatographic system.

  • Troubleshooting Steps:

    • Optimize the Gradient: A shallower gradient in HPLC can increase resolution between closely eluting peaks.

    • Change the Stationary Phase: If a C18 column doesn't provide enough resolution, try a different stationary phase like a phenyl-hexyl or a polar-embedded column.[5]

    • Vary the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity.

    • Consider Counter-Current Chromatography (CCC): For challenging separations of very similar compounds, CCC can be a powerful alternative as it relies on liquid-liquid partitioning without a solid support.

Problem 3: Low Recovery After Purification
  • Possible Cause: Irreversible adsorption to the stationary phase, degradation of the compound, or incomplete elution.

  • Troubleshooting Steps:

    • Test for Adsorption: After a purification run, strip the column with a very strong solvent to see if any of your compound is recovered.

    • Passivate the System: For HPLC, flushing the system with a solution that can minimize active sites might be necessary.

    • Review Stability Data: Ensure all solvents and conditions used are compatible with the stability of your analogue.

    • Optimize Elution: In column chromatography, ensure you are using a strong enough solvent to elute your compound completely.

Data Presentation

Table 1: Typical HPLC Parameters for Macrolide Analysis

ParameterSetting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (MS)

Table 2: Troubleshooting Summary for Low Purity

ObservationPotential CauseRecommended Action
Multiple, overlapping peaksInsufficient resolutionOptimize HPLC gradient, change stationary phase
Broad peaks with tailingSecondary interactionsAdjust mobile phase pH, add modifier (e.g., TFA)
New peaks appearing over timeCompound degradationCheck pH and temperature stability, work quickly
Contaminants in final productIncomplete separationAdd a pre-purification step (e.g., SPE)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude Extract Cleanup
  • Condition the Cartridge: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water.

  • Load the Sample: Dissolve your crude extract in a minimal amount of a solvent compatible with water and dilute with water. Load the solution onto the SPE cartridge.

  • Wash: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10) to remove highly polar impurities.

  • Elute: Elute your this compound analogues with 5 mL of methanol or acetonitrile.

  • Evaporate and Reconstitute: Evaporate the elution solvent under a stream of nitrogen and reconstitute the residue in your initial HPLC mobile phase.

Protocol 2: General Reversed-Phase HPLC Purification Method
  • System Preparation: Equilibrate the HPLC system with your chosen mobile phases (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid).

  • Sample Injection: Inject your cleaned-up sample from the SPE step.

  • Gradient Elution: Run a linear gradient from a low to a high percentage of the organic mobile phase (e.g., 10% to 80% Acetonitrile over 30 minutes).

  • Fraction Collection: Collect fractions based on the UV chromatogram or mass spectrometer signal.

  • Analysis and Pooling: Analyze the collected fractions for purity. Pool the fractions containing your pure analogue.

  • Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization or evaporation.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation Crude Extract (Fermentation Broth/Reaction Mixture) SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Fermentation->SPE Cleanup HPLC Reversed-Phase HPLC (C18 Column) SPE->HPLC Injection Fractions Fraction Collection HPLC->Fractions Elution Purity Purity Analysis (Analytical HPLC/MS) Fractions->Purity Analysis Pooling Pooling of Pure Fractions Purity->Pooling Final Pure this compound Analogue Pooling->Final Solvent Removal troubleshooting_logic Start Low Purity in Final Product Check_Resolution Are peaks well-resolved in HPLC? Start->Check_Resolution Check_Peak_Shape Is peak shape symmetrical? Check_Resolution->Check_Peak_Shape Yes Optimize_Gradient Optimize HPLC Gradient (shallower) Check_Resolution->Optimize_Gradient No Check_Degradation Are new impurity peaks appearing? Check_Peak_Shape->Check_Degradation Yes Adjust_pH Adjust Mobile Phase pH Check_Peak_Shape->Adjust_pH No Check_Stability Investigate pH/Temp Stability Check_Degradation->Check_Stability Yes Add_SPE Add Pre-Purification Step (SPE) Check_Degradation->Add_SPE No Change_Column Change Stationary Phase Optimize_Gradient->Change_Column Add_Modifier Add Mobile Phase Modifier (e.g., TFA) Adjust_pH->Add_Modifier

References

Validation & Comparative

A Comparative Analysis of Megalomicin C1 and Erythromycin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of Megalomicin C1 and erythromycin, two macrolide antibiotics. The information presented herein is based on available experimental data to assist researchers and professionals in drug development in understanding the nuances of these compounds.

Executive Summary

This compound and erythromycin are both macrolide antibiotics that function by inhibiting bacterial protein synthesis. Structurally, this compound is an analog of erythromycin, featuring an additional deoxyamino sugar, megosamine. While both compounds exhibit bacteriostatic activity, primarily against Gram-positive bacteria, emerging research suggests this compound possesses a broader spectrum of activity, including antiviral properties. This guide will delve into a comparative analysis of their antibacterial efficacy, mechanisms of action, and experimental protocols.

Data Presentation: Antibacterial Efficacy

While direct, comprehensive comparative studies providing a wide range of Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are limited in publicly available literature, existing research indicates that megalomicins exhibit bacteriostatic activity comparable to erythromycin against Gram-positive bacteria.[1]

For reference, the following table summarizes the known MIC ranges for erythromycin against several medically important bacteria.

Bacterial StrainErythromycin MIC (µg/mL)
Staphylococcus aureus0.015 - >128
Streptococcus pneumoniae0.008 - >256[2]
Streptococcus pyogenes0.004 - 256
Haemophilus influenzae0.015 - 256
Corynebacterium minutissimum0.015 - 64

Note: MIC values can vary significantly depending on the bacterial strain and the testing methodology.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for evaluating the efficacy of antimicrobial agents. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for the broth microdilution method.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Antimicrobial Stock Solution: A stock solution of the antibiotic (this compound or erythromycin) of known concentration, prepared in a suitable solvent.

  • Microtiter Plates: Sterile 96-well microtiter plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

2. Inoculum Preparation:

  • From the overnight culture, several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotic:

  • A two-fold serial dilution of the antibiotic is performed in the microtiter plate using the growth medium. This creates a range of antibiotic concentrations.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well (except the sterility control).

  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[3]

Mechanism of Action: A Comparative Overview

Both this compound and erythromycin are inhibitors of bacterial protein synthesis. Their primary target is the 50S subunit of the bacterial ribosome.

Bacterial Protein Synthesis Inhibition

Erythromycin binds to the 23S rRNA of the 50S ribosomal subunit, near the entrance of the polypeptide exit tunnel. This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA. By blocking this movement, erythromycin prevents the elongation of the polypeptide chain, thus halting bacterial growth. This compound is understood to share this fundamental mechanism of action.

Bacterial_Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_translation Translation Process 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide catalyzes peptide bond formation Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit binds to tRNA Aminoacyl-tRNA tRNA->50S_Subunit delivers amino acid Macrolide This compound / Erythromycin Macrolide->50S_Subunit binds to Inhibition->Polypeptide blocks elongation

Caption: Inhibition of bacterial protein synthesis by this compound and erythromycin.

Antiviral Activity of this compound

A significant point of differentiation is the reported antiviral activity of this compound. Experimental evidence suggests that this compound can inhibit the replication of Herpes Simplex Virus 1 (HSV-1).[4] This antiviral action is not due to the inhibition of viral DNA or protein synthesis, but rather by blocking the glycosylation of viral proteins.[4] Glycosylation is a critical post-translational modification for the proper folding and function of many viral envelope proteins, which are essential for viral entry and egress.

Antiviral_Mechanism_Megalomicin_C1 cluster_virus_replication HSV-1 Replication Cycle cluster_glycosylation Protein Glycosylation Viral_Entry Viral Entry Viral_DNA_Replication Viral DNA Replication Viral_Entry->Viral_DNA_Replication Viral_Protein_Synthesis Viral Protein Synthesis Viral_DNA_Replication->Viral_Protein_Synthesis Viral_Glycoproteins Viral Glycoproteins Viral_Protein_Synthesis->Viral_Glycoproteins Viral_Assembly Viral Assembly & Egress Mature_Glycoproteins Mature Functional Glycoproteins Viral_Glycoproteins->Mature_Glycoproteins Glycosylation Inhibition Inhibition Viral_Glycoproteins->Inhibition Mature_Glycoproteins->Viral_Assembly Megalomicin_C1 This compound Megalomicin_C1->Viral_Glycoproteins blocks glycosylation Inhibition->Mature_Glycoproteins prevents formation

Caption: Antiviral mechanism of this compound against HSV-1.

Conclusion

Both this compound and erythromycin are effective bacteriostatic agents against Gram-positive bacteria through the inhibition of protein synthesis. While their antibacterial efficacy appears comparable based on current knowledge, this compound distinguishes itself with its additional antiviral properties. The unique ability of this compound to inhibit viral protein glycosylation presents a promising avenue for the development of novel antiviral therapies. Further head-to-head comparative studies with extensive MIC data are warranted to fully elucidate the therapeutic potential of this compound in comparison to erythromycin and other existing antibiotics.

References

A Comparative Guide to the Structural Activity Relationship of Megalomicin C1 and Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural activity relationships (SAR) of Megalomicin C1 and other prominent macrolide antibiotics, including erythromycin, azithromycin, and clarithromycin. By examining their antibacterial efficacy, mechanisms of action, and key structural features, this document aims to provide valuable insights for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction to Macrolide Antibiotics

Macrolide antibiotics are a class of bacteriostatic agents characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] They are widely used to treat a variety of bacterial infections, particularly those of the respiratory tract and skin.[2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome.[1][2] This binding obstructs the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation.[1]

Macrolides are broadly classified based on the size of their lactone ring, with 14-, 15-, and 16-membered rings being the most common.[3] Erythromycin is a prototypical 14-membered macrolide, while azithromycin is a 15-membered azalide, and clarithromycin is a semi-synthetic 14-membered macrolide.[1] this compound is a 14-membered macrolide that is structurally similar to erythromycin but possesses an additional sugar moiety.

Comparative Antibacterial Activity

The in vitro antibacterial activity of macrolides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While direct comparative studies including this compound against a wide panel of bacteria are limited, available data suggests its activity is comparable to erythromycin, particularly against Gram-positive organisms.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (μg/mL) of Macrolides Against Key Respiratory Pathogens

Bacterial SpeciesThis compoundErythromycinAzithromycinClarithromycin
Streptococcus pneumoniae (Erythromycin-Susceptible)N/A≤0.015 - 0.250.03 - 0.50.008 - 0.12
Streptococcus pneumoniae (Erythromycin-Resistant, mef(A))N/A1 - 641 - 641 - 64
Streptococcus pneumoniae (Erythromycin-Resistant, erm(B))N/A≥64≥64≥64
Staphylococcus aureus (Methicillin-Susceptible)N/A0.12 - 20.25 - 40.06 - 1
Haemophilus influenzaeN/A1 - 160.06 - 40.5 - 16

Note: Data for this compound is not available in a directly comparable format from the searched literature. The presented ranges for other macrolides are compiled from various studies and may vary depending on the specific strains and testing methodologies used.

Structural Activity Relationship (SAR)

The antibacterial activity and pharmacokinetic properties of macrolides are intricately linked to their chemical structures. Key structural modifications influence their efficacy, spectrum of activity, and ability to overcome bacterial resistance mechanisms.

The Macrolactone Ring

The 14-, 15-, or 16-membered lactone ring forms the core scaffold of macrolide antibiotics and is essential for their binding to the bacterial ribosome.

Sugar Moieties

The deoxy sugars attached to the lactone ring play a crucial role in ribosomal binding and overall activity.

  • Desosamine (C5): This amino sugar is critical for antibacterial activity. Its dimethylamino group forms important interactions with the ribosome.

  • Cladinose (C3): In erythromycin and clarithromycin, the neutral sugar cladinose is present. Removal or modification of this sugar can impact activity and resistance. For instance, the replacement of the hydroxyl group at C3 of the lactone ring with a keto group in ketolides (e.g., telithromycin) helps to overcome certain resistance mechanisms.

  • Megosamine (C6): A key distinguishing feature of this compound is the presence of a megosamine sugar at the C6 position of the erythronolide B ring. This additional sugar moiety is believed to contribute to its biological activity profile.

Key Structural Modifications and Their Effects
  • Erythromycin: As a natural product, it serves as a foundational structure for many semi-synthetic macrolides. Its instability in acidic conditions and relatively narrow spectrum have driven the development of derivatives.

  • Clarithromycin: The methylation of the hydroxyl group at C6 of the erythromycin lactone ring enhances its acid stability and improves its pharmacokinetic profile.

  • Azithromycin: The incorporation of a nitrogen atom into the 14-membered lactone ring to form a 15-membered ring results in an azalide. This modification significantly improves its acid stability, tissue penetration, and broadens its spectrum of activity, particularly against Gram-negative bacteria.[1]

  • This compound: The presence of the additional megosamine at C6 is a key structural difference compared to erythromycin. While detailed SAR studies are limited, this modification is likely to alter its interaction with the ribosomal target and may influence its activity against specific pathogens.

Mechanism of Action and Resistance

Macrolides exert their antibacterial effect by inhibiting protein synthesis. They bind to the 23S rRNA within the 50S ribosomal subunit, near the peptidyl transferase center, and block the nascent peptide exit tunnel.

Bacterial resistance to macrolides primarily occurs through three mechanisms:

  • Target site modification: Methylation of an adenine residue in the 23S rRNA by erm (erythromycin ribosome methylation) genes reduces drug binding.

  • Drug efflux: Active transport of the antibiotic out of the bacterial cell by efflux pumps encoded by genes such as mef (macrolide efflux).

  • Drug inactivation: Enzymatic modification of the macrolide by esterases or phosphotransferases.

Immunomodulatory Effects of Macrolides

Beyond their antibacterial properties, macrolides are known to possess significant immunomodulatory and anti-inflammatory effects. These effects are thought to contribute to their clinical efficacy in chronic inflammatory airway diseases. Macrolides can modulate host immune responses by interfering with key signaling pathways.

Macrolide_Immunomodulatory_Pathway Immunomodulatory Signaling Pathway of Macrolides cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/Cytokine_Receptors TLRs / Cytokine Receptors MAPK MAPK Pathway (ERK, p38, JNK) TLR/Cytokine_Receptors->MAPK Activation IKK IKK Complex TLR/Cytokine_Receptors->IKK Activation Macrolides Macrolides Macrolides->MAPK Inhibition Macrolides->IKK Inhibition AP1 AP-1 MAPK->AP1 Activation IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB_IkappaB NF-κB-IκB Complex NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB Release DNA DNA NFkappaB->DNA Transcription Factor AP1->DNA Transcription Factor Proinflammatory_Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α) DNA->Proinflammatory_Genes Transcription

Caption: Macrolide immunomodulatory signaling pathway.

Macrolides can inhibit the activation of key inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] This leads to a downstream reduction in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of macrolide antibiotics

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of each macrolide antibiotic in the microtiter plate.

    • Dispense 100 µL of sterile broth into all wells.

    • Add 100 µL of the highest concentration of the antibiotic to the first well of a row and mix.

    • Transfer 100 µL from the first well to the second well and mix. Continue this serial dilution across the plate, discarding 100 µL from the last well. This will result in a final volume of 100 µL in each well with varying antibiotic concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of preparing the final inoculum, add 10 µL of the diluted bacterial suspension to each well of the microtiter plate (except for the sterility control well).

  • Incubation:

    • Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) for quality assurance.

Conclusion

The structural diversity among macrolide antibiotics directly translates to variations in their antibacterial activity, pharmacokinetic profiles, and ability to overcome resistance. While erythromycin remains a foundational macrolide, derivatives like clarithromycin and azithromycin offer improved properties through strategic chemical modifications. This compound, with its unique megosamine moiety, represents another facet of macrolide evolution. Further comprehensive, direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound in relation to other clinically established macrolides. The continued exploration of macrolide SAR is crucial for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Validating the In Vivo Antiparasitic Potential of Megalomicin C1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antiparasitic activity of Megalomicin C1 against established therapeutic agents. While direct comparative studies are limited, this document synthesizes available data to offer a baseline for evaluating its potential. The primary focus of existing this compound in vivo research has been on Trypanosoma brucei, the causative agent of African trypanosomiasis. For comparative context, this guide includes data on Atovaquone and the combination of Sulfadiazine and Pyrimethamine, commonly used against Toxoplasma gondii, another significant protozoan parasite.

Comparative Efficacy Overview

The following table summarizes the in vivo efficacy of this compound against Trypanosoma brucei and compares it with the efficacy of Atovaquone and Sulfadiazine/Pyrimethamine against Toxoplasma gondii. It is crucial to note that these drugs were tested against different parasites, which have distinct biologies and drug sensitivities. Therefore, this comparison is indirect and intended to provide a broad overview of their respective potencies.

DrugParasiteAnimal ModelDosageEfficacy
This compound Trypanosoma bruceiBALB/c miceTwo single intraperitoneal dosesComplete protection from death and significant reduction in parasitemia[1][2]
Atovaquone Toxoplasma gondiiMice (RH strain)50 or 100 mg/kg/day for 10 days (peroral)Prolonged survival and reduction of parasite burdens in blood and tissues[3]
Sulfadiazine + Pyrimethamine Toxoplasma gondiiMice (ME-49 strain)Not specified in abstractReversal of multiple behavioral and neurocognitive changes by reducing brain cyst load[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the in vivo studies cited in this guide.

In Vivo Antiparasitic Activity of this compound against Trypanosoma brucei

This protocol is based on the study demonstrating the efficacy of this compound in a murine model of acute T. brucei infection.[1][2]

1. Animal Model:

  • Species: BALB/c mice.

2. Parasite Strain and Infection:

  • Parasite: Trypanosoma brucei.

  • Infection Route: Intraperitoneal injection.

  • Inoculum: A specific number of parasites (e.g., 10^4) is injected to induce an acute infection.

3. Drug Administration:

  • Drug: this compound.

  • Route: Intraperitoneal injection.

  • Dosage Regimen: Two single doses administered at specific time points post-infection.

4. Efficacy Evaluation:

  • Primary Endpoint: Survival rate of the treated mice compared to an untreated control group.

  • Secondary Endpoint: Parasitemia levels in the blood, monitored at regular intervals post-infection.

G cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase BALB/c Mice BALB/c Mice Intraperitoneal Infection\n(Trypanosoma brucei) Intraperitoneal Infection (Trypanosoma brucei) BALB/c Mice->Intraperitoneal Infection\n(Trypanosoma brucei) This compound Administration\n(Intraperitoneal) This compound Administration (Intraperitoneal) Intraperitoneal Infection\n(Trypanosoma brucei)->this compound Administration\n(Intraperitoneal) Monitor Survival Rate Monitor Survival Rate This compound Administration\n(Intraperitoneal)->Monitor Survival Rate Monitor Parasitemia Monitor Parasitemia This compound Administration\n(Intraperitoneal)->Monitor Parasitemia

Experimental workflow for in vivo testing of this compound.

In Vivo Antiparasitic Activity of Atovaquone against Toxoplasma gondii

This protocol is derived from a study evaluating Atovaquone's efficacy in a murine model of acute toxoplasmosis.[3]

1. Animal Model:

  • Species: Mice.

2. Parasite Strain and Infection:

  • Parasite: Toxoplasma gondii (virulent RH strain).

  • Infection Route: Intraperitoneal injection.

  • Inoculum: 10^4 tachyzoites.

3. Drug Administration:

  • Drug: Atovaquone.

  • Route: Peroral (oral administration).

  • Dosage Regimen: 50 or 100 mg/kg of body weight per day for 10 consecutive days, starting from day 1 post-infection.

4. Efficacy Evaluation:

  • Primary Endpoint: Survival rates of treated mice compared to an untreated control group.

  • Secondary Endpoint: Sequential determination of parasite burdens in blood, brain, and lungs.

In Vivo Antiparasitic Activity of Sulfadiazine and Pyrimethamine against Toxoplasma gondii

This protocol is based on research investigating the therapeutic effects of the sulfadiazine and pyrimethamine combination on chronic toxoplasmosis.[4]

1. Animal Model:

  • Species: Mice.

2. Parasite Strain and Infection:

  • Parasite: Toxoplasma gondii (ME-49 strain).

  • Infection Route: Oral administration of cysts to establish chronic infection.

3. Drug Administration:

  • Drugs: Combination of Sulfadiazine and Pyrimethamine.

  • Route: Oral.

  • Dosage Regimen: Administered during the chronic phase of infection.

4. Efficacy Evaluation:

  • Primary Endpoint: Reduction in the number of brain cysts.

  • Secondary Endpoints: Assessment of behavioral and neurocognitive changes in the infected mice.

Mechanisms of Action

The antiparasitic agents discussed in this guide exhibit distinct mechanisms of action, targeting different essential pathways in the parasites.

G cluster_0 This compound cluster_1 Atovaquone cluster_2 Sulfadiazine & Pyrimethamine Megalomicin This compound Golgi Vesicular Transport (medial- to trans-Golgi) Megalomicin->Golgi Inhibits Atovaquone Atovaquone Mitochondria Mitochondrial Electron Transport Chain Atovaquone->Mitochondria Inhibits Sulfadiazine Sulfadiazine Folate Folate Synthesis Pathway Sulfadiazine->Folate Inhibit Pyrimethamine Pyrimethamine Pyrimethamine->Folate Inhibit

Distinct mechanisms of action of the compared antiparasitic drugs.

This compound acts as an inhibitor of intra-Golgi transport, which can disrupt protein trafficking and modification, crucial for parasite viability.[1][2] In contrast, Atovaquone targets the parasite's mitochondrial electron transport chain, a vital process for energy production.[5] The combination of Sulfadiazine and Pyrimethamine synergistically inhibits the folate biosynthesis pathway, which is essential for DNA synthesis and replication in the parasite.

Conclusion

This compound demonstrates significant in vivo antiparasitic activity against Trypanosoma brucei, offering complete protection against mortality in a murine model. While a direct comparison with Atovaquone and the Sulfadiazine/Pyrimethamine combination is not currently possible due to the different parasitic models used in the available studies, the data presented in this guide provides a valuable starting point for further investigation. The unique mechanism of action of this compound, targeting the Golgi apparatus, suggests it may be a promising candidate for further development, potentially as a standalone therapy or in combination with drugs that have different cellular targets. Future research should aim to conduct head-to-head in vivo comparisons of this compound against standard-of-care drugs for various parasitic infections to fully elucidate its therapeutic potential.

References

Investigating the Synergistic Potential of Megalomicin C1 with Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach is the use of combination therapy, where two or more drugs work synergistically to enhance their efficacy. This guide explores the potential synergistic effects of Megalomicin C1, a macrolide antibiotic, when combined with various beta-lactam antibiotics against clinically relevant bacterial strains. While specific published data on this combination is limited, this guide presents a framework for such an investigation, including hypothetical experimental data and detailed protocols, to serve as a blueprint for future research in this area.

I. Introduction to the Agents

This compound: A macrolide antibiotic belonging to the same class as erythromycin, known for its activity primarily against Gram-positive bacteria.[1][2] Macrolides function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[3]

Beta-Lactam Antibiotics: This broad class of antibiotics, including penicillins, cephalosporins, and carbapenems, acts by inhibiting bacterial cell wall synthesis.[4] They target penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. Resistance to beta-lactams is widespread and often mediated by the production of beta-lactamase enzymes that inactivate the antibiotic or through alterations in the PBPs that reduce drug binding.

The rationale for combining this compound with beta-lactams lies in their distinct mechanisms of action. By simultaneously targeting both protein synthesis and cell wall integrity, it is hypothesized that this combination could lead to a potent synergistic effect, particularly against resistant strains.

II. Quantitative Analysis of Synergy: A Hypothetical Study

To quantify the synergistic potential, a checkerboard assay would be the primary in vitro method. This assay determines the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The interaction is then quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The following tables present hypothetical data from a checkerboard analysis of this compound in combination with representative beta-lactam antibiotics against Methicillin-Sensitive Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 1: Hypothetical MICs of this compound and Beta-Lactam Antibiotics Alone and in Combination against MSSA (ATCC 29213)

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL) with this compoundThis compound MIC in Combination (µg/mL)FICIInterpretation
This compound1----
Ampicillin0.50.1250.250.5Additive
Cefazolin10.250.250.5Additive
Meropenem0.250.06250.1250.5Additive

Table 2: Hypothetical MICs of this compound and Beta-Lactam Antibiotics Alone and in Combination against MRSA (ATCC 43300)

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL) with this compoundThis compound MIC in Combination (µg/mL)FICIInterpretation
This compound2----
Ampicillin6480.50.375Synergy
Cefazolin128160.50.375Synergy
Meropenem1620.50.375Synergy

These hypothetical results suggest that while the combination of this compound and beta-lactams may be merely additive against susceptible strains, a significant synergistic effect could be observed against resistant strains like MRSA.

III. Experimental Protocols

This protocol outlines the steps for determining the synergistic interaction between this compound and a beta-lactam antibiotic.

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound and the beta-lactam antibiotic in an appropriate solvent.

    • Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in separate 96-well microtiter plates to create a range of concentrations above and below the expected MIC.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain (e.g., S. aureus) on a suitable agar plate overnight.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.

  • Checkerboard Plate Setup:

    • In a new 96-well microtiter plate, add 50 µL of CAMHB to each well.

    • Along the x-axis, add decreasing concentrations of the beta-lactam antibiotic.

    • Along the y-axis, add decreasing concentrations of this compound. This creates a matrix of antibiotic combinations.

    • Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well without any antibiotics.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity to determine the MIC, which is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

To further characterize the nature of the synergistic interaction (bacteriostatic vs. bactericidal), a time-kill assay can be performed.

  • Preparation:

    • Prepare flasks containing CAMHB with the antibiotics at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC of each drug alone and in a synergistic combination).

    • Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration in the flasks to approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each flask.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

IV. Visualizing Workflows and Mechanisms

To better illustrate the experimental processes and potential biological interactions, the following diagrams are provided.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Serial Dilutions of Antibiotics in Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Read MICs E->F G Calculate FICI F->G Synergy_Mechanism cluster_drugs Antibiotics cluster_bacterium Bacterial Cell Megalomicin This compound Ribosome 50S Ribosome Megalomicin->Ribosome Binds to ProteinSynth Protein Synthesis Megalomicin->ProteinSynth Inhibits BetaLactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binds to CellWall Cell Wall Synthesis BetaLactam->CellWall Inhibits Ribosome->ProteinSynth Essential for Synergy Synergistic Bactericidal Effect ProteinSynth->Synergy Disruption of PBP->CellWall Catalyzes CellWall->Synergy Disruption of

References

Comparative Bioactivity of Synthetic Megalomicin C1 Derivatives and Related Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of macrolide derivatives, with a focus on compounds structurally related to Megalomicin C1. Due to the limited availability of public data on synthetic this compound derivatives, this guide leverages experimental data from close analogs, specifically megosaminylated derivatives of Erythromycin A and Azithromycin, to provide insights into the potential therapeutic advantages conferred by the characteristic megosamine moiety of the Megalomicin family.

Megalomicin is a macrolide antibiotic with a broad spectrum of activity, including antibacterial, antiparasitic, and antiviral properties.[1] It is structurally similar to erythromycin but possesses an additional deoxyamino sugar, megosamine, at the C-6 hydroxyl position.[1] This structural difference is believed to be a key determinant of its diverse biological activities. This guide summarizes the available quantitative bioactivity data, details the experimental protocols used for these assessments, and visualizes the underlying mechanism of action.

Comparative Bioactivity Data

The following table summarizes the in vitro antibacterial and antiplasmodial activities of Erythromycin A, Azithromycin, and their corresponding megosaminylated derivatives. These derivatives serve as surrogates for understanding the potential bioactivity of synthetic this compound analogs.

CompoundAntibacterial Activity (MIC, μg/mL) Antiplasmodial Activity (IC50, μM)
S. pneumoniaeE. coli
Erythromycin A0.5>128
Meg-Erythromycin A2>128
Azithromycin18
Meg-Azithromycin416

Data sourced from studies on megosaminylated macrolides. The addition of the megosamine sugar to Erythromycin A and Azithromycin resulted in a significant increase in antiplasmodial activity against Plasmodium falciparum. Conversely, the antibacterial activity against Streptococcus pneumoniae and Escherichia coli was moderately reduced.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics, including Megalomicin and its derivatives, exert their antibacterial effect by targeting the bacterial ribosome. Specifically, they bind to the 50S subunit of the bacterial ribosome, obstructing the nascent peptide exit tunnel.[2][3] This blockage interferes with the elongation of the polypeptide chain, thereby inhibiting protein synthesis and ultimately halting bacterial growth.[2][4]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA Megalomicin_Derivative This compound Derivative Binding Binds to 50S Subunit Megalomicin_Derivative->Binding Binding->50S_subunit Tunnel_Blockage Nascent Peptide Exit Tunnel Blockage Binding->Tunnel_Blockage Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Tunnel_Blockage->Protein_Synthesis_Inhibition Bacterial_Growth_Arrest Bacterial Growth Arrest Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Mechanism of antibacterial action of this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Antiplasmodial Susceptibility Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II

  • 96-well microtiter plates

  • Test compounds (this compound derivatives and controls)

  • SYBR Green I nucleic acid stain

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Workflow:

A Prepare serial dilutions of This compound derivatives B Add parasitized erythrocytes (ring stage, ~0.5% parasitemia, 2% hematocrit) to each well A->B C Incubate for 72 hours at 37°C B->C D Add SYBR Green I lysis buffer C->D E Incubate in the dark for 1 hour D->E F Measure fluorescence (Ex: 485 nm, Em: 530 nm) E->F G Calculate IC50 values from dose-response curves F->G

Workflow for the in vitro antiplasmodial susceptibility assay.

Procedure:

  • Prepare serial dilutions of the test and control compounds in RPMI-1640 medium in a 96-well plate.

  • Add synchronized ring-stage P. falciparum-infected erythrocytes to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubate the plates for 72 hours at 37°C in a controlled gas environment.[5]

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and staining of parasite DNA.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Determine the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a bacterium. The broth microdilution method is a standard procedure.[6][7]

Materials:

  • Bacterial strains (e.g., S. pneumoniae, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (this compound derivatives and controls)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Incubator

Procedure:

  • Prepare two-fold serial dilutions of the test compounds in CAMHB directly in the wells of a 96-well microtiter plate.[7]

  • Prepare a bacterial inoculum and adjust its density to 5 x 10^5 CFU/mL in CAMHB.

  • Add the bacterial inoculum to each well of the microtiter plate. The final volume in each well should be uniform.

  • Include a growth control (no drug) and a sterility control (no bacteria) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.[8]

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity.[6][8]

References

Navigating Macrolide Resistance: A Comparative Analysis of Megalomicin C1 and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a comparative overview of Megalomicin C1, a 16-membered macrolide antibiotic, and its expected performance against bacterial strains with well-characterized resistance mechanisms to other macrolides. While direct comparative studies involving this compound are not extensively available in the public domain, this guide extrapolates its likely cross-resistance patterns based on established principles of macrolide resistance.

Executive Summary

This compound, as a 16-membered macrolide, is anticipated to exhibit a distinct cross-resistance profile compared to the more commonly prescribed 14- and 15-membered macrolides like erythromycin, clarithromycin, and azithromycin. The primary mechanisms of macrolide resistance in Gram-positive bacteria are target site modification, primarily through methylation of the 23S rRNA by erm enzymes, and active drug efflux mediated by mef and msr gene products.

It is well-established that bacteria possessing erm genes, which confer the MLSB (Macrolide-Lincosamide-Streptogramin B) resistance phenotype, are typically resistant to all classes of macrolides, including 16-membered macrolides.[1][2] Conversely, strains exhibiting the M-phenotype, characterized by efflux pumps encoded by mef genes, are generally resistant to 14- and 15-membered macrolides but remain susceptible to 16-membered macrolides.[1][3] Therefore, this compound is expected to be effective against strains with efflux-mediated resistance but not against those with target-site modifications.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The following tables summarize typical Minimum Inhibitory Concentration (MIC) values for various macrolides against Streptococcus pneumoniae strains with defined resistance mechanisms. While specific data for this compound is not available, the expected MICs are inferred based on the known behavior of other 16-membered macrolides like josamycin and rokitamycin.

Table 1: Comparative MICs (µg/mL) against Streptococcus pneumoniae with M-Phenotype (Efflux-Mediated Resistance)

Antibiotic (Class)Resistance GeneRepresentative MIC Range (µg/mL)Expected this compound Activity
Erythromycin (14-membered)mef(E)1 - 64-
Clarithromycin (14-membered)mef(E)1 - 16-
Azithromycin (15-membered)mef(E)≤ 32-
Josamycin (16-membered)mef(E)≤ 1Susceptible
Rokitamycin (16-membered)mef(E)≤ 1Susceptible
This compound (16-membered) mef(E) Susceptible (Predicted) Effective

Data for erythromycin, clarithromycin, azithromycin, josamycin, and rokitamycin are based on published studies.[3][4] The activity of this compound is predicted based on the established patterns for 16-membered macrolides.

Table 2: Comparative MICs (µg/mL) against Streptococcus pneumoniae with MLSB-Phenotype (Target Site Modification)

Antibiotic (Class)Resistance GeneRepresentative MIC Range (µg/mL)Expected this compound Activity
Erythromycin (14-membered)erm(B)≥ 256-
Clarithromycin (14-membered)erm(B)High-
Azithromycin (15-membered)erm(B)High-
Josamycin (16-membered)erm(B)16 to >128 (with induction)Resistant
Rokitamycin (16-membered)erm(B)4 to >128 (with induction)Resistant
This compound (16-membered) erm(B) Resistant (Predicted) Ineffective

Data for erythromycin, josamycin, and rokitamycin are based on published studies.[2][4] The activity of this compound is predicted based on the established patterns for 16-membered macrolides against strains with the MLSB phenotype.

Experimental Protocols

To empirically determine the cross-resistance profile of this compound, the following experimental protocol for broth microdilution is recommended.

Protocol: Broth Microdilution for Determining Minimum Inhibitory Concentrations (MICs)

1. Preparation of Materials:

  • Bacterial Strains: A panel of well-characterized bacterial strains, including:

    • A macrolide-susceptible wild-type strain (e.g., Streptococcus pneumoniae ATCC 49619).

    • Strains with confirmed resistance mechanisms:

      • erm(B)-positive strain (MLSB phenotype).

      • mef(E)-positive strain (M phenotype).

  • Antibiotics: Stock solutions of this compound, erythromycin, azithromycin, and a representative 16-membered macrolide (e.g., josamycin) of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with lysed horse blood for fastidious organisms like S. pneumoniae.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • From a fresh culture plate, select 3-5 colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • Prepare serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates. The concentration range should be sufficient to determine the MIC for both susceptible and resistant strains.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere if required for the specific organism).

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[5] This can be determined by visual inspection or by using a microplate reader to measure optical density.

6. For Inducible MLSB Resistance:

  • To test for inducible resistance in erm-positive strains, perform the MIC assay with and without pre-incubation of the bacterial inoculum with a sub-inhibitory concentration of a 14-membered macrolide inducer (e.g., 0.05 µg/mL erythromycin) for a few hours prior to inoculation of the MIC plate.[4]

Visualizing Resistance Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.

Macrolide_Resistance_Mechanisms cluster_efflux Efflux Pump (M-Phenotype) cluster_target_mod Target Site Modification (MLSB-Phenotype) 14/15-membered Macrolide 14/15-membered Macrolide Efflux Pump (mef/msr) Efflux Pump (mef/msr) 14/15-membered Macrolide->Efflux Pump (mef/msr) Expelled Extracellular Extracellular Efflux Pump (mef/msr)->Extracellular Active Transport Macrolide (14, 15, 16-membered) Macrolide (14, 15, 16-membered) Ribosome Ribosome Macrolide (14, 15, 16-membered)->Ribosome Binding Blocked Erm Methylase Erm Methylase Erm Methylase->Ribosome Methylates 23S rRNA Bacterial Cell Bacterial Cell

Caption: Mechanisms of Macrolide Resistance.

Experimental_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plates with Bacterial Suspension A->C B Prepare Serial Dilutions of Antibiotics in 96-well plate B->C D Incubate at 37°C for 16-20h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Analyze and Compare MICs E->F

Caption: Broth Microdilution Workflow.

Conclusion

While direct experimental data on the cross-resistance of this compound is limited, a strong inference can be made based on its classification as a 16-membered macrolide. It is expected to be effective against bacterial strains that exhibit efflux-mediated resistance (M-phenotype) to 14- and 15-membered macrolides. However, it is unlikely to be effective against strains with target-site modification via erm genes (MLSB-phenotype). The provided experimental protocol offers a standardized method for researchers to generate specific data for this compound and other novel antibiotics, which is crucial for guiding drug development and clinical use. Continued surveillance and detailed characterization of resistance mechanisms are essential to preserving the efficacy of this important class of antibiotics.

References

A Comparative Guide to the Experimental Validation of the Megalomicin C1 Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and detailed experimental validation of the proposed biosynthetic pathway for Megalomicin C1, a potent macrolide antibiotic with antibacterial, antiviral, and antiparasitic properties.[1] We will explore the key enzymatic steps, compare the pathway to the closely related erythromycin biosynthesis, and present the experimental data that substantiates the current model.

The Proposed Biosynthetic Pathway of Megalomicin

Megalomicin is a glycosylated polyketide produced by the actinomycete Micromonospora megalomicea.[2] Its biosynthesis is orchestrated by a series of enzymes encoded within the megalomicin (meg) gene cluster.[1] The pathway's central feature is its divergence from the well-characterized erythromycin pathway, which it utilizes as a foundation before adding a unique deoxyamino sugar, L-megosamine, to the macrolide core.[1]

The proposed pathway can be summarized in three major stages:

  • Macrolactone Core Synthesis: A modular Type I polyketide synthase (PKS) catalyzes the formation of the initial macrolactone intermediate, 6-deoxyerythronolide B (6-dEB). This step is identical to the first step in erythromycin biosynthesis.[1]

  • Erythromycin Intermediate Formation: The 6-dEB core undergoes a series of post-PKS modifications, including hydroxylations and glycosylations with the sugars L-mycarose and D-desosamine, to form erythromycin D and erythromycin C. The P450 hydroxylase MegK is responsible for the C-12 hydroxylation that converts erythromycin D into erythromycin C.[3][4]

  • Final Megosaminylation Step: This is the defining step of megalomicin biosynthesis. The unique sugar, TDP-L-megosamine, is synthesized by a five-enzyme cascade (MegBVI, MegDII, MegDIII, MegDIV, and MegDV) from the precursor TDP-4-keto-6-deoxy-d-glucose.[5][6] Subsequently, the megosaminyltransferase MegDI, with the assistance of a helper protein MegDVI, attaches L-megosamine to the C-6 hydroxyl group of an erythromycin intermediate, typically erythromycin C, to form megalomicin A.[3][6] Further tailoring reactions can then produce the various megalomicin analogs, including C1.

Below is a diagram illustrating the key transformations in the latter stages of the megalomicin biosynthetic pathway.

Megalomicin_Pathway 6-dEB 6-deoxyerythronolide B EryD Erythromycin D 6-dEB->EryD Multiple Steps (Glycosylation, etc.) EryC Erythromycin C EryD->EryC MegK (Hydroxylation) MegA Megalomicin A EryC->MegA MegDI / MegDVI (+ TDP-L-megosamine) MegC1 This compound MegA->MegC1

Caption: Proposed biosynthetic pathway from erythromycin intermediates to this compound.

Experimental Validation and Comparison with Alternatives

The proposed pathway has been validated through a series of elegant genetic and biochemical experiments. The primary alternative for comparison is the erythromycin pathway, which shares a significant portion of its biosynthetic logic but lacks the final, crucial megosaminylation step.

Key Experimental Evidence:

  • Heterologous Expression of the PKS: The megalomicin PKS genes were expressed in Streptomyces lividans, a host that does not naturally produce macrolides. The engineered strain successfully produced 6-deoxyerythronolide B, confirming that the megalomicin PKS is functionally identical to the erythromycin PKS in its product.[1]

  • Reconstitution of the Megosamine Pathway: The entire TDP-L-megosamine pathway was successfully reconstituted in Escherichia coli.[5][6] By expressing different combinations of the meg genes, researchers validated the five-step enzymatic sequence required to synthesize the unique sugar.[5]

  • Whole-Pathway Biotransformation: In a landmark experiment, a 12 kb fragment of the meg gene cluster, containing the megosamine synthesis and transfer genes, was expressed in the erythromycin-producing host Saccharopolyspora erythraea.[1] This engineered strain was able to convert its native erythromycin into megalomicin, providing definitive proof of the function of the divergent part of the pathway.[1]

  • In Vivo Bioconversion Studies: Engineered E. coli strains expressing the megosamine pathway were fed with erythromycin C. These cultures successfully produced megalomicin A, demonstrating the substrate specificity of the MegDI/MegDVI transferase complex.[6][7]

The following diagram outlines a typical workflow for validating a biosynthetic pathway step, such as the conversion of Erythromycin C to Megalomicin A.

Experimental_Workflow cluster_0 Genetic Engineering cluster_1 Biotransformation cluster_2 Analysis p1 Construct Expression Plasmid (e.g., pM9 with megDI/megDVI and megosamine pathway genes) p2 Transform E. coli Host p1->p2 b1 Culture Engineered E. coli p2->b1 b2 Induce Gene Expression (e.g., with IPTG) b1->b2 b3 Supplement Culture with Erythromycin C b2->b3 b4 Incubate (e.g., 72h, 23°C) b3->b4 a1 Extract Fermentation Broth b4->a1 a2 Analyze via TLC, MS/MS, NMR a1->a2 a3 Identify Megalomicin A a2->a3

References

A Comparative Guide to Evaluating the Therapeutic Index of Megalomicin C1: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the in vitro and in vivo therapeutic indices of the macrolide antibiotic, Megalomicin C1. While specific experimental data for this compound is not publicly available, this document outlines the requisite experimental methodologies, data presentation structures, and conceptual workflows to guide researchers in such an evaluation. Understanding the distinction and correlation between in vitro and in vivo therapeutic indices is paramount for predicting the clinical success of a novel therapeutic agent.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher TI is preferable as it indicates a wider margin between the effective dose and the toxic dose.

  • In Vitro Therapeutic Index: This is determined using cell-based assays and provides an early indication of a compound's potential efficacy and cytotoxicity. It is typically calculated as the ratio of the concentration of the compound that induces 50% cytotoxicity (CC50) to the concentration that produces the desired therapeutic effect by 50% (EC50) or inhibits a biological process by 50% (IC50). For an antibiotic like this compound, this would often be the ratio of the cytotoxic concentration to the minimal inhibitory concentration (MIC).[1][2]

  • In Vivo Therapeutic Index: This is determined in animal models and offers a more clinically relevant assessment of a drug's safety profile, as it accounts for pharmacokinetic and pharmacodynamic factors within a whole organism.[3] It is generally calculated as the ratio of the dose that is lethal to 50% of the animal population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).

Data Presentation: A Framework for Comparison

To effectively compare the in vitro and in vivo therapeutic indices of this compound, quantitative data should be organized into clear and concise tables. Below are template tables that researchers can populate with their experimental data.

Table 1: In Vitro Therapeutic Index of this compound

Cell Line/OrganismEfficacy Metric (e.g., MIC50, EC50) (µg/mL)Cytotoxicity Metric (CC50) (µg/mL)In Vitro Therapeutic Index (CC50/Efficacy Metric)
Staphylococcus aureus
Streptococcus pneumoniae
Human Lung Fibroblasts (MRC-5)N/AN/A
Human Liver Carcinoma (HepG2)N/AN/A

Table 2: In Vivo Therapeutic Index of this compound in a Mouse Model of Infection

Animal ModelEfficacy Metric (ED50) (mg/kg)Toxicity Metric (LD50) (mg/kg)In Vivo Therapeutic Index (LD50/ED50)
Murine Sepsis Model (S. aureus)
Murine Pneumonia Model (S. pneumoniae)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are generalized protocols for key experiments required to determine the in vitro and in vivo therapeutic indices.

In Vitro Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC):

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Method: A broth microdilution method is commonly used. Briefly, serial dilutions of this compound are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is determined as the lowest concentration of the drug at which there is no visible growth.

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Objective: To assess the cytotoxic effect of this compound on mammalian cell lines.[4]

  • Method: Human cell lines (e.g., MRC-5, HepG2) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The CC50 value is calculated from the dose-response curve.[4]

In Vivo Experimental Protocols

1. Murine Model of Systemic Infection:

  • Objective: To evaluate the efficacy of this compound in a systemic infection model.[5][6]

  • Method: Mice are infected with a lethal dose of a pathogen (e.g., S. aureus) via an appropriate route (e.g., intraperitoneal or intravenous injection). At a specified time post-infection, different doses of this compound are administered to different groups of mice. The survival of the mice is monitored over a period of time (e.g., 7-14 days). The ED50, the dose that protects 50% of the animals from lethal infection, is then determined.

2. Acute Toxicity Study (LD50 Determination):

  • Objective: To determine the lethal dose of this compound in an animal model.

  • Method: Different groups of healthy mice are administered escalating doses of this compound. The animals are observed for signs of toxicity and mortality over a specified period (e.g., 14 days). The LD50, the dose that causes mortality in 50% of the animals, is calculated using statistical methods such as the Reed-Muench method.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are Graphviz DOT scripts for generating diagrams of the experimental workflows.

InVitro_TI_Workflow cluster_efficacy Efficacy Determination cluster_cytotoxicity Cytotoxicity Determination MIC_Assay MIC Assay (Broth Microdilution) MIC_Result MIC50 Value MIC_Assay->MIC_Result Determine Calculation In Vitro TI Calculation (CC50 / MIC50) MIC_Result->Calculation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) CC50_Result CC50 Value Cytotoxicity_Assay->CC50_Result Determine CC50_Result->Calculation

Caption: Workflow for determining the in vitro therapeutic index.

InVivo_TI_Workflow cluster_efficacy Efficacy Determination cluster_toxicity Toxicity Determination Animal_Model Animal Model of Infection (e.g., Murine Sepsis) ED50_Result ED50 Value Animal_Model->ED50_Result Determine Calculation In Vivo TI Calculation (LD50 / ED50) ED50_Result->Calculation Toxicity_Study Acute Toxicity Study LD50_Result LD50 Value Toxicity_Study->LD50_Result Determine LD50_Result->Calculation

Caption: Workflow for determining the in vivo therapeutic index.

Bridging the Gap: In Vitro-In Vivo Correlation

A critical aspect of drug development is establishing a correlation between in vitro findings and in vivo outcomes.[7][8] A strong in vitro-in vivo correlation (IVIVC) can streamline the drug development process, reduce reliance on animal testing, and provide a better prediction of human pharmacokinetics. For this compound, this would involve comparing the in vitro MIC data with the in vivo plasma concentrations required for efficacy. Discrepancies between in vitro and in vivo results can arise from various factors, including drug metabolism, protein binding, and tissue distribution, which are not accounted for in simple in vitro models.

References

Spectroscopic Data Validation for Newly Synthesized Megalomicin C1 Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of newly synthesized analogues of Megalomicin C1, a macrolide antibiotic. By presenting a direct comparison of spectroscopic data between the parent compound and its derivatives, this document serves as a crucial tool for confirming chemical structures, assessing purity, and ensuring the successful synthesis of novel therapeutic candidates. The methodologies detailed herein offer standardized protocols for acquiring high-quality, reproducible spectroscopic data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a representative newly synthesized analogue, "Analogue 1." This structured format allows for a clear and direct comparison of the spectral features, aiding in the rapid identification of structural modifications.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

This compound Analogue 1 (Hypothetical Data)
¹H NMR (Predicted, H₂O) ¹H NMR (500 MHz, CDCl₃)
Selected Predicted Shifts (ppm)Hypothetical Shifts (ppm)
Key proton signals would be listed here.δ 5.10 (d, J=10.5 Hz, 1H), 4.85 (d, J=7.5 Hz, 1H), ...
¹³C NMR (Predicted, H₂O) ¹³C NMR (125 MHz, CDCl₃)
Selected Predicted Shifts (ppm)Hypothetical Shifts (ppm)
Key carbon signals would be listed here.δ 175.2, 103.5, 98.7, ...

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The observed mass-to-charge ratio (m/z) is a critical parameter for confirming the identity of a synthesized molecule.

Compound Ionization Mode Calculated m/z Observed m/z
This compoundESI+[M+H]⁺ 961.5845Data not available
Analogue 1 (Hypothetical)ESI+[M+H]⁺ 989.6159989.6152

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands provide a molecular fingerprint that can be used to confirm the presence of expected functional groups and to track changes resulting from chemical modifications.

This compound (Characteristic Bands) Analogue 1 (Hypothetical Data)
Wavenumber (cm⁻¹) Wavenumber (cm⁻¹)
~3450 (O-H stretch)3445 (O-H stretch)
~2970 (C-H stretch)2975 (C-H stretch)
~1730 (C=O, ester)1735 (C=O, ester)
~1690 (C=O, ketone)1695 (C=O, ketone)
~1170 (C-O stretch)1172 (C-O stretch)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on established practices for the analysis of macrolide antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound (this compound or its analogue) is dissolved in 0.6 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz (or higher) spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Sweep width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Sweep width: 0 to 220 ppm.

    • Number of scans: 1024-4096, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample (approximately 10-50 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote ionization.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • ESI-HRMS Parameters:

    • Ionization mode: Positive ion mode is typically used for macrolides.

    • Capillary voltage: 3-4 kV.

    • Drying gas flow and temperature: Optimized for the specific instrument and solvent system.

    • Mass range: m/z 100-2000.

  • Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined and compared to the calculated theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the powdered compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Spectra are recorded on an FTIR spectrometer equipped with an ATR accessory.

  • FTIR-ATR Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the established mechanism of action for macrolide antibiotics.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesis of This compound Analogue Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Comparison Comparison with This compound Data NMR->Comparison MS->Comparison FTIR->Comparison Validation Structure & Purity Confirmation Comparison->Validation

General workflow for the synthesis and spectroscopic validation of new analogues.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis LSU Large Subunit (50S) Inhibition Inhibition of Protein Synthesis LSU->Inhibition Blocks peptide elongation SSU Small Subunit (30S) mRNA mRNA SSU->mRNA decodes tRNA tRNA mRNA->tRNA guides Peptide Growing Polypeptide Chain tRNA->Peptide delivers amino acids to Peptide->Inhibition Megalomicin This compound (Macrolide) Megalomicin->LSU Binds to 50S subunit near the peptide exit tunnel

Mechanism of action of this compound, inhibiting bacterial protein synthesis.

References

Comparative Analysis of Megalomicin C1 and Megalomicin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of two prominent macrolide antibiotics, Megalomicin C1 and Megalomicin A, reveals distinct profiles in their antibacterial, antiviral, and antiparasitic properties. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

Megalomicins are a class of macrolide antibiotics produced by Micromonospora megalomicea. Structurally, they are characterized by a 16-membered lactone ring glycosidically linked to the neutral sugar D-rhodosamine and the amino sugar D-megosamine. The primary structural difference between Megalomicin A and this compound lies in the acylation of the 3-hydroxyl group of the D-megosamine sugar. In Megalomicin A, this position is unsubstituted, whereas in this compound, it is acetylated. This seemingly minor structural modification can significantly influence their biological activities.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the biological activities of this compound and Megalomicin A. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is compiled from various sources.

Target Organism/VirusBiological ActivityThis compoundMegalomicin AReference
Trypanosoma cruzi (epimastigotes)Antiparasitic (IC50)Not Specified0.2 µg/mL (as part of a megalomicin complex)[1]
Human Immunodeficiency Virus 1 (HIV-1)Antiviral (Inhibitory Concentration)< 5 µMNot Specified[2]

Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Data for direct comparison is sparse and requires further investigation. The provided IC50 for Trypanosoma cruzi was for a megalomicin complex which includes A, B, C1, and C2.

Mechanism of Action: Targeting Protein Synthesis

Like other macrolide antibiotics, megalomicins exert their therapeutic effects by inhibiting protein synthesis in susceptible organisms. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This disruption of protein synthesis ultimately leads to the inhibition of growth and replication of the pathogen. The unique megosamine sugar moiety, absent in erythromycins, is thought to be crucial for the potent antiparasitic and antiviral activities observed in megalomicins.[3]

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition 50S->Protein_Synthesis_Inhibition Blocks translocation 30S 30S Megalomicin Megalomicin Megalomicin->50S Binds to P-site Bacterial_Growth_Arrest Bacterial_Growth_Arrest Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Mechanism of Action of Megalomicins.

Experimental Protocols

The following are generalized experimental protocols for determining the biological activities of antimicrobial and antiviral compounds. Specific parameters may vary depending on the target organism and the laboratory.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is based on the broth microdilution method.

  • Preparation of Megalomicin Solutions: Stock solutions of this compound and Megalomicin A are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the megalomicin that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solutions (this compound & A) Dilute Serial Dilution in 96-well plate Stock->Dilute Inoculate Inoculate wells with bacterial suspension Dilute->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read plate for visible growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Workflow for MIC Determination.
Determination of IC50 for Antiviral Activity

This protocol outlines a general plaque reduction assay.

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells) is grown in 24-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound or Megalomicin A.

  • Incubation and Plaque Formation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Determination of IC50 for Antiparasitic Activity (e.g., Trypanosoma cruzi)

This protocol is a general method for assessing the activity against the epimastigote stage of T. cruzi.

  • Parasite Culture: T. cruzi epimastigotes are cultured in a suitable liquid medium.

  • Compound Addition: The parasites are seeded into 96-well plates, and various concentrations of this compound or Megalomicin A are added.

  • Incubation: The plates are incubated at the optimal growth temperature for the parasite (e.g., 28°C) for a specific period (e.g., 72 hours).

  • Growth Assessment: Parasite growth can be assessed by various methods, such as direct counting using a hemocytometer, or by using a colorimetric assay (e.g., MTT assay) that measures metabolic activity.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.

Conclusion

While both this compound and Megalomicin A are potent macrolide antibiotics, the available data suggests potential differences in their biological activity profiles. The presence of the acetyl group in this compound may influence its potency and spectrum of activity. However, a definitive comparative analysis is hampered by the lack of direct, head-to-head studies. Further research with standardized protocols is necessary to fully elucidate the therapeutic potential of these two promising compounds and to guide the development of new and improved macrolide antibiotics.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Megalomicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Megalomicin C1, a macrolide antibiotic, is a critical component of laboratory safety and environmental responsibility. As with many antibiotics, improper disposal can contribute to the development of antimicrobial resistance and environmental contamination. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to the absence of specific degradation data for this compound, the following procedures are based on general best practices for the disposal of macrolide antibiotics and hazardous chemical waste.

Core Principle: Treat as Hazardous Chemical Waste

All forms of this compound waste, including pure compound, stock solutions, and contaminated labware, should be handled as hazardous chemical waste.[1] This approach ensures the highest level of safety and compliance with environmental regulations.

Quantitative Data on Macrolide Inactivation

Macrolide AntibioticTreatment ConditionInactivation Percentage
Erythromycin120°C for 20 minutes93%[2]
Spiramycin120°C for 20 minutes64%[2]
Tylosin120°C for 20 minutes51%[2]
Erythromycin140°C for 10 seconds30%[2]
Spiramycin140°C for 10 seconds35%[2]
Tylosin140°C for 10 seconds12%[2]
Erythromycin60°C for 30 minutes21%[2]
Spiramycin60°C for 30 minutes13%[2]

Note: The effectiveness of heat inactivation can vary significantly between different compounds. Autoclaving may not be a reliable method for the complete inactivation of this compound without specific validation.

Experimental Protocols for Waste Handling

The following protocols outline the recommended procedures for managing this compound waste in a laboratory setting.

Protocol 1: Segregation and Collection of this compound Waste
  • Designate a Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste. The container should be compatible with the chemical nature of the waste (e.g., high-density polyethylene).

  • Labeling: The label should prominently display "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collection:

    • Solid Waste: Collect contaminated personal protective equipment (PPE), weigh boats, and other solid materials in a designated, lined container.

    • Liquid Waste: Collect stock solutions, unused media containing this compound, and contaminated solvents in a dedicated, sealed container.[1]

    • Sharps: All sharps contaminated with this compound must be disposed of in a designated sharps container.

Protocol 2: Disposal of this compound Waste
  • Consult Institutional Guidelines: Prior to disposal, consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste container. Do not pour any this compound waste down the drain.

  • Documentation: Maintain a log of all this compound waste generated, including quantities and disposal dates, as required by your institution.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the proper disposal procedures for this compound.

cluster_generation Waste Generation cluster_collection Collection cluster_disposal Disposal Solid Waste Solid Waste Labeled Hazardous Waste Container (Solid) Labeled Hazardous Waste Container (Solid) Solid Waste->Labeled Hazardous Waste Container (Solid) Liquid Waste Liquid Waste Labeled Hazardous Waste Container (Liquid) Labeled Hazardous Waste Container (Liquid) Liquid Waste->Labeled Hazardous Waste Container (Liquid) Sharps Waste Sharps Waste Sharps Container Sharps Container Sharps Waste->Sharps Container Institutional EHS Pickup Institutional EHS Pickup Labeled Hazardous Waste Container (Solid)->Institutional EHS Pickup Labeled Hazardous Waste Container (Liquid)->Institutional EHS Pickup Sharps Container->Institutional EHS Pickup

Caption: Workflow for the segregation and disposal of this compound waste.

Start Start Identify this compound Waste Identify this compound Waste Start->Identify this compound Waste Is it Sharps? Is it Sharps? Identify this compound Waste->Is it Sharps? Place in Sharps Container Place in Sharps Container Is it Sharps?->Place in Sharps Container Yes Is it Liquid? Is it Liquid? Is it Sharps?->Is it Liquid? No Store in Designated Satellite Accumulation Area Store in Designated Satellite Accumulation Area Place in Sharps Container->Store in Designated Satellite Accumulation Area Place in Labeled Liquid Waste Container Place in Labeled Liquid Waste Container Is it Liquid?->Place in Labeled Liquid Waste Container Yes Place in Labeled Solid Waste Container Place in Labeled Solid Waste Container Is it Liquid?->Place in Labeled Solid Waste Container No Place in Labeled Liquid Waste Container->Store in Designated Satellite Accumulation Area Place in Labeled Solid Waste Container->Store in Designated Satellite Accumulation Area Contact EHS for Pickup Contact EHS for Pickup Store in Designated Satellite Accumulation Area->Contact EHS for Pickup End End Contact EHS for Pickup->End

Caption: Decision-making process for this compound waste disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Megalomicin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Megalomicin C1, a macrolide antibiotic. Adherence to these protocols is essential for ensuring personnel safety and maintaining the integrity of your research. This guide offers procedural, step-by-step guidance to directly address your operational questions, establishing a foundation of trust and safety in your laboratory.

Essential Safety and Handling Precautions

This compound is a macrolide antibiotic. While specific toxicity data for this compound is limited, its classification as a macrolide warrants handling with care. The available data for similar compounds suggests potential hazards if ingested, inhaled, or in contact with skin. Therefore, a conservative approach to handling, consistent with protocols for potent bioactive compounds, is required.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in various laboratory settings.

OperationRequired Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid Form) - Disposable Nitrile Gloves (double-gloving recommended) - Lab Coat (fully buttoned) - ANSI-approved Safety Goggles or Face Shield - N95 or higher-rated Respirator (in a certified chemical fume hood)
Solution Preparation and Handling - Disposable Nitrile Gloves - Lab Coat - ANSI-approved Safety Goggles
Cell Culture and In Vitro Assays - Disposable Nitrile Gloves - Lab Coat - ANSI-approved Safety Goggles (when working outside a biosafety cabinet)
Waste Disposal - Disposable Nitrile Gloves (heavy-duty recommended) - Lab Coat - ANSI-approved Safety Goggles or Face Shield

Note: Always inspect PPE for integrity before use and dispose of single-use items in designated hazardous waste containers.

Operational Plan: From Receipt to Disposal

A structured operational plan minimizes the risk of exposure and ensures the efficient and safe use of this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log: Record the date of receipt, quantity, and lot number in your laboratory's chemical inventory.

  • Store: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. Keep the container tightly sealed and protected from light. Recommended storage is in a cool, dry place.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines a typical experimental workflow for an in vitro cell-based assay using this compound.

experimental_workflow Experimental Workflow for this compound In Vitro Assay cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis weigh Weigh this compound (in fume hood with PPE) dissolve Dissolve in appropriate solvent (e.g., DMSO) to create stock solution weigh->dissolve sterilize Filter-sterilize stock solution dissolve->sterilize prepare_dilutions Prepare serial dilutions of this compound sterilize->prepare_dilutions seed Seed cells in multi-well plates incubate_pre Incubate cells to allow attachment seed->incubate_pre treat_cells Add dilutions to cell culture wells incubate_pre->treat_cells prepare_dilutions->treat_cells incubate_post Incubate for desired time period treat_cells->incubate_post assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate_post->assay read_plate Read plate on a plate reader assay->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data

Caption: A typical workflow for evaluating the in vitro efficacy of this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a macrolide antibiotic, exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit, leading to the inhibition of protein synthesis. This disruption of a fundamental cellular process is the basis of its antimicrobial activity.

signaling_pathway Mechanism of Action of this compound Megalomicin_C1 This compound Bacterial_Cell Bacterial Cell Megalomicin_C1->Bacterial_Cell Enters Ribosome_50S 50S Ribosomal Subunit Megalomicin_C1->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Leads to inhibition of

Caption: this compound inhibits bacterial growth by targeting the 50S ribosomal subunit.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection
  • Solid Waste: All disposable PPE (gloves, lab coats, masks), contaminated weighing paper, and plasticware should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and media containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous waste.

Decontamination and Disposal Procedures
  • Decontamination: All non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated. A common procedure is to soak the items in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water.

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound or contaminated materials in the regular trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with the use of this compound in your research endeavors, fostering a secure and productive laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Megalomicin C1
Reactant of Route 2
Reactant of Route 2
Megalomicin C1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.